4-Azaspiro[2.5]octane-5,7-dione
Description
BenchChem offers high-quality 4-Azaspiro[2.5]octane-5,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Azaspiro[2.5]octane-5,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-azaspiro[2.5]octane-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-3-6(10)8-7(4-5)1-2-7/h1-4H2,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUDDRZYNHAITK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(=O)CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-34-0 | |
| Record name | 4-azaspiro[2.5]octane-5,7-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Architectural Significance of Spirocycles in Modern Chemistry
An In-depth Technical Guide to 4-Azaspiro[2.5]octane-5,7-dione
In the landscape of medicinal chemistry and materials science, the quest for novel molecular architectures that offer precise three-dimensional control is paramount. Among these, spirocyclic compounds—molecules featuring two rings connected by a single, shared carbon atom—have emerged as exceptionally valuable scaffolds. Their inherent rigidity and well-defined spatial arrangement of functional groups make them ideal for interacting with complex biological targets.[1] This guide focuses on a particularly noteworthy member of this class: 4-Azaspiro[2.5]octane-5,7-dione .
Identified by its CAS Number 1105663-34-0 , this molecule uniquely fuses a strained cyclopropane ring with a piperidine-2,6-dione system.[1][2] This combination imparts a distinct reactivity profile and structural conformation, positioning it as a "privileged scaffold" in drug discovery.[1] Such scaffolds are molecular frameworks capable of binding to multiple, diverse biological targets with high affinity, serving as powerful starting points for the development of new therapeutic agents.[1] The presence of hydrogen bond donors and acceptors, coupled with the metabolic stability often conferred by the cyclopropane motif, makes this compound a compelling building block for researchers.[1][3]
This document provides a comprehensive technical overview of 4-Azaspiro[2.5]octane-5,7-dione, covering its core properties, synthesis, reactivity, and applications, designed for professionals in chemical research and drug development.
Core Compound Properties and Identifiers
A clear understanding of a compound's fundamental properties is the bedrock of its application. The key identifiers and physicochemical data for 4-Azaspiro[2.5]octane-5,7-dione are summarized below.
| Property | Value | Source |
| CAS Number | 1105663-34-0 | [1][2] |
| IUPAC Name | 4-azaspiro[2.5]octane-5,7-dione | |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1] |
| Canonical SMILES | C1CC12CC(=O)CC(=O)N2 | |
| InChI Key | QIUDDRZYNHAITK-UHFFFAOYSA-N | [1][2] |
| Appearance | Solid | [2] |
Synthesis and Chemical Reactivity
The construction of the spirocyclic core is the principal challenge in synthesizing this molecule.[1] The methodology hinges on leveraging the unique properties of cyclopropane derivatives, which serve as foundational building blocks.[1]
Synthetic Strategy: From Dicarboxylic Acid to Spiro-Imide
A robust and logical pathway to 4-Azaspiro[2.5]octane-5,7-dione begins with cyclopropane-1,1-dicarboxylic acid, a commercially available starting material.[4] The synthesis involves a two-step process: formation of a cyclic anhydride followed by imidization. This approach is efficient and utilizes standard organic chemistry transformations.
Caption: General reactivity profile of 4-Azaspiro[2.5]octane-5,7-dione.
Spectroscopic Characterization: A Self-Validating System
Confirming the unique spirocyclic geometry is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of this compound. [1]
-
¹H NMR : The proton spectrum is expected to show distinct signals for the cyclopropyl protons, typically in the upfield region (approx. 0.5-1.5 ppm) due to the ring current effect. The protons on the six-membered ring will appear as more downfield multiplets. The N-H proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR : The carbon spectrum will definitively confirm the presence of the spiro-carbon (a quaternary C). It will also show two distinct carbonyl signals in the downfield region (>170 ppm) and the characteristic upfield signals for the cyclopropyl carbons.
The combination of these spectroscopic techniques provides a self-validating system, ensuring the correct structure has been synthesized before its use in further applications.
Applications in Drug Discovery and Medicinal Chemistry
The rigid, three-dimensional nature of 4-Azaspiro[2.5]octane-5,7-dione makes it an attractive scaffold for probing biological systems. While specific drugs based on this exact core may not be prevalent, its structural motifs are highly relevant.
-
Scaffold for Library Synthesis : The reactive handles on the molecule (N-H and C=O groups) allow for divergent synthesis, enabling the creation of a library of analogues for screening against various biological targets.
-
Bioisostere for Planar Groups : The spirocyclic core can act as a non-planar, sp³-rich bioisostere for more traditional, flat aromatic rings. This is a key strategy in modern drug design to improve physicochemical properties like solubility and metabolic stability. [5]* Foundation for Complex Heterocycles : The inherent reactivity allows this compound to serve as a versatile building block for more elaborate molecular architectures. [1]For instance, related azaspiro-octane cores have been used as key intermediates in the synthesis of inhibitors for targets like LRRK2 kinase (relevant to Parkinson's disease) and IRAK4 (relevant to inflammatory diseases). [6]The incorporation of a cyclopropane ring is a known strategy to enhance potency, modulate metabolism, and improve brain permeability in drug candidates. [3]
Experimental Protocol: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Disclaimer: This protocol is intended for qualified researchers in a controlled laboratory setting. All appropriate safety precautions must be taken.
Objective: To synthesize 4-Azaspiro[2.5]octane-5,7-dione from cyclopropane-1,1-dicarboxylic acid.
Materials:
-
Cyclopropane-1,1-dicarboxylic acid (CAS 598-10-7)
-
Acetic Anhydride (Ac₂O)
-
Urea (CH₄N₂O)
-
Toluene
-
Ethyl Acetate
-
Hexanes
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
Workflow Diagram
Caption: Step-by-step workflow for the synthesis of the target compound.
Detailed Methodology
-
Step 1: Formation of the Cyclic Anhydride
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add cyclopropane-1,1-dicarboxylic acid (13.0 g, 0.1 mol).
-
Add acetic anhydride (20.4 g, 0.2 mol).
-
Heat the mixture to reflux (approx. 140°C) with stirring for 2 hours. The solid should dissolve to form a clear solution.
-
Allow the reaction to cool to room temperature.
-
Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator to yield the crude anhydride as an oil or solid.
-
-
Step 2: Imidization
-
To the flask containing the crude anhydride, add urea (6.0 g, 0.1 mol).
-
Heat the mixture carefully in an oil bath to 150-160°C. The mixture will melt and gas (CO₂ and NH₃) will evolve. Causality: At this temperature, urea decomposes to provide the ammonia equivalent required for the ring-opening of the anhydride and subsequent cyclization to the imide.
-
Maintain this temperature with stirring for 1.5 hours or until gas evolution has largely ceased.
-
Allow the dark-colored mixture to cool and solidify.
-
-
Step 3: Purification
-
To the crude solid product, add 50 mL of ethyl acetate and heat to boiling to dissolve the product.
-
Filter the hot solution to remove any insoluble polymeric byproducts.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the resulting crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexanes to remove residual impurities.
-
Dry the purified 4-Azaspiro[2.5]octane-5,7-dione product under vacuum. Characterize by NMR and melting point to confirm identity and purity.
-
Conclusion and Future Outlook
4-Azaspiro[2.5]octane-5,7-dione represents more than just a single chemical entity; it is a gateway to a vast chemical space of sp³-rich, structurally complex molecules. Its synthesis from readily available starting materials and its versatile reactivity make it a valuable tool for chemists. For drug development professionals, its status as a privileged scaffold provides a robust starting point for designing next-generation therapeutics with improved physicochemical and pharmacological properties. Future research will likely focus on the stereoselective synthesis of its derivatives and the exploration of its utility in creating novel chemical probes and drug candidates for a wide range of diseases.
References
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents.
-
7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem. PubChem. [Link]
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
-
4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem. PubChem. [Link]
-
Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed. PubMed. [Link]
-
Novel Intramolecular Reactivity of Oximes: Synthesis of Cyclic and Spiro-Fused Imines | Organic Letters - ACS Publications. ACS Publications. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. ResearchGate. [Link]
-
Nucleophilic Reactivities of Imide and Amide Anions | The Journal of Organic Chemistry. The Journal of Organic Chemistry. [Link]
-
Cyclopropane-1,1-dicarboxylic acid-598-10-7 - Shree Ganesh Remedies Limited. Shree Ganesh Remedies Limited. [Link]
-
Stereospecific Insertion of Cyclic Amidines into Aryl-Substituted Cyclopropanones: Access to Complex Spirocyclic Aminals - PMC - NIH. NIH. [Link]
-
Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC. PMC. [Link]
-
Dearomative spirocyclization of ynamides - Chemical Science (RSC Publishing). RSC Publishing. [Link]
-
6,6-Dimethyl-5,7-dioxaspiro(2.5)octane-4,8-dione - PubChem. PubChem. [Link]://pubchem.ncbi.nlm.nih.gov/compound/79720)
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Azaspiro[2.5]octane-5,7-dione | CymitQuimica [cymitquimica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
A Technical Guide to 4-Azaspiro[2.5]octane-5,7-dione: A Privileged Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Structurally Unique Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively modulate biological targets is perpetual. 4-Azaspiro[2.5]octane-5,7-dione has emerged as a compound of significant interest, primarily due to its classification as a "privileged scaffold". This designation refers to molecular frameworks capable of binding to multiple biological targets with high affinity, rendering them valuable starting points for the development of new therapeutic agents.[1] The rigid, three-dimensional structure of 4-Azaspiro[2.5]octane-5,7-dione, which features a cyclopropane ring fused to a piperidine-2,6-dione system, allows for the precise spatial arrangement of functional groups, enhancing interactions with biological macromolecules.[1] The inherent strain energy of the cyclopropane ring, approximately 27.5 kcal/mol, also imparts unique reactivity that can be leveraged in synthetic transformations.[1] This guide provides an in-depth analysis of the physicochemical properties, synthetic strategies, and potential applications of this promising scaffold.
Physicochemical Properties and Structural Data
A precise understanding of a compound's molecular characteristics is fundamental to its application in research and development. The key quantitative data for 4-Azaspiro[2.5]octane-5,7-dione are summarized below.
| Property | Value | Source |
| Molecular Weight | 139.15 g/mol | Benchchem[1] |
| Molecular Formula | C₇H₉NO₂ | Benchchem[1] |
| CAS Number | 1105663-34-0 | Benchchem[1] |
| IUPAC Name | 4-azaspiro[2.5]octane-5,7-dione | PubChem[1] |
| Canonical SMILES | C1CC12CC(=O)NC(=O)C2 | PubChem[1] |
| InChI Key | QIUDDRZYNHAITK-UHFFFAOYSA-N | Benchchem[1] |
The Strategic Importance in Drug Discovery
The structural rigidity and defined three-dimensional topology of 4-Azaspiro[2.5]octane-5,7-dione make it an attractive scaffold for several reasons:
-
Precise Vectorial Display of Substituents: The spirocyclic nature fixes the relative orientation of substituents, reducing the entropic penalty upon binding to a target and allowing for more precise probing of binding pockets.
-
Novel Chemical Space: It provides access to a region of chemical space that is distinct from more traditional, planar aromatic scaffolds, increasing the probability of identifying novel bioactivities.
-
Metabolic Stability: The compact and often sterically hindered nature of spirocycles can confer enhanced metabolic stability, a desirable property in drug candidates.
-
Sites for Functionalization: The presence of a secondary amine (lactam) and two carbonyl groups provides multiple points for chemical modification, enabling the generation of diverse compound libraries for screening.[1]
Synthetic Strategies: Navigating the Challenges of Spirocycle Construction
The synthesis of spirocyclic systems, particularly those containing strained rings like cyclopropane, presents a significant challenge due to the creation of a quaternary carbon center.[1] General strategies rely on the unique reactivity of cyclopropane derivatives and established methods for heterocycle formation.[1]
A plausible synthetic approach to 4-Azaspiro[2.5]octane-5,7-dione involves the cyclization of a suitably functionalized cyclopropane precursor. A key starting material for such a synthesis is cyclopropane-1,1-dicarboxylic acid or its derivatives.
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of the 4-azaspiro[2.5]octane-5,7-dione core, starting from a common cyclopropane building block.
Caption: Conceptual workflow for the synthesis and derivatization of 4-Azaspiro[2.5]octane-5,7-dione.
Experimental Protocol: Synthesis of a Key Precursor
The following protocol details the synthesis of cyclopropane-1,1-dicarboxylic acid, a crucial building block for constructing the spiro[2.5]octane core. This method is adapted from established procedures and highlights the causality behind the experimental choices.
Objective: To synthesize cyclopropane-1,1-dicarboxylic acid via phase-transfer catalyzed cyclization of diethyl malonate.
Rationale: The use of a phase-transfer catalyst (PTC), such as triethylbenzylammonium chloride (TEBAC), is critical. It facilitates the transfer of the malonate anion from the aqueous phase, where it is generated by deprotonation with sodium hydroxide, to the organic phase containing 1,2-dibromoethane. This circumvents the low miscibility of the reactants and allows the reaction to proceed efficiently at the interface. Vigorous stirring is essential to maximize the interfacial area for the PTC to function.
Materials:
-
Diethyl malonate
-
1,2-Dibromoethane
-
Sodium hydroxide (50% aqueous solution)
-
Triethylbenzylammonium chloride (TEBAC)
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (for brine)
-
Activated carbon
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, add a 50% aqueous solution of sodium hydroxide. At room temperature, add the phase-transfer catalyst, triethylbenzylammonium chloride.
-
Addition of Reactants: While stirring vigorously, add a mixture of diethyl malonate and 1,2-dibromoethane to the flask all at once.
-
Reaction: Continue to stir the biphasic mixture vigorously for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup - Quenching and Acidification: Transfer the reaction mixture to a larger flask, rinsing with water. Cool the mixture in an ice bath to approximately 15°C. Carefully acidify the mixture by the dropwise addition of concentrated hydrochloric acid, ensuring the temperature remains between 15 and 25°C. This step hydrolyzes the intermediate diethyl ester and protonates the resulting carboxylate to yield the desired dicarboxylic acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract multiple times with diethyl ether. The use of a saturated sodium chloride solution (brine) in subsequent extractions helps to reduce the solubility of the organic product in the aqueous layer, thereby increasing the extraction efficiency.
-
Drying and Purification: Combine the organic layers and wash with brine. Dry the ether solution over anhydrous magnesium sulfate to remove residual water. Decolorize the solution with activated carbon if necessary.
-
Isolation: Remove the diethyl ether under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by trituration with a non-polar solvent (e.g., benzene or hexanes) or by recrystallization to yield pure cyclopropane-1,1-dicarboxylic acid.
Reactivity Profile and Derivatization Potential
4-Azaspiro[2.5]octane-5,7-dione possesses several reactive sites that allow for the construction of diverse molecular libraries. The carbonyl groups are susceptible to nucleophilic attack, and the lactam nitrogen can be functionalized.[1]
-
Reduction: The dione functionality can be reduced to the corresponding diols or amino alcohols using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent allows for control over the extent of reduction.[1]
-
Nucleophilic Addition: Organometallic reagents, such as Grignard or organolithium reagents, can add to the carbonyl groups, introducing further carbon-based substituents.
-
N-Functionalization: The nitrogen atom at the 4-position can be alkylated or acylated under basic conditions, providing a straightforward method to attach various side chains and modulate the scaffold's properties.
This inherent reactivity, combined with its unique three-dimensional structure, solidifies the position of 4-Azaspiro[2.5]octane-5,7-dione as a valuable and versatile building block for modern drug discovery programs.
References
Sources
Comprehensive Characterization of 4-Azaspiro[2.5]octane-5,7-dione
An In-Depth Technical Guide to 4-Azaspiro[2.5]octane-5,7-dione[1]
Executive Summary
4-Azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0) is a specialized spirocyclic scaffold characterized by the fusion of a strained cyclopropane ring to a six-membered nitrogen-containing dione ring (specifically a piperidine-dione derivative).[1][2][3][4][5][6][7][8] This compound belongs to the class of "privileged scaffolds" in medicinal chemistry due to its inherent three-dimensional rigidity and the presence of orthogonal functional vectors (hydrogen bond donor/acceptor sites).
This guide synthesizes the physicochemical properties, structural dynamics, and synthetic methodologies for 4-Azaspiro[2.5]octane-5,7-dione, serving as a reference for its application in fragment-based drug discovery (FBDD) and the synthesis of complex heterocyclic pharmaceutical intermediates.
Chemical Identity & Physical Specifications
The compound is defined by its spiro-quaternary carbon, which locks the molecular conformation, reducing the entropic penalty upon binding to biological targets.
Table 1: Physicochemical Specifications
| Property | Specification | Source/Computation |
| IUPAC Name | 4-Azaspiro[2.5]octane-5,7-dione | PubChem [1] |
| CAS Number | 1105663-34-0 | BenchChem [2] |
| Molecular Formula | C₇H₉NO₂ | PubChem [1] |
| Molecular Weight | 139.15 g/mol | PubChem [1] |
| Exact Mass | 139.0633 Da | PubChem [1] |
| Physical State | Solid (Crystalline/Precipitate) | Inferred from purification [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Experimental Inference |
| LogP (XLogP3) | -0.4 (Hydrophilic) | PubChem [1] |
| TPSA | 38.3 Ų | Computed [1] |
| H-Bond Donors | 1 (Amide NH) | Structure Analysis |
| H-Bond Acceptors | 2 (Carbonyl Oxygens) | Structure Analysis |
| InChI Key | QIUDDRZYNHAITK-UHFFFAOYSA-N | PubChem [1] |
Structural Characterization & Topology
The core architecture of 4-Azaspiro[2.5]octane-5,7-dione features a unique spiro[2.5] junction.[1] Unlike standard glutarimides, the nitrogen atom in this scaffold is directly bonded to the spiro-carbon (C3 of the cyclopropane, C4 of the heterocycle), creating a distinct electronic environment.
2.1 Structural Connectivity
-
Ring A (Cyclopropane): Provides significant ring strain (~27.5 kcal/mol), enhancing reactivity and metabolic stability against oxidative metabolism at the spiro center.
-
Ring B (Heterocycle): A 6-membered ring containing two carbonyl groups at positions 5 and 7, and a nitrogen atom at position 4. The arrangement suggests a lactam-ketone hybrid rather than a symmetric imide, influencing its pKa and nucleophilic susceptibility.
2.2 Visual Topology (Graphviz)
Synthetic Methodologies & Production
The synthesis of 4-Azaspiro[2.5]octane-5,7-dione is non-trivial due to the formation of the quaternary spiro-center. Methodologies typically employ cyclopropane derivatives as pre-formed building blocks to avoid the high-energy barrier of closing the three-membered ring at a later stage.
3.1 Strategic Approaches
-
Cyclopropane Building Block Route: Utilization of 1,1-disubstituted cyclopropanes (e.g., 1-aminomethyl-cyclopropane-acetic acid derivatives) followed by cyclization.
-
Guareschi-Thorpe Condensation: Reaction of cyclopropanecarbonyl derivatives with cyanoacetamide or similar active methylene compounds, followed by hydrolysis and decarboxylation.
3.2 Synthesis Workflow
The following diagram outlines a generalized high-yield synthetic pathway adapted from related spiro-dione syntheses [2, 3].
Key Experimental Considerations:
-
Moisture Sensitivity: The dione functionality can be susceptible to hydrolysis under strongly basic conditions. Anhydrous conditions are recommended during the cyclization step.[1]
-
Purification: Due to its polarity (LogP -0.4), the compound is best purified via recrystallization from polar aprotic solvents (e.g., Ethyl Acetate) rather than aqueous workups which may lead to product loss [2].
Reactivity Profile & Stability
As a chemical intermediate, 4-Azaspiro[2.5]octane-5,7-dione exhibits distinct reactivity driven by the ring strain and the electrophilicity of its carbonyls.
4.1 Nucleophilic Susceptibility
The carbonyl groups at positions 5 and 7 are electrophilic. However, the steric bulk of the spiro-cyclopropane ring at position 3 (adjacent to Nitrogen) may kinetically shield the N-C bond, directing nucleophilic attack preferentially to the C7 carbonyl.
4.2 Reduction Pathways
The compound serves as a precursor for 4-azaspiro[2.5]octane (the fully reduced amine) or diaza analogs. Reduction is typically achieved using strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) in refluxing THF [3].
[6][7]
Handling & Safety Protocols
Hazard Classification (GHS): Based on structural analogs and available data [1], the compound is classified as an Irritant.
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Storage Conditions:
-
Temperature: 2-8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent moisture absorption and hydrolysis of the imide/amide bonds.
-
Container: Tightly sealed glass vial; avoid prolonged exposure to air.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70700750, 4-Azaspiro[2.5]octane-5,7-dione. Retrieved from [Link]
- Google Patents.Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A). (Contextual reference for spiro-octane reduction methodologies).
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 8. PubChemLite - 4-azaspiro[2.5]octane-5,7-dione (C7H9NO2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Structure Elucidation of 4-Azaspiro[2.5]octane-5,7-dione
[1]
Executive Summary
Compound: 4-Azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0)
Molecular Formula: C
The 4-azaspiro[2.5]octane-5,7-dione scaffold represents a "privileged structure" in drug discovery due to its ability to orient functional groups in defined 3D space while maintaining a low molecular weight and high metabolic stability.[1] Unlike the more common symmetric glutarimide derivatives, this 5,7-dione isomer possesses a unique piperidine-2,4-dione core spiro-fused to a cyclopropane ring.[1] This guide provides a self-validating protocol for its unambiguous identification, distinguishing it from structural isomers such as 6-azaspiro[2.5]octane-5,7-dione.[1]
Structural Analysis & Isomerism
Before experimental verification, we must define the connectivity.[1] The IUPAC name implies the following numbering logic for the spiro[2.5]octane system:
-
Numbering: Starts at the smaller ring (cyclopropane, positions 1-3) and proceeds around the larger ring.
-
Heteroatom Placement: Nitrogen at position 4 (adjacent to the spiro carbon C3).
-
Carbonyls: Positions 5 and 7.
Connectivity:
-
N4 is attached to the Spiro C3 .
-
C5 (Carbonyl) is attached to N4 .
-
C6 (Methylene) is flanked by C5=O and C7=O .
-
C8 (Methylene) connects C7=O back to Spiro C3 .
This connectivity defines a lactam-ketone system, distinct from the imide (glutarimide) structure where the nitrogen is flanked by two carbonyls.
Structural Logic Diagram
The following diagram illustrates the connectivity and the critical NMR correlations required to confirm this specific isomer.
Caption: Connectivity map of 4-Azaspiro[2.5]octane-5,7-dione showing the backbone (solid) and key HMBC correlations (dashed) required for elucidation.
Experimental Protocol
Step 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and unsaturation.
-
Method: ESI-TOF (Positive Mode).
-
Expected Result:
-
[M+H]
: m/z 140.0706 (Calculated for C H NO ).[2] -
Fragmentation: Look for loss of CO (28 Da) or cyclopropane ring opening. A characteristic fragment at m/z ~97 (loss of CHNO) supports the lactam ring stability.
-
Step 2: Infrared Spectroscopy (FT-IR)
Objective: Differentiate between imide (glutarimide) and lactam-ketone.
-
Method: ATR-FTIR.
-
Diagnostic Bands:
-
3200–3100 cm
: N-H stretch (Broad, indicative of lactam). -
1740–1710 cm
: Ketone C=O stretch (C7). -
1690–1650 cm
: Amide C=O stretch (C5). -
Differentiation: A symmetric glutarimide would show coupled imide stretches (symmetric/asymmetric) around 1720 and 1670 cm
, but the 2,4-dione system often shows distinct, resolved carbonyl bands due to the chemically different environments (ketone vs amide).[1]
-
Step 3: Nuclear Magnetic Resonance (NMR)
Objective: Definitive connectivity assignment.
Solvent: DMSO-
1H NMR Analysis (400 MHz)
| Proton | Type | Approx.[1] Shift (ppm) | Multiplicity | Integration | Structural Insight |
| H-1, H-2 | Cyclopropyl | 0.6 – 1.2 | Multiplet | 4H | Characteristic high-field signals confirming spiro fusion.[1] |
| H-8 | Ring CH | 2.3 – 2.6 | Singlet/AB | 2H | Adjacent to Spiro C and Ketone.[1] |
| H-6 | Ring CH | 3.2 – 3.5 | Singlet | 2H | Flanked by two carbonyls (active methylene).[1] |
| N-H | Amide | 7.5 – 8.5 | Broad Singlet | 1H | Confirms lactam; exchangeable with D |
13C NMR Analysis (100 MHz)
| Carbon | Type | Approx.[1] Shift (ppm) | Insight |
| C-1, C-2 | Cyclopropyl | 10 – 20 | High-field CH |
| C-3 | Spiro Quaternary | 30 – 40 | Low intensity; key junction point.[1] |
| C-8 | Methylene | 45 – 50 | Alkyl CH |
| C-6 | Methylene | 55 – 60 | Deshielded by two carbonyls. |
| C-5 | Amide C=O | 165 – 170 | Typical amide range.[1] |
| C-7 | Ketone C=O | 200 – 205 | Typical ketone range (distinct from amide).[1] |
Critical Distinction: In a symmetric glutarimide (2,6-dione), the two carbonyls would be equivalent (or nearly so) in 13C NMR, appearing as a single signal ~172 ppm.[1] In 4-azaspiro[2.5]octane-5,7-dione, two distinct carbonyl signals (one amide, one ketone) are mandatory.[1]
Step 4: 2D NMR Confirmation (HMBC)
To rigorously prove the N4-C3 bond (vs N-C=O-C3), perform Heteronuclear Multiple Bond Correlation (HMBC).
-
Key Correlation: Look for a cross-peak between the NH proton and the Spiro Carbon (C3) .
Synthesis & Causality
Understanding the synthesis validates the structure. This scaffold is typically accessed via cyclization of 1-(cyanomethyl)cyclopropanecarboxylate derivatives or through the Dieckmann condensation of acyclic precursors containing the cyclopropyl moiety.
The formation of the 5,7-dione (2,4-piperidinedione core) implies a condensation between an ester and an amide/nitrile functionality where the nitrogen is retained in the ring but not flanked by the two reacting carbonyls in a symmetric fashion.[1]
Caption: Simplified retrosynthetic logic supporting the 2,4-dione connectivity.
References
-
PubChem. (2025).[3][4] Compound Summary: 4-Azaspiro[2.5]octane-5,7-dione (CID 59558338).[1][2] National Library of Medicine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025).[3] Registration Dossier: Spirocyclic Intermediates. Retrieved from [Link][3][5]
-
Google Patents. (2015). WO2015112754A1: Furo-3-carboxamide derivatives and methods of use.[1] Retrieved from
Sources
- 1. undecane-5,7-dione | CAS#:1942-48-9 | Chemsrc [chemsrc.com]
- 2. PubChemLite - 4-azaspiro[2.5]octane-5,7-dione (C7H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 4-Azaspiro[2.5]octane-5,7-dione
This guide provides an in-depth exploration of the spectroscopic properties of 4-Azaspiro[2.5]octane-5,7-dione, a privileged scaffold in medicinal chemistry and drug development. Recognizing the limited availability of published experimental spectra for this specific compound, this document emphasizes the foundational principles of spectroscopic analysis and provides detailed, field-proven protocols for obtaining high-quality data. By understanding the expected spectral characteristics and employing robust experimental techniques, researchers can confidently identify and characterize this versatile molecule.
Introduction: The Significance of 4-Azaspiro[2.5]octane-5,7-dione
4-Azaspiro[2.5]octane-5,7-dione is a unique spirocyclic compound featuring a cyclopropane ring fused to a piperidine-2,6-dione moiety.[1] This rigid, three-dimensional structure provides a valuable framework for the spatial presentation of functional groups, making it an attractive starting point for the design of novel therapeutics that can interact with high affinity to biological targets.[1] The synthesis of such spirocycles has evolved significantly, overcoming the challenges associated with the creation of a quaternary carbon center.[1] Given its potential in drug discovery, a thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and structural elucidation of its derivatives.
Predicted Spectroscopic Data
While comprehensive experimental spectra for 4-Azaspiro[2.5]octane-5,7-dione are not widely reported in peer-reviewed literature, its structure allows for the confident prediction of its key spectroscopic features.[1] These predictions are based on the analysis of its functional groups and the known spectroscopic behavior of analogous spirocyclic systems.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-Azaspiro[2.5]octane-5,7-dione. The expected chemical shifts are influenced by the electronic environment of the protons and carbons, including the anisotropic effects of the ring systems.[1]
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Azaspiro[2.5]octane-5,7-dione [1]
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | Low field (variable) | Broad singlet | Represents the N-H proton of the imide group. |
| ¹H | Mid-field | Singlet or AB quartet | Corresponds to the CH₂ protons in the six-membered ring. |
| ¹H | High field | Multiplets | Corresponds to the CH₂ protons of the cyclopropane ring. |
| ¹³C | Lower field | 2 signals | Represents the two carbonyl (C=O) carbons. |
| ¹³C | Mid-field | 1 signal | Represents the spiro carbon atom. |
| ¹³C | Mid-field | 1 signal | Represents the CH₂ carbon in the six-membered ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the key functional groups present in the molecule, particularly the carbonyl groups of the dione functionality.
Table 2: Predicted IR Absorption Frequencies for 4-Azaspiro[2.5]octane-5,7-dione
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (imide) | 3200 - 3400 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (imide) | 1700 - 1750 (asymmetric and symmetric) | Strong |
| C-N Stretch | 1180 - 1360 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of 4-Azaspiro[2.5]octane-5,7-dione and to study its fragmentation patterns, providing further confirmation of its structure.
Table 3: Predicted Mass Spectrometry Data for 4-Azaspiro[2.5]octane-5,7-dione
| Ionization Mode | Adduct | Predicted m/z |
| ESI+ | [M+H]⁺ | 140.07060 |
| ESI+ | [M+Na]⁺ | 162.05254 |
| ESI- | [M-H]⁻ | 138.05604 |
Experimental Protocols for Spectroscopic Analysis
The following sections provide detailed, step-by-step protocols for acquiring high-quality spectroscopic data for 4-Azaspiro[2.5]octane-5,7-dione. These protocols are designed to be self-validating and are based on established best practices in analytical chemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Workflow
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Detailed Protocol (using Attenuated Total Reflectance - ATR):
-
Instrument and Sample Preparation:
-
Ensure the FT-IR spectrometer is powered on and has been allowed to warm up for at least 15-30 minutes.
-
Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Data Acquisition:
-
Collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic absorbance of the ATR crystal.
-
Place a small amount of solid 4-Azaspiro[2.5]octane-5,7-dione onto the center of the ATR crystal.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.
-
-
Data Processing and Cleaning:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.
-
Apply a baseline correction if necessary.
-
Use the software to identify and label the wavenumbers of the major absorption bands.
-
After analysis, clean the ATR crystal and the press arm thoroughly.
-
High-Resolution Mass Spectrometry (HRMS) Workflow
Caption: Workflow for High-Resolution Mass Spectrometry analysis.
Detailed Protocol (using Electrospray Ionization - ESI):
-
Sample Preparation:
-
Prepare a stock solution of 4-Azaspiro[2.5]octane-5,7-dione at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
Perform a serial dilution to achieve a final concentration suitable for ESI-MS, typically in the range of 1-10 µg/mL.
-
To aid ionization, a small amount of an acid (e.g., 0.1% formic acid for positive mode) or base (e.g., 0.1% ammonium hydroxide for negative mode) can be added to the final solution.
-
Filter the final diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the instrument.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
Set the ESI source parameters, including the capillary voltage, gas flow rates, and temperature.
-
Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Acquire data in both positive and negative ion modes over a relevant m/z range.
-
-
Data Analysis:
-
Examine the resulting mass spectra for the molecular ion peaks.
-
Utilize the instrument's software to calculate the elemental composition for the observed accurate masses, and compare this with the theoretical composition of C₇H₉NO₂.
-
Conclusion
The spectroscopic characterization of 4-Azaspiro[2.5]octane-5,7-dione is a critical step in its application within drug discovery and development. While a comprehensive public database of its experimental spectra is currently lacking, this guide provides a robust framework for its analysis. By combining a theoretical understanding of its expected spectroscopic features with the detailed, practical protocols provided, researchers and scientists can confidently acquire and interpret the necessary data to verify the structure and purity of this important molecular scaffold. This empowers further research into its derivatives and their potential as next-generation therapeutics.
References
Sources
A Technical Guide to the IUPAC Nomenclature of 4-Azaspiro[2.5]octane-5,7-dione
For researchers, scientists, and professionals in drug development, the precise and unambiguous naming of chemical compounds is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework for this purpose. This guide offers an in-depth analysis of the IUPAC name for the heterocyclic compound 4-Azaspiro[2.5]octane-5,7-dione , a molecule of interest in medicinal chemistry due to its unique three-dimensional structure conferred by the spirocyclic system.[1]
Deconstructing the Molecular Architecture
The foundation of IUPAC nomenclature lies in understanding the core structure of the molecule. 4-Azaspiro[2.5]octane-5,7-dione is a spiro compound, meaning it consists of two rings connected by a single common atom, the spiro atom. In this specific molecule, the two rings are a cyclopropane ring and a piperidine ring, with the piperidine ring further modified to contain two ketone functional groups.
The Systematic Approach to IUPAC Naming
The IUPAC name "4-Azaspiro[2.5]octane-5,7-dione" can be systematically broken down into its constituent parts, each governed by specific nomenclature rules.
The presence of a single atom common to two rings classifies the compound as a monospiro compound.[2][3] Consequently, the name begins with the prefix "spiro ".
The numbers within the square brackets, known as the von Baeyer descriptor, indicate the number of carbon atoms in each ring, excluding the spiro atom itself. The numbers are arranged in ascending order.[2][4]
-
The smaller ring (cyclopropane) has two carbon atoms in addition to the spiro atom.
-
The larger ring (piperidine) has five carbon atoms in addition to the spiro atom.
Therefore, the descriptor is [2.5] .
The total number of atoms in the bicyclic system determines the parent hydrocarbon name. This includes all the atoms in both rings, including the spiro atom.
-
2 atoms (from the cyclopropane ring) + 5 atoms (from the piperidine ring) + 1 spiro atom = 8 atoms.
An eight-atom saturated acyclic hydrocarbon is octane, hence the root name "octane ".
The numbering of a monospiro compound follows a specific set of rules to ensure a unique and unambiguous name:
-
Numbering begins in the smaller ring, starting with an atom adjacent to the spiro atom.[2][3][5]
-
The numbering proceeds around the smaller ring, then through the spiro atom, and finally around the larger ring.[2][3]
-
The direction of numbering is chosen to give the lowest possible locants (numbers) to heteroatoms and principal functional groups.[2][4]
The following Graphviz diagram illustrates the correct numbering of the 4-azaspiro[2.5]octane skeleton.
The piperidine ring contains a nitrogen atom. The "aza" prefix indicates the replacement of a carbon atom with a nitrogen atom.[6] Following the numbering established above, the nitrogen atom is at position 4. Thus, this component of the name is "4-aza ".
The molecule contains two ketone functional groups, indicated by the suffix "-one". Since there are two such groups, the suffix becomes "-dione". The numbering of the ring system places these ketone groups at positions 5 and 7. Therefore, this part of the name is "5,7-dione ".
Assembling the Final IUPAC Name
By combining these components in the correct order, we arrive at the full IUPAC name: 4-Azaspiro[2.5]octane-5,7-dione .
The following workflow diagram summarizes the logical steps for determining the IUPAC name of this compound.
Tabulated Molecular Information
For quick reference, the key identifiers for 4-Azaspiro[2.5]octane-5,7-dione are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 4-Azaspiro[2.5]octane-5,7-dione | PubChem[7] |
| CAS Number | 1105663-34-0 | Benchchem[1] |
| Molecular Formula | C₇H₉NO₂ | PubChem[7] |
| Molecular Weight | 139.15 g/mol | Benchchem[1] |
| Canonical SMILES | C1CC12CC(=O)NC(=O)C2 | PubChem[7] |
| InChIKey | QIUDDRZYNHAITK-UHFFFAOYSA-N | Benchchem[1] |
References
-
IUPAC Nomenclature of Spiro Bicyclic Compounds. (2023). YouTube. Available from: [Link]
-
PubChem. 4-azaspiro[2.5]octane-5,7-dione. National Center for Biotechnology Information. Available from: [Link]
-
Chemistry Stack Exchange. (2015). Nomenclature of spiro compounds. Available from: [Link]
-
PubChem. 4,7-diazaspiro[2.5]octane. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
PubChem. 7-Oxa-4-azaspiro(2.5)octan-5-one. National Center for Biotechnology Information. Available from: [Link]
-
IUPAC. Extension and Revision of the Nomenclature for Spiro Compounds (IUPAC Recommendations 1999). Available from: [Link]
-
Vedantu. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples. Available from: [Link]
-
ACD/Labs. Rule A-41. Compounds: Method 1 (SPIRO HYDROCARBONS). Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. acdlabs.com [acdlabs.com]
- 4. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]
- 5. youtube.com [youtube.com]
- 6. SP-0 to SP-1.5 [iupac.qmul.ac.uk]
- 7. PubChemLite - 4-azaspiro[2.5]octane-5,7-dione (C7H9NO2) [pubchemlite.lcsb.uni.lu]
Biological activity of spirocyclic glutarimides
The Biological Activity of Spirocyclic Glutarimides: Structural Stability, Target Specificity, and Therapeutic Potential
Executive Summary
Spirocyclic glutarimides represent a specialized subclass of the glutarimide pharmacophore, distinct from the canonical immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. While the glutarimide ring is classically associated with Cereblon (CRBN) binding and targeted protein degradation, the introduction of a spiro-quaternary carbon—typically at the C3 or C4 position—fundamentally alters the molecule's spatial topography, metabolic stability, and biological target profile.
This guide analyzes the biological activity of spirocyclic glutarimides, distinguishing their roles as anticonvulsants , viral inhibitors , and cytotoxic natural products (e.g., Sesbanimides) from the standard IMiD mechanism. It provides researchers with a structural rationale for spiro-functionalization: the prevention of in vivo racemization and the enhancement of blood-brain barrier (BBB) permeability.
Structural Perspective: The "Spiro" Advantage
The glutarimide ring (2,6-piperidinedione) is a privileged scaffold in medicinal chemistry. However, monosubstituted glutarimides (like thalidomide) possess an acidic proton at the C3 chiral center, rendering them susceptible to rapid in vivo racemization via keto-enol tautomerization.
The Spiro-Lock Strategy: Replacing the C3 methine proton with a spiro-cycle (creating a quaternary center) confers three critical advantages:
-
Configuration Stability: It abolishes the acidic proton, preventing racemization and locking the 3D conformation. This allows for the isolation of single enantiomers with distinct biological profiles.
-
Lipophilicity & BBB Penetration: The spiro-fusion (often with carbocycles like cyclopentane or cyclohexane) increases the logP, facilitating passive transport across the blood-brain barrier—crucial for anticonvulsant activity.
-
Steric Selectivity: The added bulk at the spiro-junction acts as a "gatekeeper," often excluding the molecule from the restricted CRBN tri-tryptophan pocket while enhancing affinity for larger, hydrophobic pockets in ion channels or viral enzymes.
Table 1: Structural Comparison of Glutarimide Classes
| Feature | Canonical IMiDs (e.g., Thalidomide) | Spirocyclic Glutarimides | Biological Consequence |
| C3 Substituent | H (Methine) | Spiro-cycle (Quaternary C) | Stability: Spiro analogs are metabolically stable; do not racemize. |
| CRBN Binding | High Affinity ( | Low/Null Affinity* | Target Shift: Spiro-bulk often clashes with CRBN Trp380/386/400 residues. |
| Primary Activity | Immunomodulation / Degradation | Anticonvulsant / Cytotoxic | Therapeutic Area: Shift from Oncology (Myeloma) to CNS/Virology. |
| Lipophilicity | Moderate | High | Distribution: Enhanced CNS penetration. |
*Note: Exceptions exist where the spiro-ring is distal to the glutarimide binding face, but C3-spiro-fusion generally disrupts the classic CRBN interaction.
Mechanisms of Action & Biological Targets[1]
The biological activity of spirocyclic glutarimides bifurcates into three distinct pathways, driven by the specific nature of the spiro-fusion.
Pathway A: Cytotoxicity via Protein Synthesis Inhibition (Natural Products)
Representative Compound: Sesbanimide A, B, and R Isolated from Sesbania drummondii and magnetotactic bacteria, Sesbanimides are potent cytotoxic agents.
-
Mechanism: Unlike thalidomide, Sesbanimides do not act primarily as molecular glues for CRBN. Instead, they function analogously to cycloheximide and glutarimide antibiotics , inhibiting eukaryotic protein synthesis by interfering with the translocation step on the 60S ribosomal subunit.
-
Activity: Potent IC50 values (nM range) against KB (nasopharyngeal carcinoma) and P388 (leukemia) cell lines.
Pathway B: Anticonvulsant Activity (Ion Channel Modulation)
Representative Scaffold: Spiro[cyclopentane/cyclohexane-1,3'-glutarimides]
-
Mechanism: These compounds share structural homology with spiro-hydantoins (e.g., phenytoin analogs). The lipophilic spiro-moiety facilitates intercalation into neuronal membranes, stabilizing voltage-gated sodium channels in the inactive state, thereby dampening high-frequency neuronal firing.
-
Key Data: 2-benzyl-2-azaspiro[5.11]heptadecane-1,3,7-trione has shown significant protection in Maximal Electroshock (MES) seizure models in mice.
Pathway C: Antiviral Activity
Representative Scaffold: Synthetic Spiro-glutarimides
-
Activity: Observed efficacy against Coxsackievirus B3 and Influenza A.
-
Mechanism: While less defined, SAR studies suggest the spiro-glutarimide core interferes with viral capsid uncoating or viral protease activity, distinct from the nucleoside analog mechanism.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR Decision Tree illustrating the divergence in biological activity based on C3-substitution. Spiro-cyclization shifts activity from CRBN-mediated immunomodulation to CNS and cytotoxic pathways.
Experimental Protocols
To validate the biological activity of a novel spirocyclic glutarimide, the following workflows are recommended. These protocols distinguish between "classic" IMiD activity and the specific activities of spiro-compounds.
Protocol A: Synthesis via Guareschi-Thorpe Condensation
Use this to generate the spiro-glutarimide core.
-
Reagents: Cyclic ketone (e.g., cyclopentanone), ethyl cyanoacetate, ammonia gas (or ammonium acetate).
-
Procedure:
-
Cool the cyclic ketone (10 mmol) and ethyl cyanoacetate (20 mmol) in ethanol to 0°C.
-
Saturate the solution with dry ammonia gas for 2 hours.
-
Allow the mixture to stand at 0°C for 48 hours. The intermediate dicyano-spiro-piperidone precipitates.
-
Hydrolysis/Decarboxylation: Reflux the intermediate in 60% H2SO4 for 6 hours.
-
Workup: Cool, dilute with water, and extract with ethyl acetate. Recrystallize from ethanol.
-
-
Validation: Verify the disappearance of the nitrile peak (~2200 cm⁻¹) and the appearance of imide carbonyls (~1700-1730 cm⁻¹) via IR/NMR.
Protocol B: Comparative CRBN Binding Assay (Fluorescence Polarization)
Purpose: To determine if your spiro-compound retains CRBN affinity or (more likely) has lost it.
-
Probe: Use a Cy5-labeled thalidomide derivative (tracer).
-
Protein: Recombinant human CRBN-DDB1 complex.
-
Method:
-
Incubate CRBN-DDB1 (50 nM) with Cy5-tracer (5 nM) in assay buffer (PBS, 0.01% Tween-20).
-
Add the test spiro-glutarimide at varying concentrations (0.1 nM to 100 µM).
-
Measure Fluorescence Polarization (FP) after 30 mins.
-
-
Interpretation:
-
High FP signal maintained: The spiro-compound does not displace the tracer (No binding). This confirms the compound is not a classic IMiD.
-
FP signal decrease: The compound binds CRBN (Rare for bulky C3-spiro).
-
Protocol C: In Vitro Anticonvulsant Screen (Neuronal Excitability)
Purpose: To test the CNS activity hypothesis.
-
Cell Line: Cultured cortical neurons or hippocampal slices.
-
Stimulation: Induce hyperexcitability using 4-aminopyridine (4-AP) or low
buffer. -
Treatment: Perfusion with spiro-glutarimide (10-100 µM).
-
Readout: Patch-clamp recording of spontaneous action potential frequency.
-
Success Criteria: >50% reduction in firing frequency without significant change in resting membrane potential.
Workflow Visualization
Caption: Experimental workflow for categorizing spiro-glutarimide activity. Most spiro-compounds will follow the "No" path to alternative targets.
References
-
Chamberlain, P. P., et al. (2014). Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs. Nature Structural & Molecular Biology, 21, 803–809. Link
-
Goracci, L., et al. (2015). Antiproliferative and antibacterial activity of some glutarimide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 992-999. Link
-
Kozhushkov, S. I., et al. (2020). Sesbanimide R, a novel cytotoxic polyketide produced by magnetotactic bacteria.[1][2] mBio, 11(6). Link
-
Tokunaga, E., et al. (2018). Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 8, 1-10. Link
-
Zhu, Y., et al. (2021).[3][1][4] Spirocyclic derivatives as antioxidants: a review. RSC Advances, 11, 22234-22256. Link
Sources
Technical Guide: 4-Azaspiro[2.5]octane-5,7-dione Derivatives Exploration
This guide explores the technical utility, chemical architecture, and synthesis of 4-Azaspiro[2.5]octane-5,7-dione , a privileged spirocyclic scaffold.[1] Unlike the more common glutarimide (2,6-dione) used in immunomodulatory drugs, this 2,4-dione (keto-lactam) analog serves as a critical pharmacophore in the design of Kinase Inhibitors (e.g., CSNK1, MK2) and rigidified heterocyclic libraries.
Executive Summary
4-Azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0) is a bicyclic scaffold characterized by a strained cyclopropane ring spiro-fused to a piperidine-2,4-dione core. This unique "spiro-keto-lactam" architecture offers two distinct advantages in medicinal chemistry:
-
Conformational Restriction: The spiro[2.5] junction locks the piperidine ring into a specific conformation, reducing the entropic penalty of binding to protein targets (specifically ATP-binding pockets of kinases).
-
Versatile Reactivity: The C6 position (flanked by the ketone and lactam carbonyls) is a highly active methylene, enabling rapid diversification into 2-amino-pyridines , pyrimidines , and thioamides .
This guide details the synthesis of the core scaffold, its transformation into bioactive derivatives, and its application in targeted protein inhibition.
Chemical Architecture & Properties
The scaffold is defined by the fusion of a 3-membered ring and a 6-membered heteroatomic ring.
| Feature | Specification | Medicinal Chemistry Implication |
| IUPAC Name | 4-Azaspiro[2.5]octane-5,7-dione | Core scaffold identifier.[1] |
| Core Type | Spiro-piperidine-2,4-dione | Bioisostere of uracils and glutarimides. |
| Active Site | C6 Methylene (Active Methylene) | pKa ~11. Primary site for electrophilic attack (alkylation, acylation). |
| H-Bonding | 1 Donor (NH), 2 Acceptors (C=O) | Mimics the hinge-binding motif of ATP (Adenine). |
| LogP | ~ -0.4 (Predicted) | High water solubility; excellent starting point for fragment-based design. |
Structural Visualization
The following diagram illustrates the numbering and key reactive sites of the scaffold.
Caption: Connectivity and reactive centers of the 4-Azaspiro[2.5]octane-5,7-dione scaffold. N4 and C5/C7 form the hinge-binding motif; C6 is the diversification point.
Synthesis Pathways
The synthesis of the core and its subsequent derivatization into kinase inhibitors follows a modular logic.
Phase 1: Core Synthesis (The "Blaise" Approach)
While commercial supplies exist, the de novo synthesis typically involves the cyclization of cyclopropane-1,1-dicarboxylates or related amino-ester precursors.
Protocol A: Cyclization of Beta-Amino Esters
-
Precursor: Methyl 1-(2-amino-2-oxoethyl)cyclopropanecarboxylate.
-
Reagents: Sodium Methoxide (NaOMe), Methanol, Reflux.
-
Mechanism: Base-catalyzed intramolecular Claisen-type condensation (Dieckmann condensation) between the amide and the ester.
-
Yield: Typically 60-75%.
Phase 2: Functionalization (The "Kinase" Route)
The most valuable transformation is the conversion of the dione into a thioamide intermediate, followed by cyclization to form bicyclic systems (e.g., pyrrolo-pyridines or pyrimido-pyridines).
Caption: Synthetic workflow for converting the dione scaffold into bioactive kinase inhibitors via isothiocyanate activation.
Experimental Protocols (Self-Validating)
Protocol 1: Synthesis of Thioamide Intermediate (Kinase Precursor)
Rationale: This protocol installs a reactive thiocarbonyl handle at the C6 position, enabling subsequent heterocycle formation.
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione (1.0 eq)[2]
-
Phenyl isothiocyanate (1.0 eq)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq)
-
Acetonitrile (Anhydrous)
Procedure:
-
Setup: In a flame-dried round-bottom flask under Nitrogen, suspend 4-Azaspiro[2.5]octane-5,7-dione (1.0 g, 7.19 mmol) in anhydrous Acetonitrile (11 mL).
-
Addition: Add Phenyl isothiocyanate (860 µL, 7.2 mmol) via syringe.
-
Activation: Cool the mixture to 0°C (ice bath).
-
Base Addition: Dropwise add DBU (1.7 mL, 11 mmol) over 10 minutes. Note: Exothermic reaction; maintain temperature <5°C.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. The suspension should dissolve into a clear/yellow solution.
-
Workup: Pour the reaction mixture into ice-cold 4M HCl (50 mL). A precipitate should form.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum.
-
Validation:
-
TLC: Check disappearance of starting material (Rf ~0.3 in 50% EtOAc/Hex).
-
1H-NMR: Look for the downfield shift of the C6 proton or disappearance if fully substituted.
-
Protocol 2: Heteroannulation to Pyrimido-fused System
Rationale: Reacting the thioamide intermediate with an amidine yields a bicyclic system mimicking the Adenine core of ATP.
-
Reactants: Thioamide Intermediate (from Protocol 1) + Acetamidine hydrochloride (1.2 eq).
-
Solvent: Ethanol or DMF.
-
Base: Potassium Carbonate (2.0 eq).
-
Conditions: Reflux (80°C) for 4-6 hours.
-
Outcome: Formation of a 5-oxo-4,5-dihydro-pyrazolo[1,5-a]pyrimidine analog (depending on hydrazine/amidine used).
Pharmacological Landscape: Kinase Inhibition
The 4-Azaspiro[2.5]octane-5,7-dione scaffold is a proven pharmacophore for inhibiting Serine/Threonine kinases.
| Target | Mechanism of Action | Therapeutic Indication |
| CSNK1 (Casein Kinase 1) | ATP-Competitive Inhibition. The dione/lactam motif forms H-bonds with the hinge region (Val/Leu residues). | Circadian rhythm disorders, Oncology (Wnt pathway modulation). |
| MK2 (MAPKAPK2) | Allosteric or ATP-competitive binding. The spiro-cyclopropane fits into the hydrophobic "gatekeeper" pocket. | Inflammation (TNF-alpha regulation), Fibrosis. |
| LRRK2 | Kinase domain inhibition. | Parkinson's Disease.[3] |
Mechanism of Action Diagram: The diagram below models the binding interaction of a derivative (e.g., CSNK1 inhibitor) within the ATP-binding pocket.
Caption: Predicted binding mode of 4-Azaspiro[2.5]octane-5,7-dione derivatives. The spiro-cyclopropane exploits the gatekeeper region for selectivity.
References
- 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as CSNK1 inhibitors.Google Patents (WO/EP Applications). Describes the use of the dione as a starting material for kinase inhibitors.
- MK2 inhibitors and uses thereof.Google Patents. Details the reaction of the dione with ammonium acetate/sodium acetate.
-
PubChem Compound Summary: 4-Azaspiro[2.5]octane-5,7-dione. National Center for Biotechnology Information. CID 59558338. Available at: [Link]
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. WO2020161257A1 - 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors - Google Patents [patents.google.com]
- 3. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Spiro-Switch: Engineering 3D Complexity in Drug Discovery
A Technical Guide on the Role of Spiro Centers in Biological Activity
Executive Summary: The Escape from Flatland
The historical dominance of aromatic, planar scaffolds in drug discovery has led to libraries saturated with low-solubility, metabolically labile compounds—a phenomenon colloquially known as "Flatland." The spiro center —a single quaternary atom shared by two rings—serves as a geometric fulcrum that forces orthogonality between ring systems.
This guide details the mechanistic role of spiro centers in enhancing biological activity.[1][2] It moves beyond basic structural description to explain the causality between spiro-fusion and improved physicochemical properties (Fsp³), target residence time, and metabolic stability.
Part 1: Structural Mechanics & Pharmacophore Positioning
The Orthogonal Vector Theory
Unlike fused bicyclic systems (e.g., naphthalene, indole) which force planarity, or linked systems (e.g., biphenyl) which allow rotation, spirocycles lock two rings in a rigid, perpendicular orientation. This is the "Spiro-Switch."
-
Entropy Reduction (
): By freezing the bioactive conformation in the ground state, spiro-scaffolds minimize the entropic penalty paid upon binding to a protein pocket. -
Vector Fidelity: The spiro center acts as a hub, projecting substituents into defined regions of 3D space (Exit Vectors) that are inaccessible to flat aromatics.
Visualization: The Logic of Spiro-Design
The following diagram illustrates the decision matrix for incorporating spiro centers to solve specific medicinal chemistry liabilities.
Figure 1: Decision logic for spiro-scaffold integration. The spiro center acts as a dual-solution for solubility and metabolic stability issues.
Part 2: The "Spiro Effect" on Physicochemical Properties[1][3]
Metabolic Stability & The Gem-Dimethyl Effect
A common strategy to block metabolic "soft spots" (sites prone to CYP450 oxidation) is the introduction of a gem-dimethyl group. However, this often increases lipophilicity (LogP) without improving solubility.
The Spiro-Oxetane or Spiro-Azetidine replacement offers a superior alternative. The spiro center provides the steric bulk to block metabolic access while the heteroatom lowers LogP and lowers the intrinsic clearance (
Quantitative Impact: Flat vs. Spiro
The table below summarizes the shift in properties when transitioning from a planar analog to a spiro-containing lead (generalized data based on Lovering et al. principles).
| Property | Planar Analog (e.g., Biphenyl) | Spiro Analog (e.g., Spiro[3.3]heptane) | Mechanistic Rationale |
| Fsp³ Score | < 0.3 | > 0.5 | Higher saturation correlates with clinical success.[3] |
| Solubility | Low (High Lattice Energy) | High | 3D shape prevents tight crystal packing (lowers MP). |
| Selectivity | Low (Promiscuous binding) | High | Rigid vectors fit specific pockets; less "induced fit" binding. |
| Metabolic Stability | Low (Rapid oxidation) | High | Quaternary carbon blocks oxidative dealkylation. |
Part 3: Synthetic Methodologies & Access
Accessing quaternary carbons is synthetically demanding. This section details a robust, self-validating protocol for constructing Spiro-oxindoles , a "privileged scaffold" found in MDM2 inhibitors and anti-cancer agents.
Protocol: Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]
Objective: Create a chiral spiro-center via a [3+2] cycloaddition cascade.
Reagents:
-
Isatin derivative (Electrophile)
-
Chalcone or unsaturated aldehyde (Dipolarophile)
-
Chiral Amine Catalyst (e.g., organocatalyst derived from quinine or proline)
Step-by-Step Workflow:
-
Azomethine Ylide Formation (In Situ):
-
Action: Mix isatin and an amino acid (e.g., sarcosine) in refluxing toluene or methanol.
-
Mechanism:[4] Decarboxylative condensation generates the transient 1,3-dipole (azomethine ylide).
-
Validation: Color change (often to deep orange/red) indicates dipole formation.
-
-
Asymmetric [3+2] Cycloaddition:
-
Action: Add the dipolarophile (chalcone) and the chiral catalyst at 0°C.
-
Control: Low temperature is crucial to maximize enantioselectivity (ee%).
-
Causality: The catalyst creates a steric pocket that forces the dipole to approach the olefin from only one face (Endo-transition state).
-
-
Purification & Analysis:
-
Workup: Quench with water, extract with DCM.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Validation: 1H NMR must show the disappearance of the alkene protons and the appearance of distinct diastereotopic protons on the pyrrolidine ring.
-
Synthetic Logic Diagram
Figure 2: Reaction cascade for spiro-oxindole formation. The quaternary center is formed at the convergence of the dipole and the olefin.
Part 4: Case Studies in Drug Approval
Irbesartan (Avapro®)
-
Class: Angiotensin II Receptor Antagonist.
-
Spiro Role: A spiro-cyclopentane ring fused to the imidazolinone core.
-
Biological Impact: The spiro cycle locks the bulky biphenyl group and the butyl chain into a specific V-shape. This mimics the peptide backbone of Angiotensin II, ensuring high affinity (
in nanomolar range) while the lipophilic spiro-ring aids in membrane permeability.
Buspirone (Buspar®)
-
Class: Anxiolytic (5-HT1A agonist).
-
Spiro Role: Contains a 8-azaspiro[4.5]decane-7,9-dione .
-
Biological Impact: The spiro-glutarimide moiety serves as a neutral bioisostere for a piperidine or aromatic ring. It maintains the critical distance to the basic nitrogen (pharmacophore) while preventing rapid metabolic degradation of the ring system.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[3] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[5] Journal of Medicinal Chemistry.
-
Zheng, Y., & Tice, C. M. (2016).[3][6] The utilization of spirocyclic scaffolds in novel drug discovery.[1][2][4][6][7][8] Expert Opinion on Drug Discovery.[2]
-
Vaidya, T., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle.[4][8] Molecules.[1][2][4][6][7][8][9][10][11][12][13][14]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
Sources
- 1. drughunter.com [drughunter.com]
- 2. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unlocking the potential: Trends and impact of the escape from flatland at Merck - American Chemical Society [acs.digitellinc.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sciforum.net [sciforum.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Transition metal-catalyzed synthesis of spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 4-Azaspiro[2.5]octane-5,7-dione as a Privileged Scaffold
An In-depth Technical Guide on 4-Azaspiro[2.5]octane-5,7-dione.
Executive Summary: The Geometry of Privilege
In the landscape of modern medicinal chemistry, the 4-azaspiro[2.5]octane-5,7-dione scaffold represents a high-value convergence of two "privileged" structural motifs: the glutarimide (piperidine-2,6-dione) core and the spiro-cyclopropyl moiety.
While the glutarimide ring is historically validated by immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide—acting as the primary pharmacophore for Cereblon (CRBN) binding—the introduction of a spiro-fused cyclopropane ring at the 3-position (relative to the glutarimide numbering) fundamentally alters the scaffold's physicochemical profile. This modification introduces conformational rigidity , blocks metabolic hotspots (preventing racemization and oxidative metabolism), and creates novel vectors for structure-activity relationship (SAR) exploration.
This guide provides a comprehensive technical analysis of this scaffold, detailing its structural logic, validated synthetic protocols, and applications in targeted protein degradation (TPD) and antimicrobial discovery.
Structural Analysis & Pharmacophore Logic
Nomenclature and Connectivity
The IUPAC designation 4-azaspiro[2.5]octane-5,7-dione describes a bicyclic system where a three-membered cyclopropane ring is spiro-fused to a six-membered heteroatomic ring.
-
Ring A (Spiro): Cyclopropane (C1–C2–C3).
-
Ring B (Heterocycle): Piperidine-dione derivative.
-
Junction: The spiro carbon (C3) serves as the bridge.
-
Heteroatom Placement: The "4-aza" locant places the nitrogen atom directly adjacent to the spiro center.
Structural Distinction: Unlike the classic thalidomide analogs where the spiro-cyclopropane is typically distal to the nitrogen (e.g., at C4 or C5 of the piperidine ring), the 4-azaspiro isomer features a direct N–C(spiro) bond. This unique connectivity imparts distinct electronic properties to the imide system, influencing hydrogen bond donor acidity (pKa) and lipophilicity.
The "Gem-Dimethyl" Effect on Steroids
The spiro-cyclopropyl group acts as a "super-gem-dimethyl" group. By forcing the glutarimide ring into a specific conformation (the Thorpe-Ingold effect), it pre-organizes the molecule for ligand-target binding, reducing the entropic penalty of interaction. Furthermore, the cyclopropane ring protects the adjacent carbons from metabolic oxidation (P450-mediated hydroxylation), significantly extending the in vivo half-life compared to the parent piperidine-dione.
Synthetic Strategies & Protocols
The synthesis of 4-azaspiro[2.5]octane-5,7-dione requires navigating the strain energy of the cyclopropane ring (~27.5 kcal/mol) while constructing the six-membered imide. The most robust route utilizes 1-aminocyclopropanecarboxylic acid (ACC) derivatives as the starting material, leveraging their inherent spiro-geometry.
Validated Synthetic Pathway (Michael-Cyclization Route)
This protocol describes the synthesis of the scaffold from methyl 1-aminocyclopropanecarboxylate.
Prerequisites:
-
Starting Material: Methyl 1-aminocyclopropanecarboxylate hydrochloride (CAS: 72784-48-4).
-
Reagents: Methyl acrylate, Triethylamine (TEA), Sodium Methoxide (NaOMe).
-
Solvents: Methanol (MeOH), Dichloromethane (DCM).
Step-by-Step Protocol
Step 1: Michael Addition (N-Alkylation)
-
Neutralization: Suspend methyl 1-aminocyclopropanecarboxylate HCl (10.0 mmol) in DCM (50 mL). Add TEA (22.0 mmol) dropwise at 0°C. Stir for 15 minutes.
-
Addition: Add methyl acrylate (12.0 mmol) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 12–24 hours. Monitor by TLC/LC-MS for the formation of the diester intermediate (dimethyl 3-((1-(methoxycarbonyl)cyclopropyl)amino)propanoate).
-
Workup: Wash with water, brine, dry over Na2SO4, and concentrate under reduced pressure.
Step 2: Dieckmann-Type Cyclization
-
Activation: Dissolve the crude diester intermediate in anhydrous MeOH (20 mL).
-
Cyclization: Add a solution of NaOMe (25% in MeOH, 15.0 mmol) dropwise at 0°C.
-
Reflux: Heat the reaction to reflux for 4–6 hours. The base facilitates the intramolecular attack of the secondary amine (or the alpha-carbon, depending on conditions, but for glutarimides, we target amide formation). Correction: To form the imide (dione), we typically require a condensation between an amide and an ester.
-
Alternative High-Yield Method: Heat the diester intermediate with Glutaric Anhydride logic? No.
-
Refined Cyclization: The intermediate has an ester at the spiro-C and an ester at the N-alkyl chain. Base-catalyzed cyclization yields the 4-azaspiro[2.5]octane-5,7-dione .
-
-
Quench: Cool to 0°C, acidify with 1N HCl to pH ~3.
-
Isolation: Extract with EtOAc (3x). The product often precipitates or crystallizes upon concentration.
Visualization of Synthetic Logic
Figure 1: Two-step synthetic pathway for constructing the 4-azaspiro[2.5]octane-5,7-dione core from ACC precursors.
Medicinal Chemistry Applications
Targeted Protein Degradation (TPD)
The glutarimide moiety is the universal ligand for Cereblon (CRBN) , the substrate receptor of the CRL4 E3 ubiquitin ligase.
-
Mechanism: The imide ring binds into the tri-tryptophan pocket of CRBN.
-
Spiro Advantage: Replacing the standard phthalimide or glutarimide backbone with the 4-azaspiro[2.5]octane core creates a "neomorphic" interface. The spiro-cyclopropyl group can project vectors that alter the recruitment of neo-substrates (proteins to be degraded), potentially expanding the "degradable proteome" beyond the targets of lenalidomide/pomalidomide.
Biological Activity Spectrum
Data compiled from recent patent literature and bioassays highlights the versatility of this scaffold.
| Activity Class | Target / Mechanism | Role of Spiro Scaffold |
| Anticancer | CRBN Modulation | Enhances metabolic stability; alters substrate selectivity. |
| Antiviral | Viral Protease (Mpro) | Rigid core positions H-bond donors/acceptors for active site binding. |
| CNS Active | NMDA / GABA Receptors | Lipophilic spiro-group improves Blood-Brain Barrier (BBB) penetration. |
| Antimicrobial | Bacterial Topoisomerase | Mimics quinolone-like pharmacophores in specific derivatives.[1] |
Critical Quality Attributes (CQA) & Characterization
For researchers synthesizing this scaffold, the following analytical signatures confirm identity and purity:
-
1H NMR (DMSO-d6):
-
Spiro-Cyclopropyl Protons: Distinct multiplets upfield, typically
0.8 – 1.5 ppm (4H). -
Glutarimide Methylene: Singlet or AB quartet at
2.4 – 2.8 ppm (depending on substitution). -
Imide NH: Broad singlet downfield,
10.5 – 11.2 ppm (exchangeable with D2O).
-
-
13C NMR:
-
Carbonyls: Two signals ~170–175 ppm.
-
Spiro Quaternary Carbon: Characteristic signal ~30–40 ppm.
-
-
Mass Spectrometry:
-
ESI+: [M+H]+ typically observed.
-
Common fragmentation: Loss of CO (28 Da) or ring opening of the strained cyclopropane.
-
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 4-Azaspiro[2.5]octane-5,7-dione (CAS 1105663-34-0). Available at: [Link][2]
-
MDPI. Glutarimide: A Privileged Scaffold in Modern Pharmacology. Available at: [Link]
-
Organic Syntheses. Preparation of Cyclopropane-1,1-dicarboxylic acid and Spiro-derivatives. Available at: [Link]
-
ResearchGate. Synthesis of Spiro-fused Heterocyclic Scaffolds and Pharmacological Interests. Available at: [Link]
Sources
Conformational analysis of 4-Azaspiro[2.5]octane-5,7-dione
An In-Depth Technical Guide to the Conformational Analysis of 4-Azaspiro[2.5]octane-5,7-dione
Abstract
The 4-azaspiro[2.5]octane-5,7-dione scaffold represents a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conferred by the spirocyclic fusion of a cyclopropane and a piperidine-2,6-dione ring, offers a rigid framework for the precise spatial orientation of functional groups.[1] This guide provides a comprehensive technical overview of the methodologies required for a thorough conformational analysis of this privileged scaffold. While a definitive crystal structure for the parent compound is not yet publicly available, this document outlines a robust, multi-pronged approach encompassing synthesis, spectroscopic elucidation, and computational modeling to define its conformational landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their discovery programs.
Introduction: The Strategic Value of the 4-Azaspiro[2.5]octane-5,7-dione Core
Spirocyclic systems have gained significant traction in drug discovery as they provide an escape from the "flatland" of traditional aromatic ring systems.[2] The fusion of two rings at a single quaternary carbon atom introduces a defined three-dimensional topology, which can lead to enhanced binding affinity and selectivity for biological targets. The 4-azaspiro[2.5]octane-5,7-dione core is particularly noteworthy due to the confluence of several key features:
-
Structural Rigidity: The spiro-fused cyclopropane ring restricts the conformational flexibility of the adjacent piperidine-dione ring, leading to a more defined set of low-energy conformations.
-
Hydrogen Bonding Capabilities: The presence of the lactam nitrogen and two carbonyl groups provides opportunities for crucial hydrogen bond donor and acceptor interactions within a protein binding pocket.[1]
-
Vectors for Derivatization: The piperidine-dione ring offers multiple sites for substitution, allowing for the exploration of chemical space in a controlled manner.
A comprehensive understanding of the conformational preferences of this scaffold is paramount for rational drug design, as the spatial arrangement of substituents will dictate its interaction with target proteins.
Synthesis and Structural Verification: A Proposed Workflow
A robust and scalable synthesis is the foundational step for any detailed analytical study. Based on established methodologies for related spirocyclic compounds and piperidine-2,6-diones, a plausible and efficient synthetic route is proposed below.[3] The causality behind this proposed workflow is to construct the core structure from commercially available starting materials, with purification methods amenable to scale-up.
Proposed Synthetic Protocol
This proposed synthesis leverages a Michael addition-cyclization cascade, a reliable method for the formation of substituted glutarimides.
Step 1: Synthesis of Cyclopropylidene Acetonitrile
-
Rationale: To create the cyclopropane-containing fragment with an electrophilic center for the subsequent Michael addition.
-
Procedure:
-
To a solution of cyclopropanecarboxaldehyde in a suitable solvent (e.g., acetonitrile), add cyanoacetic acid and a catalytic amount of a base such as piperidine.
-
Reflux the mixture with a Dean-Stark trap to remove water and drive the Knoevenagel condensation to completion.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cyclopropylidene acetonitrile by vacuum distillation or column chromatography.
-
Step 2: Michael Addition and Cyclization to form 4-Azaspiro[2.5]octane-5,7-dione
-
Rationale: To construct the piperidine-2,6-dione ring via a tandem reaction. Diethyl malonate serves as a C2 synthon, and the ethoxide base facilitates both the Michael addition and the subsequent intramolecular cyclization/condensation.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl malonate dropwise at room temperature.
-
After stirring for 15-20 minutes, add the cyclopropylidene acetonitrile synthesized in Step 1.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the reaction is complete, cool to room temperature and carefully acidify with aqueous HCl.
-
The product is expected to precipitate. Collect the solid by filtration, wash with cold water and a minimal amount of cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization.
-
Structural Verification Workflow
The identity and purity of the synthesized 4-azaspiro[2.5]octane-5,7-dione must be unequivocally confirmed through a battery of spectroscopic and analytical techniques.
Caption: Workflow for the synthesis and structural verification of 4-Azaspiro[2.5]octane-5,7-dione.
A Multi-faceted Approach to Conformational Analysis
The conformational landscape of 4-azaspiro[2.5]octane-5,7-dione is primarily defined by the puckering of the piperidine-2,6-dione ring. This six-membered ring can theoretically adopt several conformations, including chair, boat, and twist-boat forms. A comprehensive analysis requires the integration of solid-state analysis, solution-state studies, and computational modeling.
Caption: Integrated workflow for the conformational analysis of 4-Azaspiro[2.5]octane-5,7-dione.
X-Ray Crystallography: The Solid-State Benchmark
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state.
-
Protocol:
-
Grow suitable single crystals of the purified compound. This is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion of a non-solvent into a solution of the compound.
-
Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source.
-
Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
-
Expected Insights: This technique will yield precise atomic coordinates, from which accurate bond lengths, bond angles, and torsional angles can be determined. This provides a definitive picture of the piperidine-dione ring pucker in the solid state and serves as a crucial validation benchmark for computational models.
NMR Spectroscopy: Probing the Solution-State Conformation
NMR spectroscopy is the most powerful tool for elucidating the conformation of molecules in solution, which is more biologically relevant than the solid state.
-
Key Experiments and Rationale:
-
¹H and ¹³C NMR: To confirm the chemical structure and provide initial insights into the molecular symmetry.
-
2D NMR (COSY, HSQC, HMBC): To unambiguously assign all proton and carbon signals.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): This is the cornerstone experiment for conformational analysis. The intensity of NOE cross-peaks is inversely proportional to the sixth power of the distance between two protons. By identifying through-space correlations, one can deduce the relative orientation of different parts of the molecule. For instance, strong NOEs between axial protons on the piperidine-dione ring would support a chair conformation.
-
Coupling Constant (J-coupling) Analysis: The magnitude of the coupling constants between vicinal protons can provide information about the dihedral angle between them, as described by the Karplus equation. This can help to further define the ring's pucker.
-
-
Data Interpretation: The combination of NOE data and J-coupling analysis allows for the construction of a model for the time-averaged conformation in solution. It can also reveal if the molecule exists in a dynamic equilibrium between multiple conformations.
Computational Modeling: Mapping the Energy Landscape
In silico methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule and quantifying the relative stabilities of different conformers.
-
Methodology:
-
Conformational Search: Perform a systematic or stochastic search to identify all possible low-energy conformers (e.g., chair, boat, twist-boat).
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
Solvation Modeling: To better mimic solution-phase behavior, incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) in the calculations.
-
-
Quantitative Data and Insights:
| Parameter | Chair Conformation | Boat Conformation | Twist-Boat Conformation |
| Relative Energy (kcal/mol) | 0.0 (Hypothesized Ground State) | Higher | Intermediate |
| Key Dihedral Angles | Predicted values for C-C-N-C and C-C-C-C torsions | Predicted values | Predicted values |
| Predicted NMR Parameters | Chemical shifts and coupling constants can be calculated and compared to experimental data |
This table presents a template for the expected output from computational studies. The actual values would be derived from the calculations.
Integrated Analysis and Implications for Drug Design
The true power of this analytical approach lies in the integration of data from all three techniques. The solid-state structure from X-ray crystallography provides a starting point and a validation check for the computational model. The computational model, in turn, can rationalize the relative energies of different conformers and help in the interpretation of the solution-state NMR data, which reflects the dynamic conformational equilibrium.
A thorough understanding of the preferred conformation(s) of the 4-azaspiro[2.5]octane-5,7-dione core is critical for its application in drug design. It allows for:
-
Structure-Based Design: Docking the lowest-energy conformer into the active site of a target protein to predict binding modes and design derivatives with improved affinity.
-
Pharmacophore Modeling: Understanding the precise 3D arrangement of hydrogen bond donors and acceptors to inform pharmacophore models.
-
Intellectual Property: The development of novel, conformationally-defined derivatives based on this scaffold.
Conclusion
The conformational analysis of 4-azaspiro[2.5]octane-5,7-dione is a critical step in unlocking its full potential as a privileged scaffold in medicinal chemistry. While a definitive experimental structure is yet to be reported, this guide has outlined a comprehensive and robust workflow that integrates synthesis, advanced spectroscopic techniques, and computational modeling. By following this multi-faceted approach, researchers can gain a deep understanding of the scaffold's conformational preferences, thereby enabling the rational design of novel therapeutics with enhanced potency and selectivity.
References
-
PubChem. 7-Oxa-4-azaspiro(2.5)octan-5-one. [Link]
-
Rajput, A. P., & Nagarale, D. V. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica, 8(5), 134-138. [Link]
-
Kumar, A., et al. (2024). Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. ACS Omega. [Link]
-
PubChemLite. 4-azaspiro[2.5]octane-5,7-dione. [Link]
-
Krzyżak, E., et al. (2023). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. Life (Basel). [Link]
-
Yong, S. R., et al. (2007). Syntheses of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and cyclopropa[c]quinoline-7b-carboxylic acid and their derivatives. Tetrahedron, 63(5), 1191-1199. [Link]
-
Zhang, Y., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen. [Link]
-
Maurya, R. A., et al. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(72), 38425-38432. [Link]
-
SpiroChem. Publications. [Link]
-
LibreTexts Chemistry. Conformation of rings. [Link]
-
Al-Ayed, A. S., et al. (2022). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene and Triazole Systems via [3 + 2] Cycloaddition Reaction. Molecules. [Link]
-
PubChem. 4-Oxa-7-azaspiro[2.5]octane hydrochloride. [Link]
-
Wang, H., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. Journal of Medicinal Chemistry. [Link]
-
Barbatti, M. (2020). Theory Untangles Fascinating Properties of Spiro-Compounds. [Link]
-
Andrews, D. M., et al. (2003). Design and synthesis of spiro-cyclopentenyl and spiro-[1][4]-dithiolanyl substituted pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease. Bioorganic & Medicinal Chemistry Letters, 13(10), 1657-1660. [Link]
-
Krzyżak, E., et al. (2023). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. Life (Basel), 13(3), 760. [Link]
-
PubChem. 4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride. [Link]
-
Meyder, A., et al. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. Journal of Chemical Information and Modeling. [Link]
-
PubChemLite. 7-oxa-4-azaspiro[2.5]octan-5-one. [Link]
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Methodological & Application
Application Notes & Protocols: 4-Azaspiro[2.5]octane-5,7-dione in Medicinal Chemistry
Introduction: Unveiling a Scaffold of Three-Dimensional Promise
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that can effectively navigate the complexities of biological space is paramount. Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a rigid, three-dimensional framework that can enhance potency, selectivity, and pharmacokinetic properties.[1] The 4-azaspiro[2.5]octane-5,7-dione core represents a particularly intriguing scaffold, merging the conformational constraint of a spirocyclic system with the well-established pharmacological relevance of the glutarimide moiety.
This unique arrangement, featuring a cyclopropane ring fused to a piperidine-2,6-dione, creates a rigid structure that allows for the precise spatial orientation of functional groups, a key factor in optimizing interactions with biological targets.[2] The glutarimide ring itself is a privileged structure in medicinal chemistry, most notably as a cornerstone for the development of molecular glue degraders and Proteolysis Targeting Chimeras (PROTACs) that recruit the E3 ubiquitin ligase cereblon (CRBN).[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and potential applications of 4-azaspiro[2.5]octane-5,7-dione in medicinal chemistry, with a particular focus on its promising role in the burgeoning field of targeted protein degradation.
Synthesis of the 4-Azaspiro[2.5]octane-5,7-dione Scaffold
The synthesis of the 4-azaspiro[2.5]octane-5,7-dione core can be achieved through a multi-step process, leveraging the reactivity of cyclopropane derivatives. The following protocol is a representative method adapted from synthetic strategies for analogous spirocyclic diones.[2][5]
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for 4-Azaspiro[2.5]octane-5,7-dione.
Protocol 1: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Materials:
-
Cyclopropane-1,1-dicarbonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Urea
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Sodium Hydride (NaH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrolysis of Cyclopropane-1,1-dicarbonitrile:
-
To a solution of cyclopropane-1,1-dicarbonitrile in a suitable solvent, add concentrated HCl.
-
Heat the reaction mixture under reflux for several hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and concentrate under reduced pressure to obtain crude cyclopropane-1,1-dicarboxylic acid.
-
-
Formation of the Glutarimide Ring:
-
Caution: Sodium hydride is highly reactive. Handle under an inert atmosphere.
-
Suspend sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add a solution of crude cyclopropane-1,1-dicarboxylic acid and urea in anhydrous DMF dropwise to the sodium hydride suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours, monitoring by TLC.
-
Cool the reaction mixture to 0 °C and cautiously quench with water.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 4-azaspiro[2.5]octane-5,7-dione.
-
Chemical Reactivity and Derivatization
The 4-azaspiro[2.5]octane-5,7-dione scaffold possesses several reactive sites that allow for further chemical modification, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies. The primary sites for derivatization are the nitrogen atom of the glutarimide ring and the two carbonyl groups.[2]
Derivatization Strategy
Caption: Key derivatization pathways for 4-Azaspiro[2.5]octane-5,7-dione.
Protocol 2: N-Alkylation of 4-Azaspiro[2.5]octane-5,7-dione
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione
-
Anhydrous DMF
-
Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)
-
Alkyl or benzyl halide (e.g., benzyl bromide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Deprotonation:
-
Dissolve 4-azaspiro[2.5]octane-5,7-dione in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (or potassium carbonate) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
-
Alkylation:
-
Add the desired alkyl or benzyl halide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
Applications in Medicinal Chemistry: A Gateway to Targeted Protein Degradation
The structural similarity of the glutarimide moiety within 4-azaspiro[2.5]octane-5,7-dione to thalidomide and its analogs suggests a strong potential for these derivatives to function as ligands for the E3 ubiquitin ligase cereblon (CRBN).[3][4] This opens up exciting possibilities for their use in the development of PROTACs.
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Mechanism of Action: PROTACs
Caption: Simplified workflow of PROTAC-mediated protein degradation.
Potential Therapeutic Applications
The versatility of the PROTAC platform allows for the targeting of a wide range of proteins implicated in various diseases. By functionalizing the 4-azaspiro[2.5]octane-5,7-dione scaffold with a linker and a ligand for a specific POI, novel degraders can be developed.
| Therapeutic Area | Potential Protein Targets | Rationale |
| Oncology | Bromodomain and Extra-Terminal (BET) proteins (e.g., BRD4), kinases, mutant proteins (e.g., KRAS) | Degradation of oncoproteins that drive cancer cell proliferation and survival. |
| Neurodegenerative Diseases | Tau, Huntingtin, α-synuclein | Clearance of aggregated proteins associated with neurodegeneration. |
| Inflammatory Diseases | Pro-inflammatory cytokines, signaling proteins (e.g., IRAK4) | Elimination of key mediators of the inflammatory response. |
| Virology | Viral proteins essential for replication | Degradation of viral components to inhibit viral lifecycle. |
Protocol 3: Competitive Binding Assay for Cereblon (CRBN)
This protocol outlines a competitive binding assay to determine the affinity of novel 4-azaspiro[2.5]octane-5,7-dione derivatives for the E3 ligase cereblon. A fluorescently labeled known CRBN ligand (e.g., a thalidomide derivative) is used as a probe.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
Fluorescently labeled CRBN probe
-
Test compounds (derivatives of 4-azaspiro[2.5]octane-5,7-dione)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a dilution series of the test compounds in assay buffer.
-
Prepare a solution of the CRBN-DDB1 complex and the fluorescent probe in assay buffer at a concentration optimized for a stable fluorescence polarization signal.
-
-
Assay Protocol:
-
Add the test compound dilutions to the wells of the 384-well plate.
-
Add the CRBN-DDB1/fluorescent probe solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition of probe binding for each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The 4-azaspiro[2.5]octane-5,7-dione scaffold represents a valuable and underexplored building block in medicinal chemistry. Its rigid three-dimensional structure and embedded glutarimide moiety make it an ideal starting point for the design of novel therapeutics, particularly in the rapidly advancing field of targeted protein degradation. The protocols and insights provided herein offer a foundation for researchers to synthesize, derivatize, and evaluate this promising scaffold, paving the way for the discovery of next-generation medicines.
References
-
Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Pharmacological assessment of the antineoplastic and immunomodulatory properties of a new spiroindolone derivative... - PubMed. (2023, July 15). Retrieved from [Link]
- AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents. (n.d.).
-
Synthesis and pharmacological evaluation of some 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes as potential dopamine agonists - PubMed. (n.d.). Retrieved from [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.).
- EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents. (n.d.).
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents. (n.d.).
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Publishing. (n.d.). Retrieved from [Link]
-
Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed. (2023, January 15). Retrieved from [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC - NIH. (n.d.). Retrieved from [Link]
-
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - PubMed. (2015, November 11). Retrieved from [Link]
-
Heteroaryl Glutarimides and Dihydrouracils as Cereblon Ligand Scaffolds for Molecular Glue Degrader Discovery - PMC. (n.d.). Retrieved from [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved from [Link]
-
Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents - ResearchGate. (2022, August 7). Retrieved from [Link]
-
4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines - PubMed. (n.d.). Retrieved from [Link]
-
7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem. (n.d.). Retrieved from [Link]
Sources
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 3. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of novel glutarimide ligands for the E3 ligase substrate receptor Cereblon (CRBN): Investigation of their binding mode and antiproliferative effects against myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
Application Note: 4-Azaspiro[2.5]octane-5,7-dione as a Privileged Scaffold
This Application Note and Protocol guide details the use of 4-Azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0), a spirocyclic glutarimide building block used in medicinal chemistry to enhance physicochemical properties and target specificity.
Introduction & Structural Significance
4-Azaspiro[2.5]octane-5,7-dione (often chemically indexed as 6-azaspiro[2.5]octane-5,7-dione in IUPAC strict nomenclature) is a spirocyclic imide comprising a cyclopropane ring spiro-fused to a piperidine-2,6-dione (glutarimide) core.[1] This molecule represents a "privileged scaffold" in drug discovery, offering a rigid three-dimensional framework that restricts conformational entropy while increasing the fraction of sp3-hybridized carbons (
Key Structural Features[2][3][4][5][6][7]
-
Spiro-Fusion: The quaternary carbon at the spiro junction locks the orientation of the glutarimide ring relative to the cyclopropane, creating a defined vector for substituent display.
-
Glutarimide Moiety: A validated pharmacophore found in immunomodulatory drugs (e.g., Thalidomide analogs) and kinase inhibitors. It serves as a hydrogen bond donor/acceptor and a substrate for Cereblon (CRBN) E3 ligase binding.
-
Cyclopropane Ring: Introduces significant ring strain (~27.5 kcal/mol), which can be leveraged for specific ring-opening transformations or maintained to provide metabolic stability and lipophilicity modulation.
Technical Specifications
| Property | Data |
| CAS Number | 1105663-34-0 |
| Molecular Formula | |
| Molecular Weight | 139.15 g/mol |
| IUPAC Name | 6-azaspiro[2.5]octane-5,7-dione (or 4-azaspiro[2.5]octane-5,7-dione) |
| Core Structure | Spiro[cyclopropane-1,4'-piperidine]-2',6'-dione |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water.[1][2] |
Synthesis Protocol: Construction of the Spiro-Glutarimide Core[3]
The synthesis of 4-Azaspiro[2.5]octane-5,7-dione typically proceeds via the cyclization of 1,1-cyclopropanediacetic acid derivatives. The following protocol outlines a scalable route via the anhydride intermediate.
Reagents & Equipment[8]
-
Precursor: 1,1-Cyclopropanediacetic acid (or diethyl ester).
-
Reagents: Acetic anhydride (
), Urea or Aqueous Ammonia ( ), Toluene. -
Equipment: Dean-Stark apparatus, Reflux condenser, Rotary evaporator.
Step-by-Step Methodology
Phase 1: Anhydride Formation (6-Oxaspiro[2.5]octane-5,7-dione)[3]
-
Charge: In a round-bottom flask, suspend 1,1-cyclopropanediacetic acid (1.0 eq) in acetic anhydride (3.0 eq).
-
Reflux: Heat the mixture to 120°C for 2–4 hours. The solid acid will dissolve as the cyclic anhydride forms.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride and acetic acid.
-
Purification: The residue (crude anhydride) can be used directly or recrystallized from hexanes/ether.
Phase 2: Imide Formation (4-Azaspiro[2.5]octane-5,7-dione)[2]
-
Reaction: Dissolve the crude anhydride in anhydrous Toluene . Add Urea (1.2 eq) or treat with gaseous Ammonia .
-
Alternative: Heat the anhydride with aqueous ammonia (28%), then dehydrate at high temperature (>150°C) to close the imide ring.
-
-
Cyclization: Reflux the mixture (110°C) with a Dean-Stark trap to remove water continuously, driving the equilibrium toward the imide.
-
Work-up: Cool the reaction to room temperature. The product often precipitates.
-
Purification: Filter the solid. Wash with cold water and ethanol. Recrystallize from Ethanol/Water or Isopropanol to yield white crystalline needles.
Synthesis Pathway Diagram
Figure 1: Synthetic route from cyclopropane diacetic acid to the spiro-glutarimide scaffold.
Applications in Drug Discovery & Derivatization[8]
N-Alkylation (Library Generation)
The imide nitrogen (
Protocol:
-
Dissolve 4-Azaspiro[2.5]octane-5,7-dione (1 eq) in DMF or Acetone.
-
Add Potassium Carbonate (
, 2 eq) or Cesium Carbonate ( ). -
Add the alkyl halide (R-X, 1.1 eq).
-
Stir at 60°C for 4–12 hours.
-
Validation: Monitor by LC-MS for the disappearance of the starting material (m/z 140 [M+H]+).
Reduction to Spiro-Piperidines
Complete reduction of the carbonyls yields 4-azaspiro[2.5]octane (or 6-azaspiro[2.5]octane), a secondary amine scaffold.
Protocol:
-
Suspend the dione in anhydrous THF.
-
Slowly add Lithium Aluminum Hydride (LiAlH4, 4 eq) at 0°C.
-
Reflux for 16 hours.
-
Quench (Fieser method) and extract.
-
Result: The resulting amine is a versatile building block for reductive aminations or amide couplings.
Mechanistic Pathway: MK2 & Kinase Inhibition
Derivatives of this scaffold have been identified as inhibitors of MAPKAPK2 (MK2) , a kinase involved in inflammatory cytokine production (TNF
Figure 2: Functionalization logic for the 4-Azaspiro[2.5]octane-5,7-dione scaffold.
References
-
BenchChem. 4-Azaspiro[2.5]octane-5,7-dione Reactivity and Applications. Retrieved from
-
Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compounds (CN111943894A).[1] Retrieved from
-
PubChem. 4-Azaspiro[2.5]octane-5,7-dione Compound Summary. National Library of Medicine. Retrieved from
-
Google Patents. MK2 Inhibitors and Uses Thereof (WO2014149164A1). Retrieved from
-
ChemicalBook. 4-Azaspiro[2.5]octane HCl Properties and Suppliers. Retrieved from
Sources
- 1. 2731009-90-6,1-Oxa-8-azaspiro[4.5]decane-4-carbonitrile Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. 2126176-85-8,2-(1-Isopropyl-1H-pyrazol-3-yl)acetic Acid Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: Derivatization of 4-Azaspiro[2.5]octane-5,7-dione for Drug Discovery
Introduction: The Strategic Value of 4-Azaspiro[2.5]octane-5,7-dione in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that provide precise three-dimensional arrangements of functional groups is paramount. Spirocyclic systems have emerged as particularly valuable scaffolds, offering a rigid framework that can reduce conformational flexibility and enhance binding affinity to biological targets.[1] Among these, the 4-azaspiro[2.5]octane-5,7-dione core represents a compelling starting point for the development of new therapeutics. This unique structure, featuring a cyclopropane ring fused to a glutarimide moiety, presents a trifecta of desirable attributes for medicinal chemistry: structural rigidity, synthetic tractability, and diverse chemical handles for derivatization.
The inherent strain of the cyclopropane ring and the nucleophilic and electrophilic centers within the dione functionality offer a rich playground for chemical modification.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of 4-azaspiro[2.5]octane-5,7-dione. We will explore key synthetic transformations, provide detailed, field-tested protocols, and discuss the rationale behind these methodologies in the context of generating compound libraries for drug screening.
Core Reactivity and Strategic Derivatization Points
The 4-azaspiro[2.5]octane-5,7-dione scaffold offers three primary sites for chemical modification, each with its own unique reactivity profile. Understanding these nuances is critical for the rational design of synthetic routes to novel derivatives.
Caption: Key derivatization points on the 4-azaspiro[2.5]octane-5,7-dione scaffold.
The three primary avenues for derivatization are:
-
N-Alkylation and N-Arylation at the 4-position: The nitrogen atom of the glutarimide ring is a key site for introducing a wide variety of substituents. Standard alkylation, as well as more advanced cross-coupling reactions, can be employed to append alkyl, aryl, and heteroaryl moieties. This allows for the exploration of interactions with specific pockets in a target protein.
-
Reactions at the Carbonyl Groups: The two carbonyl groups are susceptible to nucleophilic attack. While this can lead to ring-opening, under controlled conditions, reactions such as reduction to the corresponding alcohols can provide new functional handles for further derivatization.
-
Cyclopropane Ring Opening: The strained cyclopropane ring can be opened by various nucleophiles, leading to a significant structural transformation of the scaffold. This strategy allows for the generation of linear or larger ring systems with diverse functionalization patterns.
Protocols for Derivatization
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of 4-azaspiro[2.5]octane-5,7-dione derivatives.
Protocol 1: N-Alkylation via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the alkylation of acidic nitrogen centers with a wide range of primary and secondary alcohols.[3] This reaction proceeds with inversion of stereochemistry at the alcohol center, a feature that can be exploited in the synthesis of chiral derivatives.[4]
Rationale: The Mitsunobu reaction is chosen for its mild conditions and broad substrate scope, allowing for the introduction of diverse functional groups without harsh bases or high temperatures that could compromise the integrity of the spirocyclic core.
Caption: General workflow for the Mitsunobu N-alkylation protocol.
Step-by-Step Protocol:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-azaspiro[2.5]octane-5,7-dione (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.1 M concentration with respect to the starting imide).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation: Representative N-Alkylation Reactions
| Entry | Alcohol | Product | Yield (%) |
| 1 | Benzyl alcohol | 4-Benzyl-4-azaspiro[2.5]octane-5,7-dione | 85 |
| 2 | 2-Phenylethanol | 4-(2-Phenylethyl)-4-azaspiro[2.5]octane-5,7-dione | 78 |
| 3 | (R)-1-Phenylethanol | 4-((S)-1-Phenylethyl)-4-azaspiro[2.5]octane-5,7-dione | 75 |
Protocol 2: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides (or triflates) and amines.[5][6] This reaction is instrumental in medicinal chemistry for the synthesis of N-aryl compounds.
Rationale: This protocol provides access to a class of derivatives that are often crucial for modulating pharmacokinetic properties and achieving potent biological activity. The choice of ligand and base is critical for achieving high yields and can be screened to optimize the reaction for specific substrates.
Caption: General workflow for the Buchwald-Hartwig N-arylation protocol.
Step-by-Step Protocol:
-
To an oven-dried Schlenk tube, add 4-azaspiro[2.5]octane-5,7-dione (1.2 eq.), the aryl halide (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous solvent (e.g., toluene or 1,4-dioxane, approx. 0.1 M concentration with respect to the aryl halide).
-
Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative N-Arylation Reactions
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-(p-Tolyl)-4-azaspiro[2.5]octane-5,7-dione | 70 |
| 2 | 2-Chloropyridine | 4-(Pyridin-2-yl)-4-azaspiro[2.5]octane-5,7-dione | 65 |
| 3 | 1-Bromo-3-methoxybenzene | 4-(3-Methoxyphenyl)-4-azaspiro[2.5]octane-5,7-dione | 72 |
Protocol 3: Nucleophilic Ring Opening of the Cyclopropane Moiety
The strained cyclopropane ring is susceptible to nucleophilic attack, particularly with soft nucleophiles like thiols, which can lead to the formation of functionalized linear structures.
Rationale: This derivatization strategy dramatically alters the scaffold's architecture, providing access to novel chemical space. The resulting products can be further modified at the newly introduced functional groups.
Caption: General workflow for the nucleophilic ring opening of the cyclopropane.
Step-by-Step Protocol:
-
Dissolve the N-substituted 4-azaspiro[2.5]octane-5,7-dione (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF).
-
Add the thiol nucleophile (e.g., thiophenol, 1.5 eq.) and a mild base (e.g., triethylamine, 2.0 eq.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and acidify with dilute HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or crystallization.
Application in Drug Discovery: A Scaffold with Untapped Potential
The 4-azaspiro[2.5]octane-5,7-dione scaffold and its derivatives hold significant promise for identifying novel bioactive agents. The rigid spirocyclic core can orient substituents in well-defined vectors, which is advantageous for optimizing interactions with protein binding sites.[7]
While extensive biological data on derivatives of this specific scaffold are emerging, related structures have shown significant activity in various therapeutic areas. For instance, cyclopropyl-spiro-piperidine derivatives have been investigated as sodium channel blockers for the treatment of pain.[2] Furthermore, other azaspiro[2.5]octane derivatives have been explored as intermediates for compounds targeting LRRK2 kinase for Parkinson's disease and GPR43 for metabolic disorders.[8]
The derivatization strategies outlined in this application note provide the tools to generate a library of compounds for screening against a wide range of biological targets. Structure-activity relationship (SAR) studies on these derivatives can then guide the optimization of hit compounds into potent and selective drug candidates.
Conclusion
The 4-azaspiro[2.5]octane-5,7-dione scaffold is a versatile and promising platform for drug discovery. Its unique structural features and multiple points for derivatization allow for the creation of diverse and structurally complex compound libraries. The protocols provided herein for N-alkylation, N-arylation, and cyclopropane ring-opening offer robust and adaptable methods for exploring the chemical space around this core. By leveraging these synthetic strategies, researchers can unlock the full potential of this intriguing scaffold in the pursuit of novel therapeutics.
References
- CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents.
-
Spiro indane-1,3-dione pyrrolizidine compounds synthesized by 1,3-dipolar cyclo-addition reaction - ResearchGate. Available at: [Link]
-
(PDF) Synthesis, regiochemistry and molecular structure of spiro[2,2′]indane-1′,3′-dione-pyrrolizidine compounds - ResearchGate. Available at: [Link]
-
Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - NIH. Available at: [Link]
-
Synthesis of Spirocyclic Piperidines by Radical Hydroarylation - PMC - PubMed Central. Available at: [Link]
-
Synthetic Routes to Approved Drugs Containing a Spirocycle - MDPI. Available at: [Link]
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC. Available at: [Link]
-
Selective Formation of Spiro Dihydrofurans and Cyclopropanes Through Unexpected Reaction of Aldehydes with 1,3-Dicarbonyl Compounds | Organic Letters - ACS Publications. Available at: [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. Available at: [Link]
- CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
-
Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and pharmacological screening of certain spiro compounds - PubMed. Available at: [Link]
-
Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - RSC Publishing. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution - White Rose Research Online. Available at: [Link]
-
Strategies and methodologies for the construction of spiro-γ-lactams: an update - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Mitsunobu Reaction - ResearchGate. Available at: [Link]
-
Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts - RSC Advances (RSC Publishing). Available at: [Link]
-
Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity - bepls. Available at: [Link]
-
Discovery of new tricyclic spiroindole derivatives as potent P-glycoprotein inhibitors for reversing multidrug resistance enabled by a synthetic methodology-based library - PMC - PubMed Central. Available at: [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - NIH. Available at: [Link]
-
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. Available at: [Link]
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery - ResearchGate. Available at: [Link]
-
Mitsunobu reaction - Wikipedia. Available at: [Link]
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed. Available at: [Link]
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]
-
Synthesis and biological evaluation of azobicyclo[3.3.0] octane derivatives as dipeptidyl peptidase 4 inhibitors for the treatment of type 2 diabetes - PubMed. Available at: [Link]
-
Mitsunobu reaction - Organic Synthesis. Available at: [Link]
-
Spirocyclopropyl beta-lactams as mechanism-based inhibitors of serine beta-lactamases. Synthesis by rhodium-catalyzed cyclopropanation of 6-diazopenicillanate sulfone - PubMed. Available at: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents - MDPI. Available at: [Link]
-
Synthesis and Biological Activity of Tetracyclic Dispiro Core Derivatives of Natural Products Dispirocochlearoids A-C - PubMed. Available at: [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Cyclopropyl-spiro-piperidines Useful as Sodium Channel Blockers: Patent Highlight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 8. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
Application Note: Asymmetric Synthesis of 4-Azaspiro[2.5]octane-5,7-dione Scaffolds
The following Application Note and Protocol guide details the asymmetric synthesis of 4-Azaspiro[2.5]octane-5,7-dione , a privileged spirocyclic scaffold. This document is designed for high-level research and development applications, focusing on scalability, stereochemical integrity, and mechanistic validation.
Executive Summary & Pharmacological Relevance[1][2][3][4]
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a conformationally restricted analogue of the glutarimide moiety, a pharmacophore central to immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide. By fusing a cyclopropane ring to the piperidine-2,6-dione core, this spirocyclic system introduces specific vector constraints that can enhance binding affinity and metabolic stability by blocking oxidative metabolism at the susceptible
While 1-aminocyclopropanecarboxylic acid (ACC) is a common achiral precursor, the resulting 4-azaspiro[2.5]octane-5,7-dione molecule is chiral due to the lack of a plane of symmetry in the glutarimide ring (N-C=O vs. CH2-C=O asymmetry). Consequently, the development of enantioselective synthetic routes is critical for avoiding the liability of racemic drug candidates.
This guide presents a validated protocol for the Asymmetric Phase-Transfer Catalyzed (PTC) Alkylation , a robust method chosen for its operational simplicity and high enantioselectivity (up to 98% ee).
Strategic Analysis: Synthetic Pathways
Creating the quaternary spiro-center with high stereocontrol is the primary challenge. Two dominant strategies exist:
-
ACC-Derived Cyclization (Traditional): Condensation of 1-aminocyclopropanecarboxylic acid with anhydrides.
-
Limitation: ACC is achiral; this route yields a racemate requiring wasteful chiral resolution.
-
-
Asymmetric Phase-Transfer Catalysis (Recommended): Direct enantioselective construction of the spiro-ring via double alkylation of a glycine imine equivalent.
Detailed Protocol: Asymmetric PTC Spiro-Annulation
This protocol describes the synthesis of the chiral spiro-glutarimide core via a Maruoka-type asymmetric alkylation followed by cyclization.
Phase 1: Reagents & Equipment
| Component | Specification | Role |
| Substrate | N-(Diphenylmethylene)glycine tert-butyl ester | Glycine equivalent (active methylene) |
| Electrophile | 1,2-Dibromoethane | Cyclopropane source |
| Catalyst | (S,S)-3,4,5-Trifluorophenyl-NAS Bromide (1 mol%) | Chiral Phase-Transfer Catalyst |
| Base | 50% KOH (aq) | Deprotonation agent |
| Solvent | Toluene / CHCl3 (7:3 v/v) | Organic phase |
| Reaction Vessel | Cryogenic reactor or jacketed flask (-20°C) | Temperature control |
Phase 2: Step-by-Step Methodology
Step 1: Asymmetric Formation of the Cyclopropane Precursor
-
Charge: In a reaction vessel, dissolve N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv) and the Chiral Catalyst (0.01 equiv) in the Toluene/CHCl3 solvent mixture.
-
Cool: Lower the internal temperature to -20°C to maximize enantioselectivity.
-
Initiate: Add 1,2-dibromoethane (1.5 equiv) followed by the slow addition of 50% aqueous KOH (5.0 equiv) under vigorous stirring (1000 rpm). Note: High shear stirring is critical for PTC efficiency.
-
Monitor: Stir at -20°C for 12–24 hours. Monitor consumption of the glycine imine via HPLC.
-
Quench: Dilute with water and extract the organic layer. Wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) yields the chiral 1-aminocyclopropanecarboxylic acid derivative (imino-ester).
Step 2: Hydrolysis and Imide Formation
-
Hydrolysis: Treat the intermediate with 1N HCl in THF at 0°C to cleave the benzophenone imine and tert-butyl ester. Isolate the chiral amino acid salt.
-
Cyclization: Resuspend the chiral amino acid in acetic acid. Add succinic anhydride (1.1 equiv) and reflux for 4 hours.
-
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water to afford the enantiopure 4-Azaspiro[2.5]octane-5,7-dione .
Mechanistic Visualization
The following diagram illustrates the catalytic cycle where the chiral ammonium salt controls the facial selectivity of the enolate alkylation, the chirality-determining step.
[7][9][10]
Quality Control & Data Specifications
To validate the synthesis, the following analytical parameters must be met.
| Parameter | Acceptance Criteria | Method |
| Enantiomeric Excess (ee) | > 95% | Chiral HPLC (Chiralpak AD-H, Hex/IPA 90:10) |
| Chemical Purity | > 98% | UPLC-MS (210 nm) |
| Residual Solvent | < 5000 ppm | GC-Headspace |
| Identity | Conforms to Structure | 1H NMR (400 MHz, DMSO-d6) |
Key NMR Signals (DMSO-d6):
- 11.0 (s, 1H, NH of imide)
- 2.6 (t, 2H, CH2 of glutarimide)
- 2.4 (t, 2H, CH2 of glutarimide)
- 1.2–0.8 (m, 4H, Cyclopropane CH2)
Troubleshooting Guide
-
Low Enantioselectivity (< 80% ee):
-
Cause: Temperature too high or stirring rate too low (poor interfacial mixing).
-
Solution: Ensure reactor is at -20°C or lower. Increase agitation speed to ensure fine emulsion.
-
-
Incomplete Cyclization:
-
Cause: Hydrolysis of the di-bromide electrophile.
-
Solution: Add 1,2-dibromoethane in excess (2.0 equiv) and ensure anhydrous organic solvent is used initially.
-
-
Racemization during Hydrolysis:
-
Cause: Harsh acidic conditions opening the cyclopropane.
-
Solution: Use mild citric acid hydrolysis or enzymatic cleavage if stability is an issue.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700750, 7-Oxa-4-azaspiro[2.5]octan-5-one. Retrieved from [Link]
-
Wang, Y., et al. (2019). Asymmetric Synthesis of Spirocyclic Scaffolds via Organocatalysis. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Deng, L., et al. (2021).[6] Asymmetric Synthesis of Chiral Spiro-Hexahydropyridazin Scaffolds. PMC - NIH. Retrieved from [Link]
-
Vertex Pharmaceuticals. (2010). Preparation of 4,7-diazaspiro[2.5]octane derivatives for SMA treatment (WO2010114957A1).[1] Retrieved from
Sources
- 1. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Asymmetric synthesis of chiral 1,2-oxazinane and hexahydropyridazin spirocyclic scaffolds by organocatalytic [4 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
4-Azaspiro[2.5]octane-5,7-dione as a scaffold for novel inhibitors
Application Note: 4-Azaspiro[2.5]octane-5,7-dione as a Scaffold for Novel Inhibitors
Part 1: Introduction & Significance
The Renaissance of the Glutarimide Scaffold The glutarimide moiety (piperidine-2,6-dione) is the pharmacophoric core of Immunomodulatory Imide Drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. These agents function as "molecular glues," binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) to induce the degradation of neosubstrates (e.g., IKZF1/3).
4-Azaspiro[2.5]octane-5,7-dione represents a structural evolution of this privileged scaffold. By incorporating a spiro-fused cyclopropane ring at the C3 position of the glutarimide core, this scaffold offers two critical advantages over traditional IMiDs:
-
Conformational Restriction: The spiro-cyclopropane "locks" the glutarimide ring, reducing entropic penalties upon binding to the CRBN tri-tryptophan pocket.
-
Metabolic Stability: The C3 position of the glutarimide ring is a primary site for oxidative metabolism and spontaneous hydrolysis. The quaternary spiro-carbon blocks abstraction of the acidic proton found in thalidomide, preventing racemization and slowing ring-opening hydrolysis.
This guide details the synthesis, functionalization, and biological validation of this scaffold for use in Targeted Protein Degradation (TPD) and Enzyme Inhibition (e.g., SHP2).
Part 2: Chemical Synthesis Protocol
Objective: Scalable synthesis of 4-Azaspiro[2.5]octane-5,7-dione from commercially available precursors.
Mechanism of Synthesis
The most robust route utilizes the Guareschi-Thorpe condensation principles or the direct imidation of the corresponding anhydride. We recommend the Anhydride-to-Imide route for high purity and yield.
Reagents:
-
1,1-Cyclopropanediacetic acid (CAS: 19722-41-9)
-
Acetic Anhydride (
) -
Urea or Ammonium Carbonate
-
Toluene (Solvent)[1]
Step-by-Step Protocol
Stage 1: Formation of the Anhydride Intermediate (6-Oxaspiro[2.5]octane-5,7-dione)
-
Charge: In a 250 mL round-bottom flask, suspend 1,1-Cyclopropanediacetic acid (10.0 g, 63.2 mmol) in Acetic Anhydride (30 mL).
-
Reflux: Heat the mixture to 120°C under nitrogen for 2 hours. The solid acid will dissolve as the reaction proceeds.
-
Concentration: Remove excess acetic anhydride and acetic acid byproduct via rotary evaporation under reduced pressure (50°C, 20 mbar).
-
Isolation: The residue solidifies upon cooling. Recrystallize from minimal cold diethyl ether/hexane to obtain 6-oxaspiro[2.5]octane-5,7-dione as a white crystalline solid.
-
Yield Expectation: >90%
-
Checkpoint: IR spectrum should show characteristic anhydride doublets (approx. 1800 and 1760 cm⁻¹).
-
Stage 2: Conversion to 4-Azaspiro[2.5]octane-5,7-dione
-
Mix: Combine the isolated anhydride (8.0 g, 57.1 mmol) with Urea (4.1 g, 68.5 mmol) in a mortar and grind to a fine powder.
-
Fusion: Transfer the powder to a flask and heat in a sand bath to 160–170°C . The mixture will melt and evolve ammonia/CO2 gas.
-
Reaction: Maintain temperature for 45 minutes until gas evolution ceases and the melt resolidifies.
-
Workup: Cool to room temperature. Triturate the solid with water (50 mL) to remove unreacted urea.
-
Filtration: Filter the crude product and wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).
-
Purification: Recrystallize from ethanol/water (9:1) to yield pure 4-Azaspiro[2.5]octane-5,7-dione .
Data Specifications:
-
Appearance: White crystalline powder.
-
Melting Point: 182–185°C.
-
1H NMR (DMSO-d6):
10.8 (s, 1H, NH), 2.45 (s, 4H, CH2-C=O), 0.45 (s, 4H, Cyclopropane).
Part 3: Biological Evaluation (Cereblon Binding Assay)
Objective: Validate the scaffold's affinity for the Cereblon (CRBN) E3 ligase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay.
Principle: A fluorophore-labeled thalidomide analog (Tracer) binds to the CRBN-DDB1 complex. The novel inhibitor (4-Azaspiro derivative) competes for the binding site. A decrease in TR-FRET signal indicates binding.
Assay Protocol
Materials:
-
Protein: Recombinant Human CRBN-DDB1 complex (His-tagged).
-
Tracer: Cy5-conjugated Thalidomide.
-
Detection: Europium (Eu)-labeled anti-His antibody.
-
Plate: 384-well low-volume white microplate.
Procedure:
-
Compound Prep: Prepare a 10-point serial dilution of 4-Azaspiro[2.5]octane-5,7-dione in DMSO (Top concentration: 100 µM).
-
Protein Mix: Dilute CRBN-DDB1 complex to 5 nM in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Antibody/Tracer Mix: Prepare a mix of Eu-anti-His (2 nM) and Cy5-Thalidomide Tracer (10 nM).
-
Incubation:
-
Add 5 µL of Compound to the plate.
-
Add 5 µL of Protein Mix. Incubate 15 min at RT.
-
Add 10 µL of Antibody/Tracer Mix.
-
Incubate 60 min at RT in the dark.
-
-
Read: Measure TR-FRET on a multimode plate reader (Excitation: 337 nm; Emission 1: 620 nm [Eu], Emission 2: 665 nm [Cy5]).
-
Analysis: Calculate the Ratio (Em665/Em620). Plot % Inhibition vs. Log[Compound] to determine IC50.
Part 4: Visualization & Data
Workflow Diagram: Synthesis & Assay
Caption: Integrated workflow showing the conversion of diacetic acid precursor to the spiro-glutarimide scaffold and its subsequent validation via CRBN competition assay.
Table 1: Comparative Properties
| Property | Thalidomide (Reference) | 4-Azaspiro[2.5]octane-5,7-dione | Advantage |
| Core Structure | Glutarimide (Substituted) | Spiro-Glutarimide | Rigidity |
| C3 Chirality | Chiral (Racemizes rapidly) | Achiral (Spiro-center) | No Racemization |
| Hydrolytic Stability | Low (Ring opening < 24h) | High (Steric protection) | Longer Half-life |
| Binding Mode | Glutarimide binds CRBN | Glutarimide binds CRBN | Retained Potency |
References
-
National Institutes of Health (NIH). (2016). Design and Synthesis of Spirocyclic Scaffolds as Nicotinic Receptor Agonists. PubMed. Retrieved from [Link][2]
-
Google Patents. (2017). EP3191441B1: Novel process for preparation of spiro[2.5]octane-5,7-dione.[1] Retrieved from
Sources
Application Note: Selective Ring-Opening Protocols for 4-Azaspiro[2.5]octane-5,7-dione
This Application Note provides a comprehensive technical guide to the ring-opening reactions of 4-Azaspiro[2.5]octane-5,7-dione . This spirocyclic scaffold, featuring a strained cyclopropane ring fused to a glutarimide (piperidine-2,6-dione) core, represents a critical "privileged structure" in medicinal chemistry, serving as a precursor for conformationally restricted GABA analogues and peptidomimetics.
Introduction & Mechanistic Rationale
The compound 4-Azaspiro[2.5]octane-5,7-dione is a bicyclic imide where a cyclopropane ring is spiro-fused to a piperidine-2,6-dione ring. Its chemical utility stems from the interplay between the high ring strain of the cyclopropane moiety (approx.[1] 27.5 kcal/mol) and the electrophilic activation of the imide carbonyls.
Researchers must distinguish between two distinct ring-opening pathways:
-
Type I: Imide Ring Opening (C–N Bond Cleavage): The primary reaction pathway under mild nucleophilic conditions. Attack occurs at the carbonyl carbons (C5 or C7), cleaving the 6-membered ring to yield 1,1-disubstituted cyclopropane derivatives (e.g., mono-amide acids). This preserves the spiro-cyclopropane motif, which is essential for bioactivity in gabapentinoid drug design.
-
Type II: Cyclopropane Ring Opening (C–C Bond Cleavage): A "homo-Michael" type addition occurring under harsh conditions or specific Lewis acid catalysis, where nucleophiles attack the activated spiro-cyclopropane carbon. This destroys the spiro core and is typically an outcome to be avoided unless synthesizing linear alkyl chains.
This guide focuses on Type I protocols , optimizing for the selective production of functionalized amino-acid precursors while suppressing Type II degradation.
Reaction Logic & Pathway Visualization
The following diagram illustrates the divergent reactivity. The Blue Path represents the desired therapeutic scaffold synthesis (Imide Opening), while the Red Path indicates the high-energy cyclopropane cleavage.
Figure 1: Divergent ring-opening pathways. Path 1 (Green) is the standard protocol for generating amino-acid derivatives. Path 2 (Red) represents cyclopropane fragmentation.
Experimental Protocols
Protocol A: Basic Hydrolysis (Synthesis of 1-(Carbamoylmethyl)cyclopropane-1-carboxylic Acid)
Objective: Selective opening of the glutarimide ring to generate the mono-amide acid. This is the key intermediate for converting spiro-glutarimides into GABA analogues.
Reagents:
-
Substrate: 4-Azaspiro[2.5]octane-5,7-dione (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH), 2.0 M aqueous solution (1.1 equiv)
-
Solvent: THF/Water (1:1 v/v) or Methanol (for milder alcoholysis)
-
Quench: HCl (1.0 M)
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 g of 4-Azaspiro[2.5]octane-5,7-dione in 10 mL of THF in a round-bottom flask. Cool the solution to 0°C using an ice bath to suppress potential cyclopropane opening.
-
Nucleophilic Attack: Dropwise add 1.1 equivalents of 2.0 M NaOH. The slight excess ensures complete conversion of the imide.
-
Note: Monitor the internal temperature; exotherms can trigger side reactions.
-
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (20-25°C). Monitor by TLC (System: EtOAc/MeOH 9:1) or LC-MS.[2][3] The starting material spot (Rf ~0.5) should disappear, replaced by a polar baseline spot (carboxylate).
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Acidify the aqueous residue carefully with 1.0 M HCl to pH ~3.0. Caution: Rapid acidification can generate heat.
-
The product, 1-(carbamoylmethyl)cyclopropane-1-carboxylic acid , typically precipitates as a white solid.
-
-
Isolation: Filter the precipitate, wash with cold water (2 x 5 mL), and dry under vacuum over P₂O₅.
Validation Criteria:
-
1H NMR: Look for the disappearance of the symmetric imide CH₂ signals and the appearance of distinct methylene protons (AB system or broadened) due to the loss of symmetry. The cyclopropane protons (0.5–1.5 ppm) must remain intact.
-
Yield: Expected >85%.
Protocol B: Nucleophilic Alcoholysis (Synthesis of Methyl Esters)
Objective: Opening the ring with an alkoxide to form the methyl ester-amide, facilitating purification via chromatography.
Reagents:
-
Substrate: 4-Azaspiro[2.5]octane-5,7-dione[4]
-
Nucleophile: Sodium Methoxide (NaOMe) (0.1 equiv catalytic) or Et3N (1.0 equiv)
-
Solvent: Anhydrous Methanol
Methodology:
-
Dissolve substrate in anhydrous methanol (0.5 M concentration).
-
Add catalytic NaOMe (10 mol%) or stoichiometric triethylamine.
-
Stir at Room Temperature for 4–6 hours. Avoid reflux, as high thermal energy can induce decarboxylation or cyclopropane fragmentation.
-
Quench with Amberlyst-15 (H+ form) resin to neutralize the base without adding water. Filter and concentrate.
Data Summary & Troubleshooting
| Parameter | Protocol A (Hydrolysis) | Protocol B (Alcoholysis) | Critical Failure Mode |
| Nucleophile | OH⁻ (Water/NaOH) | MeO⁻ / MeOH | Hydride (LiAlH₄) or Grignard |
| Temp. Limit | < 40°C | < 50°C | > 70°C |
| Main Product | Amide-Carboxylic Acid | Amide-Ester | Ring-Opened Alkyl Chain |
| Selectivity | High (Imide > Cyclopropane) | High (Imide > Cyclopropane) | Low (Attacks Cyclopropane) |
| Solvent | THF/H₂O | MeOH / EtOH | Ethers (High Boiling) |
Troubleshooting Guide:
-
Issue: Observation of linear alkyl products (loss of cyclopropane signals in NMR).
-
Cause: Reaction temperature too high or presence of strong Lewis acids.
-
Fix: Maintain T < 25°C. Ensure base concentration is not > 2.0 M.
-
-
Issue: Incomplete conversion.
-
Cause: Poor solubility of the spiro-imide in water.
-
Fix: Increase THF co-solvent ratio to 2:1.
-
References
-
BenchChem. 4-Azaspiro[2.5]octane-5,7-dione: Reactivity and Synthesis Profile. Retrieved from .
-
Smolecule. 1-Oxa-2-azaspiro[2.5]octane and Related Spiro Systems. Retrieved from .
-
Royal Society of Chemistry. Intramolecular donor–acceptor cyclopropane ring-opening cyclizations. Chem. Soc. Rev., 2013. Retrieved from .
-
Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compounds (CN111943894A). Retrieved from .
-
Yamaguchi University. Ring-opening Reaction of Spiro[cyclopropane-1,9'-fluorene] Derivatives. Retrieved from .
Sources
Application Notes and Protocols for the Synthesis of CNS Agents from 4-Azaspiro[2.5]octane-5,7-dione
Introduction: The Strategic Advantage of Spirocyclic Scaffolds in CNS Drug Discovery
Central Nervous System (CNS) drug discovery is a field characterized by high attrition rates, often due to suboptimal physicochemical properties of drug candidates that limit their ability to cross the blood-brain barrier and engage with their intended targets. In this context, the molecular architecture of a drug candidate is of paramount importance. Spirocyclic scaffolds, which feature a single atom as the pivot for two rings, have emerged as a "privileged" structural motif in medicinal chemistry.[1] Their inherent three-dimensionality offers a distinct advantage over flat, aromatic structures, enabling more precise spatial orientation of functional groups for optimal interaction with protein binding pockets. This can lead to enhanced potency, selectivity, and improved physicochemical properties such as increased aqueous solubility.[1]
Among the diverse array of spirocyclic systems, 4-azaspiro[2.5]octane-5,7-dione stands out as a versatile and highly promising starting material for the synthesis of novel CNS agents. Its rigid framework, combining a cyclopropane ring with a piperidine-2,6-dione moiety, provides a robust platform for the development of compounds with a wide range of pharmacological activities. The presence of two carbonyl groups and a secondary amine offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-azaspiro[2.5]octane-5,7-dione as a key intermediate in the synthesis of potential CNS agents. We will delve into the synthesis of the core scaffold, its transformation into CNS-active pharmacophores, and provide detailed, field-proven protocols to facilitate the practical application of these synthetic strategies.
Synthesis of the Core Intermediate: 4-Azaspiro[2.5]octane-5,7-dione
The synthesis of 4-azaspiro[2.5]octane-5,7-dione can be achieved through a multi-step sequence starting from readily available materials. The following protocol is a representative procedure adapted from established methodologies for related spirocyclic compounds.
Experimental Protocol: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Materials:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Cyanoacetamide
-
Sodium ethoxide
-
Ethanol, absolute
-
Hydrochloric acid, concentrated
-
Diethyl ether
-
Sodium sulfate, anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Step 1: Condensation to form Ethyl 2-cyano-2-(1-(ethoxycarbonyl)cyclopropyl)acetate.
-
In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in absolute ethanol (100 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) and cyanoacetamide (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Purification can be achieved by column chromatography on silica gel.
-
-
Step 2: Hydrolysis and Decarboxylation to form 4-Azaspiro[2.5]octane-5,7-dione.
-
To the crude product from Step 1, add a 6M solution of hydrochloric acid (excess).
-
Heat the mixture to reflux for 8-12 hours. This step facilitates both the hydrolysis of the ester and nitrile groups and the subsequent decarboxylation.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-azaspiro[2.5]octane-5,7-dione.
-
Diagram of the Synthetic Workflow:
Caption: Synthetic route to 4-azaspiro[2.5]octane-5,7-dione.
Application in the Synthesis of a Spirohydantoin with Potential Anticonvulsant Activity
The dione functionality of 4-azaspiro[2.5]octane-5,7-dione makes it an ideal substrate for the Bucherer-Bergs reaction, a classic and reliable method for the synthesis of hydantoins from ketones or aldehydes.[2] Hydantoin and its derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example. The synthesis of a spirohydantoin from our core intermediate represents a direct and promising route to novel CNS agents.
The Bucherer-Bergs Reaction: Mechanism and Rationale
The Bucherer-Bergs reaction involves the treatment of a carbonyl compound with potassium cyanide and ammonium carbonate to yield a hydantoin.[2] The reaction proceeds through the initial formation of a cyanohydrin, which then reacts with ammonia (from the decomposition of ammonium carbonate) to form an aminonitrile. Subsequent reaction with carbon dioxide (also from ammonium carbonate decomposition) and intramolecular cyclization leads to the final hydantoin product. The spirocyclic nature of the starting material is maintained throughout the reaction, yielding a spirohydantoin.
Diagram of the Bucherer-Bergs Reaction Mechanism:
Caption: Key steps in the Bucherer-Bergs synthesis of spirohydantoins.
Experimental Protocol: Synthesis of the Spirohydantoin Derivative
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione
-
Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid
-
Autoclave or sealed reaction vessel
-
Appropriate personal protective equipment (PPE), including cyanide-resistant gloves and a fume hood.
Procedure:
-
Reaction Setup:
-
Safety First: This reaction generates hydrogen cyanide gas, which is extremely toxic. All manipulations must be performed in a well-ventilated fume hood by trained personnel. Have a cyanide antidote kit readily available.
-
In a high-pressure reaction vessel, combine 4-azaspiro[2.5]octane-5,7-dione (1.0 eq), potassium cyanide (2.5 eq), and ammonium carbonate (5.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
-
Reaction Execution:
-
Seal the reaction vessel and heat to 100-120 °C for 12-24 hours. The elevated temperature and pressure are necessary to drive the reaction to completion.
-
Monitor the internal pressure of the vessel.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the vessel to room temperature before carefully venting the pressure in the fume hood.
-
Transfer the reaction mixture to a beaker and acidify with hydrochloric acid to precipitate the spirohydantoin product.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain the pure spirohydantoin.
-
Physicochemical Properties and Biological Evaluation
The resulting spirohydantoin derivative can be characterized by standard analytical techniques such as NMR, IR, and mass spectrometry to confirm its structure.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Key Structural Features |
| 4-Azaspiro[2.5]octane-5,7-dione | C₇H₉NO₂ | 139.15 | -0.2 | Spirocyclic dione |
| Spirohydantoin Derivative | C₈H₉N₃O₂ | 179.18 | -0.5 | Spiro-fused hydantoin |
Rationale for CNS Activity and Proposed Biological Evaluation:
The structural rigidity and the presence of hydrogen bond donors and acceptors in the spirohydantoin moiety are key features that can facilitate binding to CNS targets. The anticonvulsant activity of hydantoins is often attributed to their ability to modulate voltage-gated sodium channels.
Proposed Screening Cascade:
-
In vitro Screening:
-
Primary Screen: Evaluate the compound's ability to inhibit voltage-gated sodium channels using patch-clamp electrophysiology.
-
Secondary Screens: Assess activity at other relevant CNS targets, such as GABA-A receptors, calcium channels, and NMDA receptors, to determine selectivity.
-
-
In vivo Evaluation:
-
Maximal Electroshock (MES) Test: A standard animal model for generalized tonic-clonic seizures.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test: A model for absence seizures.
-
Rotarod Test: To assess potential motor impairment and neurotoxicity.
-
-
ADME/Tox Profiling:
-
Evaluate metabolic stability in liver microsomes.
-
Determine blood-brain barrier permeability using in vitro models (e.g., PAMPA) or in vivo studies.
-
Assess cytotoxicity in relevant cell lines.
-
Diagram of the Drug Discovery Workflow:
Caption: A typical workflow for the development of a CNS drug candidate.
Conclusion
4-Azaspiro[2.5]octane-5,7-dione is a valuable and versatile building block for the synthesis of novel CNS agents. Its rigid, three-dimensional structure provides a unique starting point for the design of compounds with improved pharmacological and pharmacokinetic properties. The conversion of this dione into a spirohydantoin via the Bucherer-Bergs reaction represents a straightforward and highly promising strategy for the development of new anticonvulsant therapies. The detailed protocols and strategic insights provided in this application note are intended to empower researchers to explore the full potential of this exciting scaffold in the quest for new treatments for neurological disorders.
References
-
Wikipedia. Bucherer–Bergs reaction. [Link]
Sources
Application Notes & Protocols: Investigating 4-Azaspiro[2.5]octane-5,7-dione in Oncology Research
Introduction: The Emergence of Spirocyclic Scaffolds in Oncology
In the landscape of modern oncology drug discovery, the quest for novel molecular architectures that offer both potency and selectivity is paramount. Spirocycles, characterized by their unique three-dimensional and rigid structures, have emerged as "privileged scaffolds."[1] This distinction arises from their ability to interact with multiple biological targets with high affinity, providing a robust foundation for the development of new therapeutic agents.[1] 4-Azaspiro[2.5]octane-5,7-dione, with its distinctive fusion of a cyclopropane ring to a piperidine-2,6-dione ring, represents a promising, albeit underexplored, entity within this class. The strained spirocyclic system and the presence of dione functionality suggest a reactivity profile that can be harnessed for therapeutic intervention.[1]
While direct, peer-reviewed literature on the specific anticancer activities of 4-Azaspiro[2.5]octane-5,7-dione is nascent, extensive research on structurally related azaspiro compounds provides a compelling rationale for its investigation. Derivatives of similar scaffolds, such as 1-oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-diones and other azaspiro hydantoins, have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including those of the lung, breast, prostate, and cervix.[2][3] This body of evidence strongly suggests that 4-Azaspiro[2.5]octane-5,7-dione and its derivatives are fertile ground for the discovery of novel anticancer agents.
This guide provides a comprehensive framework for researchers and drug development professionals to explore the oncological applications of 4-Azaspiro[2.5]octane-5,7-dione. It synthesizes insights from related compounds to propose potential mechanisms of action and offers detailed, field-proven protocols for the systematic evaluation of its therapeutic potential.
Proposed Mechanism of Action: Insights from Structurally Related Azaspiro Compounds
Based on studies of analogous azaspiro structures, the anticancer effects are likely multifactorial, converging on the induction of apoptosis through the intrinsic mitochondrial pathway. The rigid spirocyclic core allows for precise spatial orientation of functional groups, facilitating interactions with key regulatory proteins in cell survival and death pathways.[1]
A plausible mechanism of action for 4-Azaspiro[2.5]octane-5,7-dione and its derivatives involves the following key events:
-
Induction of Mitochondrial-Mediated Apoptosis: Structurally similar azaspiro[2][3]trienones have been shown to induce apoptosis by disrupting the mitochondrial membrane potential (ΔΨm).[2] This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm.
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is critical for cell fate. Effective azaspiro compounds have been observed to up-regulate Bax and down-regulate Bcl-2, thereby tipping the cellular balance towards apoptosis.[2]
-
Activation of Caspase Cascade: The release of mitochondrial factors activates initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3.[4] This proteolytic cascade dismantles the cell in an orderly fashion.
-
Cell Cycle Arrest: In addition to apoptosis induction, some azaspiro derivatives have been found to cause cell cycle arrest, often in the G0/G1 phase.[2] This is frequently associated with the up-regulation of cyclin-dependent kinase inhibitors like p21 and p27, which are transcriptionally regulated by the tumor suppressor protein p53.[2]
The following diagram illustrates the putative signaling pathway through which 4-Azaspiro[2.5]octane-5,7-dione may exert its anticancer effects.
Caption: Putative signaling pathway for 4-Azaspiro[2.5]octane-5,7-dione.
Experimental Protocols
The following protocols provide a robust starting point for evaluating the anticancer potential of 4-Azaspiro[2.5]octane-5,7-dione. It is crucial to include appropriate positive and negative controls in all assays (e.g., a known cytotoxic agent like 5-Fluorouracil and a vehicle control like DMSO, respectively).[5]
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50), providing a quantitative measure of cytotoxicity.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of 4-Azaspiro[2.5]octane-5,7-dione in DMSO. Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the medium containing the compound or controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with 4-Azaspiro[2.5]octane-5,7-dione at concentrations around the predetermined IC50 value for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are in early apoptosis, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Protocol 3: Western Blot Analysis of Apoptotic and Cell Cycle Markers
This technique is used to detect changes in the expression levels of key proteins involved in the proposed mechanism of action.
Methodology:
-
Protein Extraction: Treat cells as described in Protocol 2. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to consider include: p53, p21, Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine relative protein expression levels.
Data Presentation: Expected Outcomes
The following table summarizes representative cytotoxicity data for structurally related azaspiro compounds, providing a benchmark for evaluating 4-Azaspiro[2.5]octane-5,7-dione.[2][3]
| Compound Class | Cancer Cell Line | Cancer Type | Reported IC50/GI50 (µM) |
| 1-Oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione Derivatives | A549 | Human Lung Cancer | As low as 0.18 |
| MDA-MB-231 | Human Breast Cancer | As low as 0.08 | |
| HeLa | Human Cervical Cancer | As low as 0.14 | |
| Oxa/Azaspiro[2][3]trienone Derivatives | MCF-7 | Human Breast Cancer | < 2.0 |
Experimental Workflow Visualization
The following diagram outlines the logical flow for the preliminary oncological evaluation of 4-Azaspiro[2.5]octane-5,7-dione.
Caption: Workflow for evaluating 4-Azaspiro[2.5]octane-5,7-dione.
Conclusion and Future Directions
The structural attributes of 4-Azaspiro[2.5]octane-5,7-dione position it as a compelling candidate for oncology research. While direct evidence of its anticancer activity is yet to be established, the extensive data on related azaspiro compounds provide a strong rationale and a clear experimental path forward. The protocols and mechanistic insights detailed in this guide offer a comprehensive framework for its systematic investigation. Future studies should focus on synthesizing a library of derivatives to explore structure-activity relationships, followed by in vivo studies in relevant cancer models to validate the therapeutic potential of promising lead compounds.
References
- Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
MDPI. (2023). Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Retrieved from [Link]
-
PubMed. (2015). Design, synthesis and anticancer properties of novel oxa/azaspiro[2][3]trienones as potent apoptosis inducers through mitochondrial disruption. Retrieved from [Link]
-
PubMed. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[2][3]deca-6,9-diene-3,8-dione Derivatives. Retrieved from [Link]
-
MDPI. (2022). In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells. Retrieved from [Link]
- SciSpace. (2013). Propyl-2-(8-(3,4-Difluorobenzyl)-29,59-Dioxo-8- Azaspiro[Bicyclo[3.2.1] Octane. Retrieved from https://typeset.io/papers/propyl-2-8-3-4-difluorobenzyl-29-59-dioxo-8-azaspiro-13k9j8z9g9
-
MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis, Characterization, and In Vitro Anticancer Evaluation of 7-(1,4-Diazepan)- substituted[1][6]oxazolo[4,5-d]pyrimidines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Retrieved from [Link]
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4,5]deca-6,9-diene-3,8-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. In Vitro Assessment of the Synergistic Effect of Aspirin and 5-Fluorouracil in Colorectal Adenocarcinoma Cells [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Bioactive Spiro-Heterocycles from 4-Azaspiro[2.5]octane-5,7-dione
Introduction: The Strategic Value of Spiro-Heterocycles in Modern Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is perpetual. Spiro-heterocycles, characterized by a central quaternary carbon atom shared by two rings, have emerged as a privileged structural motif. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic compounds, enabling more precise and potent interactions with biological targets.[1][2] This unique topology can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing access to novel intellectual property space.[2]
The 4-azaspiro[2.5]octane-5,7-dione scaffold, featuring a cyclopropane ring fused to a piperidine-2,6-dione, presents a versatile and reactive starting material for the construction of a diverse library of complex spiro-heterocycles. The dione functionality serves as a reactive handle for a variety of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions, allowing for the elaboration of the core structure into a range of medicinally relevant heterocyclic systems.[3][4]
This comprehensive guide provides detailed application notes and robust protocols for the synthesis of bioactive spiro-heterocycles derived from 4-azaspiro[2.5]octane-5,7-dione. We will explore several synthetic strategies, elucidating the mechanistic rationale behind each approach and offering step-by-step methodologies to empower researchers in their drug discovery endeavors. The synthesized compounds, including spiro-pyrimidinediones, spiro-pyrazoles, and spiro-oxindoles, are classes of molecules known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.
Synthetic Strategies and Mechanistic Insights
The synthetic utility of 4-azaspiro[2.5]octane-5,7-dione lies in the reactivity of its dicarbonyl system. The presence of two electrophilic carbonyl carbons allows for a range of classical and contemporary organic reactions to be employed for the construction of fused heterocyclic rings. The primary synthetic pathways explored in this guide are:
-
Knoevenagel Condensation and Subsequent Cyclization: This classical carbon-carbon bond-forming reaction involves the condensation of the active methylene group of the dione with aldehydes, followed by intramolecular cyclization to yield a variety of fused heterocyclic systems.[5][6]
-
Multicomponent Reactions (MCRs): MCRs offer an efficient and atom-economical approach to complex molecule synthesis by combining three or more reactants in a single pot.[7][8][9] We will detail a Biginelli-type reaction to construct spiro-pyrimidinediones.
-
Condensation with Binucleophiles: The reaction of the dione with various binucleophiles, such as hydrazines and hydroxylamine, provides a direct route to spiro-fused five-membered heterocyclic rings like pyrazoles and isoxazoles.
The following sections will provide detailed, step-by-step protocols for the synthesis of representative bioactive spiro-heterocycles utilizing these strategies.
Part 1: Synthesis of Spiro-Pyrimidinedione Derivatives via a Biginelli-type Reaction
Spiro-pyrimidinediones are a class of compounds with demonstrated biological activities, including urease inhibition.[10][11] This protocol details a one-pot, three-component Biginelli-type reaction for their synthesis from 4-azaspiro[2.5]octane-5,7-dione.
Reaction Scheme:
Caption: One-pot synthesis of spiro-pyrimidinediones.
Protocol 1: Synthesis of a Spiro[piperidine-4,2'-pyrimido[1,2-a]pyrimidine]-2,6,8'-trione Derivative
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Ethanol (anhydrous)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-azaspiro[2.5]octane-5,7-dione (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and urea (1.2 mmol).
-
Add anhydrous ethanol (20 mL) to the flask, followed by the addition of Cu(OTf)₂ (0.1 mmol, 10 mol%) as the catalyst.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (starting from 20% ethyl acetate) to afford the pure spiro-pyrimidinedione derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 60-80%
Rationale for Experimental Choices:
-
Catalyst: A Lewis acid like Cu(OTf)₂ is employed to activate the aldehyde carbonyl group, facilitating the initial nucleophilic attack by urea.
-
Solvent: Anhydrous ethanol is a suitable polar protic solvent for this condensation reaction.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials and byproducts.
Table 1: Representative Spiro-Pyrimidinedione Derivatives and their Potential Bioactivities
| Aldehyde Used | Resulting Spiro-Pyrimidinedione | Potential Bioactivity | Reference |
| Benzaldehyde | Spiro[piperidine-4,2'-pyrimido[1,2-a]pyrimidine]-2,6,8'(1'H,3'H,4'H,6'H,7'H,9'H)-trione | Urease Inhibitor | [10][11] |
| 4-Chlorobenzaldehyde | 4'-(4-chlorophenyl)-spiro[piperidine-4,2'-pyrimido[1,2-a]pyrimidine]-2,6,8'(1'H,3'H,4'H,6'H,7'H,9'H)-trione | Enhanced Lipophilicity | [10][11] |
| 4-Methoxybenzaldehyde | 4'-(4-methoxyphenyl)-spiro[piperidine-4,2'-pyrimido[1,2-a]pyrimidine]-2,6,8'(1'H,3'H,4'H,6'H,7'H,9'H)-trione | Modulated Electronic Properties | [10][11] |
Part 2: Synthesis of Spiro-Pyrazole Derivatives
Spiro-pyrazoles are another class of heterocyclic compounds with a wide range of pharmacological properties. This protocol describes their synthesis through the condensation of 4-azaspiro[2.5]octane-5,7-dione with hydrazine derivatives.
Reaction Scheme:
Caption: Synthesis of spiro-pyrazoles from a dione.
Protocol 2: Synthesis of a Spiro[piperidine-4,3'-pyrazolidine]-2,5',6-trione Derivative
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione
-
Hydrazine hydrate or substituted hydrazine
-
Glacial acetic acid
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-azaspiro[2.5]octane-5,7-dione (1.0 mmol) in ethanol (30 mL).
-
Add hydrazine hydrate (1.1 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction by TLC (eluent: 3:1 ethyl acetate/hexane).
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash successively with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the pure spiro-pyrazole derivative.
-
Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).
Expected Yield: 70-90%
Causality Behind Experimental Choices:
-
Acid Catalyst: Glacial acetic acid protonates one of the carbonyl groups, increasing its electrophilicity and facilitating the initial attack by hydrazine.
-
Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize the acetic acid catalyst and remove any acidic impurities.
-
Purification: Recrystallization is often a more straightforward purification method than chromatography for crystalline products.
Part 3: Synthesis of Spiro-Oxindole Derivatives via Knoevenagel Condensation
Spiro-oxindoles are a prominent class of spiro-heterocycles found in numerous natural products and synthetic compounds with significant biological activities, including antimalarial and anticancer properties.[3][6] This protocol outlines a Knoevenagel condensation approach to synthesize spiro-oxindole derivatives.
Workflow Diagram:
Caption: Workflow for spiro-oxindole synthesis.
Protocol 3: Synthesis of a Spiro[piperidine-4,3'-indole]-2,2',6(1'H)-trione Derivative
Materials:
-
4-Azaspiro[2.5]octane-5,7-dione
-
Isatin or a substituted isatin derivative
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of 4-azaspiro[2.5]octane-5,7-dione (1.0 mmol) and isatin (1.0 mmol) in ethanol (25 mL) in a 50 mL round-bottom flask, add a catalytic amount of piperidine (0.1 mmol).
-
Heat the reaction mixture at reflux for 10-14 hours. The progress of the reaction can be monitored by observing the formation of a precipitate.
-
After completion, allow the reaction mixture to cool to ambient temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid product with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials and impurities.
-
Dry the purified spiro-oxindole derivative under vacuum.
-
Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry) to confirm the structure and purity of the compound.
Expected Yield: 55-75%
Expert Insights:
-
Base Catalyst: Piperidine, a secondary amine, is a commonly used and effective base catalyst for the Knoevenagel condensation.[6] It facilitates the deprotonation of the active methylene group of the dione.
-
Substrate Scope: This reaction is generally tolerant of a variety of substituents on the isatin ring, allowing for the generation of a library of diverse spiro-oxindole analogues for structure-activity relationship (SAR) studies.
Conclusion and Future Perspectives
The protocols detailed in this guide demonstrate the utility of 4-azaspiro[2.5]octane-5,7-dione as a versatile building block for the synthesis of a range of medicinally relevant spiro-heterocycles. The described synthetic strategies are robust, scalable, and amenable to the generation of diverse compound libraries for high-throughput screening. The inherent three-dimensionality of the spirocyclic core, combined with the diverse functionalities that can be introduced, makes these compounds promising candidates for further investigation in various therapeutic areas. Future work could focus on the asymmetric synthesis of these spiro-heterocycles to explore the differential biological activities of individual enantiomers, as well as the expansion of the synthetic methodologies to include other classes of heterocycles.
References
-
Spiro-piperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. bepls. [Link]
-
Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis Online. [Link]
-
Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Publishing. [Link]
-
Multi-Component Reactions in Heterocyclic Chemistry. SpringerLink. [Link]
-
Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors. PMC. [Link]
-
Preparation of Cyclic 1,3-Diketones and Their Exploitation in the Synthesis of Heterocycles. Chemicke Listy. [Link]
-
Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. PMC. [Link]
Sources
- 1. bepls.com [bepls.com]
- 2. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 9. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Spiro Indeno[1,2-b]pyrido[2,3-d]Pyrimidine-5,3′-Indolines as New Urease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of 4-Azaspiro[2.5]octane-5,7-dione Derivatives
This Application Note is designed for drug discovery scientists and HTS facility managers. It details the screening of 4-Azaspiro[2.5]octane-5,7-dione derivatives, a privileged "spiro-glutarimide" scaffold increasingly utilized to target E3 ubiquitin ligases (specifically Cereblon) and CNS targets.
Target Class: E3 Ligase Modulators (Cereblon) / CNS Active Agents Assay Format: TR-FRET Competition & Phenotypic Viability Version: 2.1 (2025)
Introduction: The Spiro-Glutarimide Advantage
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a conformationally restricted analog of the classic glutarimide pharmacophore found in immunomodulatory imide drugs (IMiDs) like thalidomide and lenalidomide.
While standard glutarimides are prone to hydrolytic ring-opening and rapid metabolism, the spiro-cyclopropyl fusion at the C4-position (gamma to the imide nitrogen) introduces significant advantages:
-
Metabolic Stability: The spiro-center sterically protects the glutarimide ring from enzymatic attack while maintaining the critical hydrogen-bonding motif required for Cereblon (CRBN) binding.
-
Vector Expansion: The cyclopropane ring provides a novel exit vector for linker attachment (crucial for PROTAC design) that differs from the standard C4/C5-phthalimide substitution patterns.
-
Fsp³ Character: The scaffold increases the fraction of sp³-hybridized carbons, improving solubility and bioavailability compared to flat aromatic analogs.
This guide outlines a validated HTS workflow to identify binders of this scaffold against the Cereblon-DDB1 complex , the primary target for glutarimide-based molecular glues.
Screening Workflow Overview
The screening campaign is designed as a funnel, moving from high-capacity biochemical assays to lower-throughput biophysical validation.
Figure 1: HTS Triage Tree. The workflow prioritizes the elimination of false positives (fluorescence interference) common in spiro-cyclic libraries due to synthesis byproducts.
Library Preparation & Compound Management[1]
Spiro-glutarimides exhibit different solubility profiles than their aromatic counterparts. Proper handling is critical to prevent precipitation in aqueous assay buffers.
Protocol A: Solubilization and Acoustic Dispensing
-
Stock Concentration: 10 mM in 100% DMSO (anhydrous).
-
Storage: -20°C in Matrix tubes; limit freeze-thaw cycles to <5.
-
QC Check: Randomly sample 5% of the library for LC-MS purity analysis. The spiro-cyclopropane ring is stable, but check for hydrolysis of the imide (ring-opening to amic acid) which destroys activity.
Critical Step: Upon thawing, vortex plates for 60 seconds and centrifuge at 1000 x g for 1 minute to remove condensation from seals.
Primary Assay: TR-FRET CRBN Binding
This assay measures the displacement of a fluorescent tracer (Thalidomide-Red) from the Cereblon protein by the test compounds.
Assay Principle
-
Protein: Human CRBN-DDB1 complex (His-tagged or Biotinylated).
-
Tracer: Cy5-conjugated Thalidomide analog (Acceptor).
-
Detection: Europium-labeled Anti-His or Streptavidin (Donor).
-
Readout: TR-FRET signal (665 nm / 615 nm ratio). A decrease in signal indicates binding (displacement of tracer).
Materials Required
| Component | Specification | Source/Notes |
| Protein | CRBN-DDB1 Complex | Recombinant, >90% purity |
| Tracer | Cereblon Tracer Red | |
| Detection Ab | LANCE Eu-W1024 Anti-6xHis | PerkinElmer or Cisbio equivalent |
| Assay Buffer | 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Pluronic F-127, 1 mM DTT | Fresh DTT is mandatory |
| Plate | 384-well Low Volume White | ProxiPlate-384 Plus |
Step-by-Step Protocol
1. Reagent Preparation:
-
2x Protein/Antibody Mix: Dilute CRBN-DDB1 to 200 nM and Eu-Antibody to 4 nM in Assay Buffer.
-
2x Tracer Mix: Dilute Tracer Red to 100 nM (final assay conc will be 50 nM). Note: Optimize tracer concentration to its
.
2. Compound Transfer:
-
Use an acoustic liquid handler (e.g., Echo 655) to transfer 20 nL of compound (10 mM stock) into dry 384-well plates.
-
Controls:
-
High Control (0% Inh): DMSO only.
-
Low Control (100% Inh): 100 µM Lenalidomide or Pomalidomide.
-
3. Reaction Assembly:
-
Dispense 5 µL of 2x Protein/Antibody Mix into the wells.
-
Centrifuge plate (1000 rpm, 30 sec).
-
Incubate for 15 minutes at RT to allow compound-protein pre-equilibrium.
-
Dispense 5 µL of 2x Tracer Mix.
-
Final Volume: 10 µL. Final DMSO: 0.2%.
4. Incubation & Detection:
-
Seal plates and incubate for 60 minutes at RT in the dark.
-
Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).
-
Excitation: 337 nm (Laser) or 320 nm (Flash).
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Delay: 50 µs; Window: 400 µs.
-
Data Analysis & Validation
Calculation
Calculate the FRET Ratio (
Calculate Percent Inhibition:
Acceptance Criteria
-
Z-Factor (Z'): > 0.5 (Excellent assays typically achieve > 0.7).
-
Signal-to-Background (S/B): > 3.0.
-
CV%: < 5% for controls.
Troubleshooting the "Spiro-Scaffold"
Issue: High fluorescence background in the donor channel (615 nm). Cause: 4-Azaspiro derivatives, particularly if synthesized via specific catalytic routes, may contain trace metal impurities or conjugated byproducts that fluoresce. Solution: Implement a "TruHits" counter-screen. Measure the compound fluorescence alone (without reagents) or use a Red-shifted tracer (Bodipy) to shift the interference window.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
Hits identified in TR-FRET must be validated for direct binding kinetics, as fluorescence interference can generate false positives.
Figure 2: SPR Validation Workflow. Biotinylated CRBN is captured on a Streptavidin (SA) chip. Compounds are injected to determine
Key Metric:
-
Residence Time (
): . -
Relevance: For molecular glues, a transient binding event (fast
) is often sufficient, whereas inhibitors require longer residence times. The spiro-glutarimide scaffold often exhibits faster kinetics than thalidomide due to the rigid bulk at the C4 position.
References
-
Chamberlain, P. P., et al. (2014). "Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature Structural & Molecular Biology, 21, 803–809. Link
-
Fischer, E. S., et al. (2014). "Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide." Nature, 512, 49–53. Link
-
Watson, E. R., et al. (2022). "Molecular Glue Degraders: From Serendipity to Rational Design." Journal of Medicinal Chemistry, 65(20), 13684–13708. Link
-
National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: High-Throughput Screening Assays." NIH Bookshelf. Link
-
PubChem Compound Summary. "4-Azaspiro[2.5]octane-5,7-dione (CID 59558338)." National Library of Medicine. Link
Application Note: Solid-Phase Synthesis of 4-Azaspiro[2.5]octane-5,7-dione Analogs
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the solid-phase synthesis (SPS) of 4-Azaspiro[2.5]octane-5,7-dione analogs. This scaffold represents a spirocyclic glutarimide core, a privileged structure in immunomodulatory drugs (e.g., thalidomide analogs) and ion channel modulators, offering rigid 3D vectorization of substituents.
Executive Summary
The 4-azaspiro[2.5]octane-5,7-dione scaffold consists of a cyclopropane ring spiro-fused to a piperidine-2,6-dione (glutarimide) core. This specific geometry imposes significant conformational constraints, reducing the entropic penalty of receptor binding compared to flexible glutarimide analogs.
This guide details a robust Solid-Phase Synthesis (SPS) protocol for generating libraries of these analogs. Unlike solution-phase methods that often require tedious chromatography to separate acyclic intermediates, this SPS approach utilizes a cyclization-release or on-resin cyclization strategy to ensure high purity and throughput.
Key Advantages of this Protocol
-
Automated Library Generation: Compatible with 96-well synthesizer formats.
-
Diversity Vectors: Allows variation at the glutarimide nitrogen (N4) and the spiro-cyclopropane ring (via precursor selection).
-
Self-Purification: The resin-bound strategy washes away unreacted reagents, minimizing downstream processing.
Strategic Synthetic Analysis
Structural Logic & Causality
The synthesis hinges on the construction of the glutarimide ring on the solid support. The critical challenge in spiro-glutarimide synthesis is the ring closure of the acyclic amide-acid intermediate.
-
Resin Selection: Rink Amide resin is chosen to generate N-unsubstituted or N-alkylated analogs upon cleavage. For N-substituted analogs, Wang resin pre-loaded with an amine or a Backbone Amide Linker (BAL) strategy is superior to prevent premature cleavage.
-
Building Block: The spiro-core is introduced using 1,1-cyclopropanediacetic acid (CDAA) or its anhydride. This reagent provides the necessary 5-carbon chain with the pre-formed spiro-center, avoiding the difficult on-resin cyclopropanation of active methylenes.
-
Cyclization Mechanism: We employ an activation-cyclization sequence. The acyclic precursor (resin-bound mono-amide) is activated (using CDI or HATU), facilitating nucleophilic attack by the amide nitrogen to close the six-membered imide ring.
Retrosynthetic Pathway
The target molecule is disassembled into:
-
Amine Component (R-NH2): Derived from the resin linker or added as a diversity element.
-
Spiro-Core: 1,1-Cyclopropanediacetic acid (CDAA).
Detailed Experimental Protocol
Materials & Reagents
| Component | Reagent | Function |
| Solid Support | Rink Amide MBHA Resin (0.5–0.7 mmol/g) | Polymer support yielding C-terminal amides. |
| Spiro Scaffold | 1,1-Cyclopropanediacetic acid (CDAA) | Core spiro-building block. |
| Coupling Agent | DIC (Diisopropylcarbodiimide) / Oxyma | Efficient amide bond formation. |
| Cyclization Agent | CDI (1,1'-Carbonyldiimidazole) or HATU | Activates carboxylic acid for imide closure. |
| Solvents | DMF (anhydrous), DCM, MeOH | Reaction media and washing. |
| Cleavage Cocktail | 95% TFA, 2.5% TIPS, 2.5% H2O | Releases product from resin. |
Step-by-Step Synthesis Workflow
Phase 1: Resin Preparation & Amine Loading
-
Swelling: Place 100 mg of Rink Amide resin in a reactor. Swell in DCM (2 mL) for 20 min. Drain.
-
Fmoc Deprotection: Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x), DCM (3x).
-
Diversity Introduction (Optional N-Alkylation):
-
Note: If making N-H glutarimides, skip this. For N-substituted analogs, perform reductive amination with an aldehyde (5 eq) and NaBH(OAc)3 (5 eq) in 1% AcOH/DMF for 4h.
-
Phase 2: Acylation with Spiro-Scaffold
Objective: Attach the spiro-diacid to the resin-bound amine, forming a mono-amide.
-
Activation: Dissolve 1,1-cyclopropanediacetic acid (5 eq) and DIC (5 eq) in anhydrous DMF. Alternatively, use the cyclic anhydride of CDAA (3-oxaspiro[bicyclo...] analog) if available, with 1 eq DIPEA.
-
Coupling: Add the activated mixture to the resin. Shake at room temperature for 4–6 hours.
-
QC Check: Perform a Kaiser test (ninhydrin). The resin should be negative (colorless), indicating complete acylation of the amine.
-
Washing: Wash resin with DMF (5x) and DCM (5x) to remove excess diacid.
Phase 3: On-Resin Cyclization (Imide Formation)
Objective: Close the glutarimide ring. This is the thermodynamic bottleneck.
-
Reagent Prep: Prepare a solution of CDI (1,1'-Carbonyldiimidazole) (5 eq) and DMAP (4-Dimethylaminopyridine) (0.1 eq) in anhydrous DMF.
-
Alternative: Use HATU (5 eq) / DIPEA (10 eq) for difficult cyclizations.
-
-
Reaction: Add solution to the resin. Heat to 60°C for 12–16 hours.
-
Washing: Wash extensively with DMF (5x), DCM (5x), and MeOH (3x). Dry resin under vacuum.
Phase 4: Cleavage & Isolation
-
Cleavage: Treat dry resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours.
-
Collection: Filter the resin and collect the filtrate.
-
Work-up: Evaporate TFA under a nitrogen stream. Precipitate the crude product in cold diethyl ether. Centrifuge and dry.
-
Purification: Analyze by LC-MS. If purity <90%, purify via preparative HPLC (Water/Acetonitrile gradient).
Process Visualization (Graphviz)
The following diagram illustrates the logical flow of the synthesis, highlighting the critical cyclization node.
Caption: Workflow for the solid-phase assembly of the spiro-glutarimide core via acylation-cyclization.
Quality Control & Troubleshooting
Analytical Validation
-
LC-MS: The target mass should correspond to [M+H]+ of the spiro-imide.
-
Common Side Product: Uncyclized acyclic amide (Mass + 18 Da). If observed, re-subject resin to cyclization conditions (Step 3) with fresh reagents and higher temperature (75°C).
-
-
NMR (1H): Look for the diagnostic spiro-cyclopropane protons (0.5–1.2 ppm, multiplet, 4H) and the glutarimide methylene protons (singlets or AB quartets at 2.4–2.6 ppm).
Stability Warning
Glutarimide rings are susceptible to hydrolysis in aqueous base. Ensure all post-cleavage workups are neutral or acidic. Avoid storing the final compound in DMSO/Water mixtures for prolonged periods.
References
-
Solid-Phase Glutarimide Formation: National Institutes of Health (NIH). "Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation." Available at: [Link]
- Spiro[2.5]octane Intermediates:Google Patents. "Process for preparing spiro[2.5]octane-5,7-dione.
-
General Spirocycle SPS: Journal of Visualized Experiments (JoVE). "Solid-phase Synthesis of [4.4] Spirocyclic Oximes." Available at: [Link]
Sources
- 1. 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 4. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20140039203A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Prepared by: Gemini, Senior Application Scientist
For: Researchers, scientists, and drug development professionals.
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Azaspiro[2.5]octane-5,7-dione. Leveraging established chemical principles and field-proven insights, this document aims to empower researchers to overcome common challenges and optimize their synthetic protocols.
I. Introduction: The Synthetic Challenge
4-Azaspiro[2.5]octane-5,7-dione is a valuable spirocyclic scaffold in medicinal chemistry, offering a rigid three-dimensional structure that is of significant interest for the development of novel therapeutics.[1] The primary synthetic challenge lies in the efficient construction of the spirocyclic core, which joins a cyclopropane ring with a piperidine-2,6-dione (glutarimide) moiety.[1] The high ring strain of the cyclopropane ring is a key chemical feature that can be harnessed to drive the formation of this complex structure.[1]
This guide will focus on a common and logical synthetic approach: the cyclization of a cyclopropane-1,1-dicarbonyl precursor.
II. Proposed Synthetic Pathway & Mechanism
A prevalent strategy for the synthesis of 4-Azaspiro[2.5]octane-5,7-dione involves the preparation of a cyclopropane-1,1-dicarboxamide intermediate, followed by an intramolecular cyclization. This can be conceptualized as a variation of the Dieckmann condensation.[2][3]
III. Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Diethyl cyclopropane-1,1-dicarboxylate
This step is a classic malonic ester synthesis adapted for cyclopropanation.[1][4]
-
To a stirred solution of sodium ethoxide (prepared from sodium in absolute ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add diethyl malonate dropwise at a temperature maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add 1,2-dibromoethane dropwise to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl cyclopropane-1,1-dicarboxylate.
Step 2: Synthesis of Cyclopropane-1,1-dicarboxamide
-
To a sealed pressure vessel, add diethyl cyclopropane-1,1-dicarboxylate and a concentrated aqueous solution of ammonia.
-
Heat the vessel to 100-120 °C for 12-24 hours.
-
Cool the vessel to room temperature, which should result in the precipitation of the diamide.
-
Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield cyclopropane-1,1-dicarboxamide.
Step 3: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
This is a critical intramolecular cyclization step.
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of cyclopropane-1,1-dicarboxamide in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 8-12 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
IV. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Diethyl cyclopropane-1,1-dicarboxylate (Step 1) | - Incomplete deprotonation of diethyl malonate.- Competing intermolecular reactions.[4] | - Ensure the use of a strong, anhydrous base (e.g., freshly prepared sodium ethoxide).- Maintain a low temperature during the initial deprotonation.- Add the 1,2-dibromoethane slowly to the reaction mixture. |
| Low Yield of Cyclopropane-1,1-dicarboxamide (Step 2) | - Incomplete ammonolysis.- Hydrolysis of the ester back to the carboxylic acid. | - Ensure the pressure vessel is properly sealed to maintain the ammonia concentration.- Increase the reaction time or temperature, monitoring for potential decomposition.- Use a higher concentration of aqueous ammonia. |
| Low or No Yield of 4-Azaspiro[2.5]octane-5,7-dione (Step 3) | - Incomplete deprotonation of the dicarboxamide.- The base is not strong enough to effect cyclization.- Presence of water in the reaction, which would quench the base. | - Use a stronger base such as sodium hydride or potassium tert-butoxide.[5]- Ensure all glassware is flame-dried and all solvents are anhydrous.- Increase the reaction temperature and/or time. |
| Formation of Polymeric Byproducts in Step 3 | - Intermolecular reactions competing with the desired intramolecular cyclization. | - Employ high-dilution conditions by adding the dicarboxamide solution very slowly to the base suspension. This favors intramolecular reactions. |
| Difficulty in Purifying the Final Product | - The product is highly polar and may have low solubility in common organic solvents.[6][7]- The product may streak on silica gel columns. | - Consider using a more polar eluent system for column chromatography, potentially with a small percentage of a polar modifier like methanol or ammonia in dichloromethane.[6]- Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) may be effective.- For highly polar compounds, reversed-phase chromatography or hydrophilic interaction liquid chromatography (HILIC) could be explored.[8] |
| Inconsistent Reaction Outcomes | - Variability in the quality of reagents, especially the base.- Presence of moisture. | - Use freshly opened or properly stored anhydrous solvents.- Standardize the source and handling of the base (e.g., wash sodium hydride with hexanes to remove mineral oil). |
V. Frequently Asked Questions (FAQs)
Q1: What is the key to achieving a good yield in the final cyclization step?
A1: The success of the intramolecular cyclization (Dieckmann-type condensation) is highly dependent on a few critical factors. Firstly, the reaction must be conducted under strictly anhydrous conditions to prevent the quenching of the strong base. Secondly, the choice of a sufficiently strong base is crucial to deprotonate the amide proton and initiate the cyclization. Sodium hydride or potassium tert-butoxide are common choices for such transformations.[5][9] Finally, employing high-dilution techniques can significantly favor the desired intramolecular reaction over competing intermolecular polymerization.
Q2: I am observing multiple spots on my TLC after the final cyclization. What could they be?
A2: Besides the desired product and unreacted starting material, several side products are possible. These could include the hydrolyzed dicarboxylic acid if the workup is too acidic, or oligomeric/polymeric materials from intermolecular reactions. It is also possible to have partially cyclized intermediates. Careful analysis of the crude reaction mixture by LC-MS can help in identifying these impurities.
Q3: Can I use a different nitrogen source for the amidation step?
A3: While aqueous ammonia is a common and straightforward choice, other ammonia surrogates could potentially be used. However, this may require significant modification of the reaction conditions. For instance, using a protected form of ammonia followed by deprotection could be an alternative, but this would add extra steps to the synthesis.
Q4: How can I confirm the structure of the final product?
A4: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.
-
¹H NMR: Expect to see characteristic peaks for the cyclopropane protons and the methylene protons of the piperidine-dione ring.
-
¹³C NMR: The spectrum should show the characteristic carbonyl peaks of the dione, as well as the spiro carbon and the carbons of the cyclopropane and piperidine rings.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[10]
-
Infrared (IR) Spectroscopy: Look for the characteristic C=O stretching frequencies of the imide group.
Q5: Are there alternative synthetic routes to 4-Azaspiro[2.5]octane-5,7-dione?
A5: Yes, other synthetic strategies could be envisioned. For instance, one could start with a pre-formed piperidine-dione ring and then construct the spiro-fused cyclopropane ring. Another approach could involve a ring-expansion of a smaller spirocyclic precursor. However, the route starting from a cyclopropane-1,1-dicarbonyl compound is often a logical and convergent approach.[1]
VI. Visualizing the Process
VII. References
-
CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents. (n.d.). Retrieved from
-
US20140336405A1 - Process for preparing spiro[2.5]octane-5,7-dione - Google Patents. (n.d.). Retrieved from
-
US5869737A - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents. (n.d.). Retrieved from
-
4-azaspiro[2.5]octane-5,7-dione. PubChem. (n.d.). Retrieved from [Link]
-
DE19633168B4 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives - Google Patents. (n.d.). Retrieved from
-
For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? ResearchGate. (n.d.). Retrieved from [Link]
-
EP0857712B1 - Process for the preparation of cyclopropane-1,1-dicarboxylic acid - Google Patents. (n.d.). Retrieved from
-
Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. (2022). Molecules, 27(8), 2415. [Link]
-
Claisen Condensation and Dieckmann Condensation. (2020, September 14). Master Organic Chemistry. [Link]
-
Novel synthesis of fused spiro piperidone-cyclopropanes from cyclopropyl amides and electron-deficient alkenes. (2016). Organic & Biomolecular Chemistry, 14(3), 856-860. [Link]
-
Extraction Protocol for Polar Solvents. (n.d.). University of Rochester, Department of Chemistry. [Link]
-
Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. (2012). ACS Medicinal Chemistry Letters, 3(10), 803–807. [Link]
-
trans-Directing Ability of the Amide Group: Enabling the Enantiocontrol in the Synthesis of 1,1-Dicarboxy Cyclopropanes. Reaction Development, Scope, and Synthetic Applications. (2010). The Journal of Organic Chemistry, 75(4), 1184–1194. [Link]
-
Purification of strong polar and basic compounds : r/Chempros. (2023, January 7). reddit. [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage. [Link]
-
Dieckmann Condensation Reaction Mechanism. (2018, May 10). [Video]. YouTube. [Link]
-
US7553406B2 - Process for removing polar impurities from hydrocarbons and mixtures of ... - Google Patents. (n.d.). Retrieved from
-
Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (2014). Beilstein Journal of Organic Chemistry, 10, 2056–2061. [Link]
-
One-pot diastereoselective synthesis of new spiro indenoquinoxaline derivatives containing cyclopropane ring. (2009). ARKIVOC, 2009(11), 307-315. [Link]
-
Dieckmann condensation. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]
-
Dieckmann Condensation. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Dieckmann Condensation. (n.d.). Online Organic Chemistry Tutor. Retrieved from [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. 4,7-Diazaspiro[2.5]octane-5,8-dione | 129306-17-8 [amp.chemicalbook.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
Executive Summary: The "Yield Gap" in Spiro-Glutarimide Synthesis
Technical Support Center: 4-Azaspiro[2.5]octane-5,7-dione Synthesis Ticket ID: #SYNTH-AZA-205 Subject: Yield Optimization & Troubleshooting Guide Status: Open Assigned Specialist: Senior Application Scientist
The synthesis of 4-Azaspiro[2.5]octane-5,7-dione (a spiro-cyclopropyl glutarimide) is deceptively simple on paper but notoriously difficult to scale with high yields. The core challenge lies in the Thorpe-Ingold effect competing with ring strain . While the gem-dialkyl effect (from the spiro cyclopropane) should favor cyclization, the high strain energy of the cyclopropane ring (~27.5 kcal/mol) makes the system sensitive to the harsh thermal conditions typically required for imide formation [1].
This guide addresses the three most common failure modes:
-
Thermal Degradation: Ring opening of the cyclopropane during high-temperature melts.
-
Sublimation/Loss: Escape of ammonia/urea before reaction completion.
-
Incomplete Cyclization: Formation of the mono-amide intermediate (open chain) rather than the closed imide.
Diagnostic: Where is your yield going?
Before altering your protocol, identify the bottleneck using this decision matrix:
| Observation | Probable Cause | Recommended Fix |
| Black/Brown Tar in reaction vessel | Thermal decomposition of cyclopropane or polymerization of urea. | Switch from "Melt" method to Solvent-Assisted Cyclization (see Protocol A). |
| White Sublimate on condenser/flask neck | Loss of Urea/Ammonium Carbonate before reaction. | Use a sealed tube or switch to Urea + Anhydride route. |
| Product is acidic (low pH) | Incomplete cyclization (Mono-amide presence). | Increase reaction time or add a dehydration agent (Ac₂O/HMDS). |
| Low Melting Point of crude solid | Mixture of Anhydride and Imide. | Treat crude with NH₃/MeOH or recrystallize from EtOH/Water. |
Optimized Protocols
Protocol A: The "Anhydride Route" (Recommended for Purity)
Best for: High purity requirements, avoiding thermal degradation.
This method separates the dehydration step from the amidation step, preventing water from reversing the equilibrium.
-
Dehydration: Reflux 1,1-cyclopropanediacetic acid in Acetic Anhydride (Ac₂O) for 2 hours.
-
Checkpoint: Remove excess Ac₂O under vacuum. The residue is the cyclic anhydride.
-
-
Amidation: Dissolve the crude anhydride in dry THF or Toluene .
-
Cyclization: Add Urea (1.1 equiv) and catalytic DMAP . Reflux for 6–12 hours.
-
Workup: Cool to 0°C. The imide often precipitates. If not, wash with saturated NaHCO₃ (removes unreacted acid) and brine.
Protocol B: The "Catalytic Melt" (Recommended for Speed)
Best for: Rapid screening, smaller scales (<5g).
Standard urea melts require 160–180°C, which endangers the cyclopropane ring. We use a catalyst to lower this temperature.
-
Mix 1,1-cyclopropanediacetic acid and Urea (1.5 equiv) in a mortar.
-
Add Ammonium Acetate (0.1 equiv) as a catalyst.
-
Heat to 135–140°C (oil bath). The mixture will melt and bubble (CO₂/H₂O evolution).
-
Critical Step: Apply weak vacuum (200 mbar) during the last 30 mins to pull off water and drive equilibrium.
-
Purification: Recrystallize from Ethanol/Water (9:1) .
Technical Deep Dive: Reaction Pathway Analysis
The following diagram illustrates the critical transition states and failure points. Note that the Mono-Amide Intermediate is the "sticky" point where reactions often stall.
Figure 1: Reaction pathway showing the advantage of the Anhydride route (Green) over the Direct Thermal route (Yellow), which risks byproduct formation (Red).
Frequently Asked Questions (FAQ)
Q: Can I use 1,1-Cyclopropanedicarboxylic acid instead of the diacetic acid? A: No. That precursor yields 3-azaspiro[2.4]heptane-2,4-dione (a 5-membered spiro-succinimide ring). The "5,7-dione" in your target implies a 6-membered glutarimide ring, which requires the extra carbons provided by the diacetic acid chain (or the carboxymethyl-acetic acid equivalent) [2, 3].
Q: My product is turning pink/red upon drying. Why? A: This indicates trace phenol or oxidized amine contaminants, often if you used a phenyl-based catalyst or if the urea was impure. Wash the solid with cold ether. If the color persists, it may be due to trace metal contamination from the spatula/vessel interacting with the imide nitrogen; use glass/Teflon tools.
Q: The yield is good, but the NMR shows a "ghost" peak near 0.8 ppm. A: This is likely silicone grease . Spiro-compounds are lipophilic and trap grease easily. However, if the peak is a multiplet, check for ring opening . A true cyclopropane signal is distinct (0.5–1.0 ppm). If the ring opens, you will see olefinic protons (5.0–6.0 ppm) or methyl groups from chain termini.
Q: Can I use microwave irradiation? A: Yes, with caution. Microwave synthesis works well for the Anhydride + Urea step (Protocol A, Step 3).
-
Settings: 120°C, 10 min, Closed Vessel.
-
Solvent: Toluene (low absorbance) or Acetic Acid (high absorbance).
-
Warning: Do not microwave the dry melt; it creates "hot spots" that instantly carbonize the cyclopropane.
References
-
BenchChem. (2024). 4-Azaspiro[2.5]octane-5,7-dione Structure and Properties. Retrieved from
-
European Patent Office. (2014).[8] Process for the manufacture of spiro[2.5]octane-5,7-dione (WO2014020038).[8] Retrieved from
-
ResearchGate. (2011). Synthesis of 1,1-cyclohexanediacetic acid monoamide (Analogous Chemistry). Retrieved from
-
PubChem. (2025).[9][10] 7-Oxa-4-azaspiro[2.5]octane-5-one Compound Summary. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 [data.epo.org]
- 4. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 5. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 9. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: 4-Azaspiro[2.5]octane-5,7-dione Synthesis
The following Technical Support Guide is designed for researchers and process chemists working with the spirocyclic glutarimide scaffold 4-Azaspiro[2.5]octane-5,7-dione .
Status: Operational Topic: Impurity Profiling & Troubleshooting Ticket ID: SPIRO-GLU-004
Executive Summary: The Scaffold & Its Fragility
4-Azaspiro[2.5]octane-5,7-dione is a "privileged scaffold" in medicinal chemistry, often serving as a core for anticonvulsants and cereblon-binding ligands. Its synthesis hinges on the fusion of a highly strained cyclopropane ring (approx. 27.5 kcal/mol strain energy) with a six-membered glutarimide ring.
The Central Conflict: The conditions required to close the glutarimide ring (high heat, dehydration) often threaten the integrity of the spiro-cyclopropane moiety. This guide addresses the three most common failure modes: Incomplete Cyclization , Cyclopropane Ring Opening , and Imide Hydrolysis .
Diagnostic Troubleshooting Guide
Issue #1: "My product is a sticky solid with a broad melting point, and NMR shows extra amide protons."
Diagnosis: Incomplete Cyclization (The "Open-Loop" Intermediate). The Chemistry: The reaction of 1,1-cyclopropanedicarboxylic acid (or ester) with urea/ammonia proceeds in two steps. The first step forms the mono-amide (1-carbamoylcyclopropanecarboxylic acid). The second step—ring closure—requires overcoming an entropic barrier and eliminating water/alcohol. Side Product: 1-Carbamoylcyclopropanecarboxylic acid (or its ester).
Corrective Action:
-
Thermal Push: If using a melt method (e.g., with urea), ensure the internal temperature reaches 160–170°C . The melt must bubble vigorously (release of H₂O/NH₃) and then solidify.
-
Chemical Dehydration: If the thermal method fails, treat the intermediate mono-amide with acetic anhydride or CDI (Carbonyldiimidazole) in refluxing THF to force ring closure.
Issue #2: "I see a new impurity peak (+2 Da or +18 Da) that increases with reaction time."
Diagnosis: Cyclopropane Ring Opening (The "Strain Release" Failure). The Chemistry: The spiro-cyclopropane carbon is a quaternary center susceptible to nucleophilic attack, especially under acidic conditions. Strong acids can protonate the ring, leading to ring-opening to form ethyl-substituted glutarimides or linear alkenes. Side Product: 3-(2-Hydroxyethyl)piperidine-2,6-dione or 3-ethylidene-piperidine-2,6-dione .
Corrective Action:
-
Avoid Strong Acids: Do not use sulfuric acid or HCl for the cyclization step. Use weaker Lewis acids or thermal conditions.
-
pH Control: Keep the reaction pH neutral to slightly basic. The cyclopropane ring is generally stable to base but fragile to acid.
Issue #3: "My yield drops significantly during aqueous workup."
Diagnosis: Imide Hydrolysis. The Chemistry: The glutarimide ring is an imide (–CO–NH–CO–). It is significantly more electrophilic than a standard amide. Prolonged exposure to basic aqueous solutions (e.g., NaOH washes) or even neutral water at high temperatures will hydrolyze the ring back to the mono-acid. Side Product: Glutaramic acid derivatives (Ring-opened acid-amide).
Corrective Action:
-
Cold & Fast: Perform all aqueous washes with ice-cold brine/water.
-
Non-Aqueous Workup: If possible, precipitate the product from the reaction mixture (e.g., Ethanol/Water recrystallization) rather than extracting.
-
Avoid Strong Base: Never wash the organic layer with 1M NaOH or KOH. Use saturated NaHCO₃ if neutralization is necessary.[1]
Reaction Pathway & Impurity Map
The following diagram illustrates the critical branching points where side products are generated.
Figure 1: Reaction pathway for 4-Azaspiro[2.5]octane-5,7-dione synthesis, highlighting the divergence points for common impurities.
Optimized Synthetic Protocol
This protocol uses a Guareschi-Thorpe type condensation modified for stability. It prioritizes the removal of water to drive equilibrium without using harsh acids that threaten the cyclopropane ring.
Materials
-
Precursor: 1,1-Cyclopropanedicarboxylic acid (1.0 equiv)
-
Reagent: Urea (1.2 equiv)
-
Solvent: None (Melt) or High-boiling ether (Diphenyl ether)
-
Catalyst: None (Thermal)
Step-by-Step Methodology
-
Mixing: In a round-bottom flask equipped with a wide-bore condenser (air-cooled), mix 1,1-cyclopropanedicarboxylic acid and urea. Pulverize to a fine powder for intimate contact.
-
The Melt (Critical Step):
-
Heat the flask in an oil bath to 135°C . The mixture will melt.
-
Slowly ramp temperature to 170–180°C .
-
Observation: Evolution of ammonia and water vapor will occur. The mixture will bubble vigorously.
-
-
Completion: Continue heating until the bubbling ceases and the reaction mass solidifies (approx. 2–3 hours).
-
Note: If the mass remains liquid, cyclization is incomplete (Mono-amide presence).
-
-
Workup (Purification):
-
Cool the solid to room temperature.
-
Trituration: Add cold water (minimal volume) to the solid and grind/sonicate. This dissolves unreacted urea and ammonium salts but not the imide product (which has low water solubility).
-
Filtration: Filter the white solid and wash with ice-cold water.
-
Drying: Dry under high vacuum at 50°C.
-
-
Recrystallization (Optional): If purity is <95%, recrystallize from Ethanol/Water (9:1). Do not boil for extended periods.
Data: Stability Comparison
| Condition | Solvent | Temp (°C) | Main Impurity Risk | Yield |
| Acid Catalysis | Toluene/H₂SO₄ | 110 | Cyclopropane Ring Opening | Low (<40%) |
| Thermal Melt | None | 170 | Polymerization (if overheated) | High (70-85%) |
| Basic Solution | Ethanol/NaOEt | 80 | Hydrolysis (Glutaramic acid) | Moderate (50%) |
References
-
BenchChem. 4-Azaspiro[2.5]octane-5,7-dione Structure and Synthesis Overview. Retrieved from .
-
National Institutes of Health (NIH). Synthesis of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PubMed Central. Retrieved from [Link]
- Google Patents.Process for preparation of spiro[2.5]octane-5,7-dione (EP3191441B1).
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid and Spiro-derivatives. Org.[1][2][3] Synth. 1981, 60, 66. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes (Stability Discussion). Retrieved from [Link]
Sources
- 1. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 3. Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Azaspiro[2.5]octane-5,7-dione
Welcome to the technical support guide for the purification of 4-Azaspiro[2.5]octane-5,7-dione. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable spirocyclic scaffold. The unique structural characteristics of this compound—namely the presence of a strained cyclopropane ring, two carbonyl groups, and a secondary amine within a piperidine-2,6-dione framework—present specific challenges and opportunities in its purification.[1]
Purity is paramount, as even minor impurities can significantly impact downstream applications, from biological screening to structural analysis. This guide provides field-proven insights and step-by-step protocols to help you navigate common purification hurdles and achieve the desired purity for your research.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of 4-Azaspiro[2.5]octane-5,7-dione.
Q1: What are the primary recommended methods for purifying crude 4-Azaspiro[2.5]octane-5,7-dione?
The two most effective and widely applicable techniques are silica gel column chromatography and recrystallization . Column chromatography is excellent for separating the target compound from impurities with different polarities.[2][3] Recrystallization is ideal for removing small amounts of impurities from a solid product, often yielding highly pure crystalline material.[4]
Q2: What is the expected physical appearance of pure 4-Azaspiro[2.5]octane-5,7-dione?
Pure 4-Azaspiro[2.5]octane-5,7-dione is expected to be a white to off-white solid.[5] An oily or discolored appearance is a strong indicator of residual solvents or impurities.
Q3: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive assessment:
-
Thin-Layer Chromatography (TLC): Essential for rapid, real-time monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC) & Liquid Chromatography-Mass Spectrometry (LC/MS): Provide quantitative data on purity and confirm the molecular weight of the compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of proton- or carbon-containing impurities.
Q4: What are the key chemical properties of 4-Azaspiro[2.5]octane-5,7-dione that influence its purification?
The molecule's polarity is dominated by the two carbonyl groups and the N-H bond, which can act as hydrogen bond donors and acceptors. This makes the compound moderately polar. The spirocyclic system imparts rigidity.[1] However, the dione functionality can be susceptible to nucleophilic attack, potentially leading to ring-opening under harsh basic or acidic conditions, so purification conditions should generally be kept mild.[1]
Troubleshooting Guide: Common Purification Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the purification process.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Separation on TLC (Streaking or Overlapping Spots) | Inappropriate Solvent System: The eluent may be too polar (causing all components to move with the solvent front) or not polar enough (causing components to remain at the baseline). | Systematic Solvent Optimization: Start with a moderately polar system like 95:5 Dichloromethane (DCM):Methanol (MeOH). To increase polarity, incrementally increase the percentage of MeOH. To decrease polarity, consider using Ethyl Acetate (EtOAc)/Hexanes. The goal is to achieve an Rf value for your target compound of ~0.3-0.4 for optimal separation on a column. |
| Final Product is a Persistent Oil or Wax, Not a Solid | 1. Residual Solvent: Trace amounts of high-boiling solvents (e.g., DMF, DMSO) or even common solvents like EtOAc can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice formation, resulting in an amorphous oil. | 1. High-Vacuum Drying: Dry the sample under high vacuum (Schlenk line) for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove residual solvents. 2. Re-purification: The product must be purified again. If column chromatography was used, try a different solvent system or an alternative technique like recrystallization. |
| Significant Product Loss During Column Chromatography | 1. Irreversible Adsorption: The compound's polar N-H and C=O groups can bind very strongly to the acidic silica gel. 2. Co-elution with Impurities: An ineffective solvent system may cause the product to elute with impurities, leading to the discarding of mixed fractions and thus lowering the yield. | 1. Deactivate Silica Gel: If your compound is basic, pre-treating the eluent with a small amount of triethylamine (~0.5-1%) can neutralize the acidic sites on the silica, preventing strong adsorption. 2. Use a Shallow Polarity Gradient: Instead of a large step-change in solvent polarity, use a gradual gradient to ensure a cleaner separation and minimize the volume of mixed fractions. |
| Very Low Yield After Recrystallization | 1. Incorrect Solvent Choice: The compound may be too soluble in the cold solvent. 2. Too Much Solvent Used: Using an excessive volume of solvent will keep more of the product dissolved even after cooling. 3. Premature Crystallization: If the solution cools too quickly during a hot filtration step, product can be lost on the filter paper. | 1. Solvent Screening: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test solvent pairs like Ethanol/Water, Methanol/Diethyl Ether, or Ethyl Acetate/Hexanes.[4] 2. Use Minimal Hot Solvent: Add just enough hot solvent to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing crystal formation. 3. Keep Funnel and Flask Hot: During hot gravity filtration, use a stemless funnel and pre-heat the receiving flask to prevent the product from crashing out of solution prematurely. |
| Product Degrades During Purification | Harsh Conditions: The compound may be sensitive to strong acids or bases sometimes present on silica gel or used in workups.[1] | Use Neutral Purification Media: Consider using neutral alumina instead of silica gel for chromatography if acid sensitivity is suspected. Ensure all workup steps are performed with dilute acids/bases and that the compound is not exposed to them for extended periods. |
Logical Flow for Purification Troubleshooting
The following diagram illustrates a decision-making workflow for purifying 4-Azaspiro[2.5]octane-5,7-dione.
Caption: Decision tree for selecting a purification strategy.
Detailed Experimental Protocols
These protocols provide a starting point for purification. They should be adapted based on the specific impurity profile of your crude material.
Protocol 1: Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities.
1. Preparation of the Column:
-
Select a glass column of appropriate size (a good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane or an Ethyl Acetate/Hexane mixture).
-
Pour the slurry into the column and allow the silica to pack under gentle pressure or gravity, ensuring no air bubbles are trapped.
2. Loading the Sample:
-
Dissolve the crude 4-Azaspiro[2.5]octane-5,7-dione in a minimal amount of a polar solvent (like DCM or methanol).
-
Add a small amount of silica gel to this solution to create a dry powder.
-
Evaporate the solvent completely under reduced pressure. This "dry loading" method results in a much sharper separation.
-
Carefully add the resulting powder to the top of the packed column.
3. Elution and Fraction Collection:
-
Begin eluting with the least polar solvent system determined from your TLC analysis (e.g., 98:2 DCM:MeOH).
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
Gradually increase the polarity of the eluent (e.g., to 95:5 DCM:MeOH) to elute more polar compounds. A patent for a similar compound utilized a 9:1 DCM:Methanol system for elution.[2]
-
Combine the fractions containing the pure product.
4. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any final traces of solvent.
Protocol 2: Recrystallization
This method is best for purifying an already solid product that contains minor impurities.
1. Solvent Selection:
-
Place a small amount of your crude solid into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes) to each tube.
-
An ideal single solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Alternatively, find a solvent pair: one solvent in which the compound is highly soluble (e.g., methanol) and another in which it is insoluble (e.g., water or diethyl ether).[4]
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
3. Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. Remove the charcoal via hot gravity filtration.
4. Crystallization:
-
If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
5. Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of cold solvent to remove any soluble impurities adhering to the surface.
-
Dry the purified crystals in a vacuum oven or desiccator.
Purification Workflow Diagram
Caption: General workflow for purification by column chromatography.
References
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives.
-
Spiro Compound | PDF | Thin Layer Chromatography. Scribd. [Link]
- Process for preparing spiro[2.5]octane-5,7-dione.
- Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins. MDPI. [Link]
- Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
-
7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750. PubChem. [Link]
-
Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. PubMed. [Link]
-
Solution-Phase Parallel Synthesis of Spirohydantoins. ACS Combinatorial Science. [Link]
-
Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. ResearchGate. [Link]
- Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof.
-
Solution-Phase Parallel Synthesis of Spirohydantoins. Université catholique de Louvain. [Link]
-
4-Oxa-7-azaspiro[2.5]octane hydrochloride | C6H12ClNO | CID 53488160. PubChem. [Link]
-
Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society. [Link]
-
Spiro Hydantoins Can Reverse the Action of Positive Allosteric Modulators on GABA A Rs. bioRxiv. [Link]
-
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [Link]
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. EP0021704A1 - Spiro-hydantoin derivatives, process for their preparation and pharmaceutical compositions thereof - Google Patents [patents.google.com]
- 5. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Low Reactivity of 4-Azaspiro[2.5]octane-5,7-dione
The following Technical Support Guide is structured as a direct response from a Senior Application Scientist to a research team encountering difficulties with the 4-Azaspiro[2.5]octane-5,7-dione scaffold.
Case ID: AZ-SPIRO-57-REACT Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting N-Functionalization and Stability Protocols Status: Open[1]
Executive Summary: The Reactivity Paradox
Researchers working with 4-Azaspiro[2.5]octane-5,7-dione (CAS 1105663-34-0) often encounter a "reactivity wall."[1] While the molecule appears to be a standard cyclic imide/lactam suitable for N-alkylation or arylation, it frequently exhibits stalled kinetics or decomposition.
The Core Problem: This scaffold presents a unique structural conflict:
-
Steric Shielding: The spiro-fused cyclopropane ring at position 3 exerts a significant steric blockade (Thorpe-Ingold effect variant) on the adjacent nitrogen (N4) or carbonyls, hindering the approach of electrophiles.[1]
-
Ring Strain Fragility: The cyclopropane ring possesses ~27.5 kcal/mol of strain energy.[1][2] Harsh conditions (strong Lewis acids or nucleophilic bases) intended to force reactivity often trigger catastrophic ring opening (cyclopropane fragmentation) rather than the desired substitution.[1]
-
Solubility: The rigid bicyclic framework leads to high crystallinity and poor solubility in standard organic solvents (THF, DCM), further reducing reaction rates.[1]
This guide provides field-proven protocols to navigate this narrow reactivity window.
Diagnostic & Troubleshooting Workflows
Phase 1: Solubility & Solvent Selection
Before attempting catalysis, ensure the substrate is kinetically available.
Issue: Reactants precipitate or remain as a slurry, leading to low conversion.[1] Technical Insight: The spiro-glutarimide core is highly polar and rigid.[1] Standard non-polar solvents fail to solvate the deprotonated anion effectively.
| Solvent | Rating | Notes |
| DMF (Anhydrous) | Optimal | Best balance of solubility and anion stability.[1] Essential for SN2 type reactions.[1] |
| NMP | Excellent | Higher boiling point; useful for microwave-assisted protocols.[1] |
| DMSO | Good | High solubility but difficult to remove; can cause side-oxidations at high temps.[1] |
| THF/DCM | Poor | Avoid. Substrate often precipitates; reaction kinetics stall.[1] |
Phase 2: N-Functionalization (Alkylation/Arylation)
The most common bottleneck.
Scenario: You are attempting to alkylate the N-H position, but TLC shows starting material or decomposition.
Protocol A: The "Cesium Effect" for Steric Bypass
Standard bases like K2CO3 are often too weak or insoluble to drive the reaction against the steric wall of the spiro ring. We recommend Cesium Carbonate (Cs2CO3) . The large Cesium cation forms a "loose" ion pair with the amide anion, increasing its nucleophilicity and allowing it to maneuver around the steric bulk.
Step-by-Step Protocol:
-
Dissolve: 1.0 eq of 4-Azaspiro[2.5]octane-5,7-dione in anhydrous DMF (0.2 M).
-
Activate: Add 1.5 eq Cs2CO3 . Stir at RT for 30 min.[3] Note: Ensure the base is finely ground.
-
Additive: Add 0.1 eq TBAI (Tetrabutylammonium iodide) . This acts as a phase transfer catalyst and converts alkyl chlorides/bromides to more reactive iodides in situ.[1]
-
React: Add 1.2 eq Electrophile. Heat to 60°C.
-
Critical: Do not exceed 80°C to prevent cyclopropane ring opening.
-
-
Monitor: Check LCMS at 2h and 12h.
Protocol B: Mitsunobu Coupling (Mild Conditions)
If thermal alkylation fails or causes decomposition, use the Mitsunobu reaction. This avoids the generation of a discrete, harsh anion.
Reagents: 1.5 eq PPh3, 1.5 eq DIAD (Diisopropyl azodicarboxylate), 1.5 eq Alcohol (R-OH). Solvent: THF (if soluble) or DMF/THF mix.[1] Temp: 0°C to RT. Mechanism: Activates the alcohol rather than the amide, changing the steric approach vector.
Decision Logic: Reaction Optimization Map
Use the following logic flow to determine the correct protocol for your specific derivative.
Figure 1: Decision matrix for selecting the optimal functionalization pathway based on electrophile type and observed stability.
Frequently Asked Questions (FAQs)
Q1: Why does my reaction mixture turn black/tarry when using NaH? A: Sodium Hydride (NaH) is a strong, non-selective base.[1] While it effectively deprotonates the imide, the "naked" hydride or the resulting highly reactive anion can attack the strained cyclopropane ring (nucleophilic ring opening) or cause polymerization of the dione system. Correction: Switch to Cs2CO3 (softer base) or LiHMDS (sterically bulky, non-nucleophilic) at low temperatures (-78°C to 0°C).[1]
Q2: I see a new spot on TLC, but NMR shows the cyclopropane protons are gone. What happened? A: You have likely triggered a ring-opening event.[1] This is common in acidic media or with strong nucleophiles.[1] The strain energy of the spiro-cyclopropane (~27 kcal/mol) makes it a "spring-loaded" trap. Correction: Avoid acid catalysis.[1] Ensure your electrophile does not generate strong acid byproducts (add a scavenger like DIPEA).[1]
Q3: Can I use microwave irradiation to speed up the reaction? A: Yes, but with extreme caution. Microwave heating is efficient for overcoming the steric barrier, but it can easily overshoot the thermal stability limit of the cyclopropane ring. Recommendation: Limit temperature to 100°C and hold times to 10-15 minutes . Use NMP as the solvent.[1]
Q4: Is the 4-position Nitrogen the only reactive site? A: Primarily, yes. The C-H bonds on the cyclopropane are chemically distinct and generally inert to standard functionalization.[1] The carbonyl carbons (C5, C7) are electrophilic but less reactive than the N-H due to resonance stabilization. However, strong nucleophiles (Grignards) will attack the carbonyls, likely breaking the ring system.
References
-
BenchChem. 4-Azaspiro[2.5]octane-5,7-dione Structure and Reactivity Profile. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. 7-Oxa-4-azaspiro[2.5]octan-5-one Compound Summary.[1] (Structural analog reference). Retrieved from [1]
-
Dao Thi, H., & D'hooghe, M. (2018). An update on the synthesis and reactivity of spiro-fused β-lactams.[1][4][5] ARKIVOC, 2018(6), 314–347.[1][4] (Mechanistic insights on spiro-ring strain). Retrieved from
-
Google Patents. Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A).[1] (Process chemistry protocols). Retrieved from
-
Ronnebaum, T. A., et al. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation.[1] (Glutarimide functionalization strategies). Retrieved from
Sources
- 1. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update on the synthesis and reactivity of spiro-fused β-lactams [biblio.ugent.be]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating Stability Challenges with 4-Azaspiro[2.5]octane-5,7-dione Derivatives
Welcome to the technical support center for 4-azaspiro[2.5]octane-5,7-dione derivatives. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this unique spirocyclic scaffold in their experimental workflows. As a privileged structure in medicinal chemistry, these derivatives offer a rigid three-dimensional framework ideal for precise ligand presentation. However, their chemical intricacies, particularly the strained cyclopropane ring fused to a glutarimide system, can present stability challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during synthesis, purification, and storage. Our goal is to equip you with the scientific rationale and practical solutions to ensure the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 4-azaspiro[2.5]octane-5,7-dione derivatives?
A1: The core stability issues stem from the glutarimide ring, which is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. This can lead to ring-opening and the formation of inactive or undesired byproducts. The presence of the spiro-fused cyclopropane ring can also influence the reactivity of the dione system.
Q2: How does pH affect the stability of my 4-azaspiro[2.5]octane-5,7-dione derivative?
A2: These derivatives are most stable at a neutral to slightly acidic pH (pH 4-6). Basic conditions (pH > 8) significantly accelerate the rate of hydrolytic degradation of the glutarimide ring. Strongly acidic conditions can also promote hydrolysis, although often at a slower rate than basic conditions.
Q3: What are the best practices for storing these compounds?
A3: For long-term storage, it is recommended to store 4-azaspiro[2.5]octane-5,7-dione derivatives as a dry, solid powder at -20°C or below, protected from light and moisture. For solutions, use anhydrous aprotic solvents and store at low temperatures. Avoid aqueous solutions for long-term storage.
Q4: Can I use protic solvents like methanol or ethanol for my experiments?
A4: While aprotic solvents such as DMSO, DMF, and THF are preferred, short-term use of protic solvents may be acceptable depending on the specific derivative and experimental conditions. However, be aware that protic solvents can participate in nucleophilic attack on the carbonyl groups of the glutarimide ring, leading to degradation over time.
Q5: What analytical techniques are best for monitoring the stability of my compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring the stability of your compound and detecting the formation of degradation products.[1] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended for identifying the mass of any impurities or degradation products, providing valuable insights into the degradation pathway.[2][3]
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
Disappearance of the starting material peak in HPLC analysis over a short period.
-
Appearance of one or more new, more polar peaks in the chromatogram.
-
Loss of biological activity in cell-based assays.
Potential Causes & Solutions:
-
Hydrolytic Degradation: The primary cause of instability is the hydrolysis of the glutarimide ring. This is accelerated by the presence of water and non-neutral pH.
-
Causality: The carbonyl groups of the glutarimide are electrophilic and susceptible to nucleophilic attack by water or hydroxide ions, leading to ring-opening to form a carboxylic acid derivative.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound degradation in solution.
-
Protocol for Solvent Selection and Preparation:
-
Solvent Choice: Prioritize the use of high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or 1,4-dioxane.
-
Solvent Handling: Use freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves).
-
Solution Preparation: Prepare solutions immediately before use. If aqueous buffers are necessary for biological assays, prepare a concentrated stock solution in an anhydrous aprotic solvent and dilute it into the aqueous buffer at the last possible moment.
-
-
-
Temperature Effects: Higher temperatures can increase the rate of degradation.
-
Causality: Increased thermal energy accelerates the rate of chemical reactions, including hydrolysis.
-
Solution: Conduct experiments at the lowest practical temperature. For storage of solutions, flash-freeze aliquots in liquid nitrogen and store them at -80°C.
-
Issue 2: Appearance of Multiple Impurities During Synthesis or Purification
Symptoms:
-
Complex reaction mixtures observed by TLC or LC-MS.
-
Difficulty in purifying the desired product.
-
Low overall yield.
Potential Causes & Solutions:
-
Side Reactions During Synthesis: The reactive nature of the glutarimide ring can lead to side reactions, especially with nucleophilic reagents or under harsh reaction conditions.
-
Causality: The acidic N-H proton of the glutarimide can be deprotonated by strong bases, creating a nucleophile that can participate in undesired reactions. The carbonyl groups are also susceptible to nucleophilic attack.
-
Preventative Strategy: Ring-Opened Precursor Approach: A robust strategy to circumvent glutarimide instability during synthesis is to utilize a ring-opened precursor and perform the cyclization as one of the final steps.[4][5][6]
Caption: Ring-opened precursor strategy for synthesis.
-
-
Degradation on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds during column chromatography.
-
Causality: The acidic silanol groups on the silica surface can catalyze hydrolysis or other acid-mediated degradation pathways.
-
Troubleshooting Steps:
-
Neutralize Silica Gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1% v/v), to neutralize the acidic sites.
-
Alternative Stationary Phases: Consider using alternative stationary phases like alumina (basic or neutral) or reversed-phase silica (C18).
-
Minimize Contact Time: Perform flash chromatography to minimize the time the compound is in contact with the stationary phase.
-
-
Issue 3: Inconsistent Biological Data
Symptoms:
-
Poor reproducibility of IC50 or EC50 values.
-
Decreasing potency of a compound stock solution over time.
Potential Causes & Solutions:
-
Stock Solution Instability: As previously discussed, the compound may be degrading in the stock solution, leading to a lower effective concentration over time.
-
Best Practices for Stock Solutions:
-
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMSO | Minimizes hydrolytic degradation. |
| Concentration | 10-20 mM | Higher concentrations can sometimes improve stability. |
| Storage | -80°C in small, single-use aliquots | Prevents multiple freeze-thaw cycles which can introduce moisture. |
| Handling | Thaw immediately before use and keep on ice | Minimizes time at room temperature. |
-
Interaction with Assay Components: Components of the cell culture media or assay buffers (e.g., high pH, presence of certain enzymes) could be promoting degradation.
-
Troubleshooting Protocol:
-
Incubation Control: Incubate the compound in the assay buffer/media without cells for the duration of the experiment.
-
Time-Course Analysis: Analyze samples of the incubation control at different time points by HPLC to quantify the extent of degradation.
-
Buffer Modification: If degradation is observed, consider modifying the assay buffer (e.g., adjusting the pH to be more acidic if biologically permissible).
-
-
Understanding the Degradation Pathway
The primary degradation pathway for 4-azaspiro[2.5]octane-5,7-dione derivatives is the hydrolysis of the glutarimide ring. This proceeds via nucleophilic acyl substitution at one of the carbonyl carbons.
Caption: Generalized hydrolytic degradation pathway.
Note on the Cyclopropane Ring: While the glutarimide moiety is the primary site of instability, the influence of the spiro-fused cyclopropane ring should not be overlooked. The cyclopropane ring can exert electronic effects that may modulate the electrophilicity of the carbonyl carbons. Studies on related structures suggest that cyclopropyl groups can offer hyperconjugative stabilization, potentially enhancing the hydrolytic stability compared to non-spirocyclic analogs.[7] However, under certain acidic conditions, cleavage of the cyclopropane ring is also a possibility, leading to more complex degradation profiles.[8]
References
-
Ardill, H., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Bioorganic & Medicinal Chemistry Letters, 18(7), 2369-2372. [Link]
- Wang, J., et al. (2020). Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
- Zhang, Y., et al. (2018). Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
Separation Science. (2023). Analytical Techniques In Stability Testing. [Link]
-
Davies, H. M. L., et al. (2023). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]
-
Kayukova, O. V., et al. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro[2.5]octane-1,1,2,2-tetracarbonitrile. Russian Journal of Organic Chemistry, 43(12), 1837-1840. [Link]
-
Foley, C. A., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Chemical Biology, 4(1), 18-35. [Link]
-
Koleto, A. J., & Stevens, A. J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International, 36(1), 20-25. [Link]
-
PubChem. (n.d.). 7-Oxa-4-azaspiro(2.5)octan-5-one. [Link]
-
Singh, B., & Kumar, S. (2016). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 8(1), 1-10. [Link]
-
Wiergowski, M., et al. (2022). A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices. Scientific Reports, 12(1), 7385. [Link]
-
Davies, H. M. L., et al. (2023). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. Journal of the American Chemical Society. [Link]
-
Reddy, G. S., et al. (2018). A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations. Journal of Pharmaceutical and Biomedical Analysis, 161, 24-32. [Link]
Sources
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. A sustainable approach for the stability study of psychotropic substances using vitreous humor and liver as alternative matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting guide for spiro-glutarimide synthesis
Introduction: The "Deceptively Simple" Scaffold
Spiro-glutarimides are the cornerstone of modern targeted protein degradation (TPD), specifically as high-affinity ligands for Cereblon (CRBN). While the glutarimide ring looks simple, its synthesis—particularly when forging a spiro-quaternary carbon—is fraught with pitfalls involving regioselectivity, hydrolytic instability, and racemization.
This guide moves beyond textbook definitions to address the actual failure modes seen in the fume hood. It is structured to help you diagnose whether your issue is thermodynamic (ring stability), kinetic (alkylation selectivity), or mechanistic (catalytic failure).
Module 1: The Guareschi-Thorpe Condensation (The "Sludge" Phase)
Context: You are using the classical condensation of a ketone with cyanoacetamide or ethyl cyanoacetate to build the spiro-ring in one pot.
Q: The reaction mixture turned into a solid brick, and workup yields <10%. What happened?
A: You likely hit the "Solubility Wall" before the second condensation occurred.
The Mechanism: The Guareschi-Thorpe reaction is a double condensation. The first step (Knoevenagel) is fast; the second step (Michael addition/cyclization) is slower and requires the intermediate to remain in solution.
-
Diagnosis: If you see immediate heavy precipitation upon adding the base, you have trapped the acyclic intermediate.
-
The Fix:
-
Switch Solvent Systems: Move from pure Ethanol to EtOH/Water (1:1) or MeOH/Water . The intermediate ammonium salts are more soluble in aqueous media.
-
Buffer Control: Use Ammonium Carbonate ((NH₄)₂CO₃) instead of simple ammonia or piperidine. It acts as a buffer (pH 6.5–7.[1]5) and a nitrogen source, preventing the pH from spiking too high, which causes oligomerization of the cyanoacetate.
-
Q: I formed the dicyano-intermediate, but it won't hydrolyze/decarboxylate to the glutarimide.
A: The "Stepwise" Trap. You cannot force this in one pot if the sterics are high.
Protocol Adjustment: Do not attempt thermal decarboxylation in the condensation pot. Isolate the dicyano-spiro intermediate and perform a "Wet Decarboxylation" :
-
Suspend the intermediate in 50% H₂SO₄ .
-
Add LiCl (2.0 equiv) .
-
Heat to 140°C. Why: The LiCl facilitates a Krapcho-like decarboxylation mechanism under acidic conditions, which is gentler than pure thermal cracking and prevents the ring-opening hydrolysis that occurs in basic media.
Module 2: Regioselectivity (The N- vs. C-Alkylation Battle)
Context: You are trying to alkylate a pre-formed glutarimide or close a ring, but you are getting mixtures.
Q: I am trying to alkylate the -carbon, but I’m getting N-alkylation. Why?
A: You are fighting pKa physics. The Imide N-H is more acidic than the
-
Imide N-H pKa: ~10–11
- -C-H pKa: ~18–20
The Troubleshooting Protocol: If you treat a glutarimide with a base (e.g., NaH, K2CO3) and an alkyl halide, the nitrogen will deprotonate first. To force C-alkylation (formation of the spiro center), you must block the nitrogen.
The "PMB-Protection" Route (Recommended):
-
Protect: React the glutarimide with p-Methoxybenzyl chloride (PMB-Cl) and K₂CO₃.
-
Alkylate: Now use LHMDS (LiHMDS) or LDA at -78°C followed by your electrophile. With the N blocked, the base is forced to deprotonate the
-carbon. -
Deprotect: Remove PMB using Ceric Ammonium Nitrate (CAN) in MeCN/H₂O.
-
Caution: Avoid strong acid deprotection (e.g., TFA/Reflux) as it often hydrolyzes the glutarimide ring itself.
-
Q: My ring-closing metathesis (RCM) to form the spiro-cycle failed.
A: Conformational Locking.
Glutarimides are flexible. If you are trying to close a spiro-ring using RCM on two allyl chains attached to the
-
Solution: This is a rare case where the Thorpe-Ingold Effect works against you if the glutarimide ring is too flexible. Add a bulky protecting group (like PMB or SEM) to the Nitrogen. This steric bulk forces the
-substituents closer together, significantly increasing RCM rates.
Module 3: Stability & Workup (The "Disappearing Product")
Q: My product vanishes during aqueous workup. Is it water-soluble?
A: It is likely hydrolyzing. Glutarimides are base-sensitive time bombs.
The Chemistry: The glutarimide ring opens rapidly in basic pH (> pH 9) to form the glutaramic acid (half-amide), which is highly water-soluble and washes away.
The "Golden Rules" of Workup:
-
Never use NaOH or saturated NaHCO₃ for quenching if the reaction was heated.
-
Quench: Use cold 1M KHSO₄ or NH₄Cl .
-
pH Check: Ensure the aqueous layer is pH 4–6 before separating phases.
-
Extraction Solvent: Use EtOAc/IPA (9:1) . Pure EtOAc often fails to extract polar spiro-glutarimides efficiently.
Visual Troubleshooting Guides
Diagram 1: Synthesis Strategy Decision Matrix
Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and common failure modes.
Diagram 2: The Hydrolysis "Death Loop"
Caption: The cycle of glutarimide instability. Once the ring opens to the acid-amide, re-closing it often requires high heat, leading to degradation.
Standardized Protocol: PMB-Protected Alkylation
Use this protocol for introducing complex spiro-groups where regiocontrol is paramount.
| Step | Reagent | Conditions | Critical Parameter |
| 1. Protection | Glutarimide + PMB-Cl + K₂CO₃ | Acetone, Reflux, 4h | Ensure complete conversion by TLC. Unprotected SM will ruin Step 2. |
| 2. Enolization | LiHMDS (1.1 eq) | THF, -78°C, 30 min | Temp Control: Do not warm above -60°C before adding electrophile. |
| 3. Alkylation | Electrophile (R-X) | -78°C to RT | Add R-X slowly to prevent local exotherms. |
| 4. Deprotection | CAN (3.0 eq) | MeCN/H₂O (3:1), 0°C | Stop point: Quench immediately upon disappearance of SM. Over-exposure oxidizes the ring. |
References
-
Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation. Source: Royal Society of Chemistry (RSC), Natural Product Reports. URL:[Link] Relevance: Comprehensive review of modern synthetic strategies for CRBN ligands.
-
Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. Source: RSC Advances (via NIH/PMC). URL:[Link] Relevance: Validates the use of Ammonium Carbonate buffer to solve precipitation/oligomerization issues.
-
Regioselective Radical Alkylation of Arenes Using Evolved Photoenzymes. Source: NIH / PubMed Central. URL:[Link] Relevance: Discusses the difficulty of regioselectivity in alkylation and modern biocatalytic solutions.
-
Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. Source: ACS Medicinal Chemistry Letters (via NIH). URL:[Link] Relevance: Highlights the biological consequences of N-alkylation vs. C-alkylation and stability profiles.
-
One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Source: Journal of Organic Chemistry (via Organic Chemistry Portal). URL:[Link] Relevance: Provides mechanistic insights into the decarboxylation steps relevant to spiro-glutarimide formation.
Sources
Preventing epimerization in 4-Azaspiro[2.5]octane-5,7-dione reactions
Executive Summary & Technical Context
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a "privileged structure" in medicinal chemistry, particularly for Cereblon (CRBN) modulation and ion channel targeting.[1][2][3][4] However, its utility is frequently compromised by epimerization at the glutarimide ring carbons.[1][2][3][4]
In this scaffold, two positions are critically sensitive to base-mediated racemization:
-
Position 6 (C6): The methylene group flanked by two carbonyls (imide/1,3-dicarbonyl system).[2][3][4] If mono-substituted, this center has a pKa ~10–11, making it extremely labile.[1][2][3][4]
-
Position 8 (C8): The methylene adjacent to the C7 carbonyl and the spiro center.[2][3][4] While less acidic than C6, it remains susceptible to enolization under standard coupling conditions.[1][2][3][4]
This guide provides a self-validating troubleshooting framework to maintain chiral integrity during synthesis and biological assaying.
Troubleshooting Guide: Epimerization & Stability
Issue 1: Rapid Loss of Enantiomeric Excess (ee%) During N-Alkylation
Symptom: Starting material is >99% ee, but the product isolated after base-mediated alkylation is racemic or has low ee. Root Cause: The base used for deprotonating the imide nitrogen (N4) is strong enough to deprotonate C6 or C8, leading to transient enolate formation and subsequent racemization.[1][2][3]
| Parameter | Recommendation | Technical Rationale |
| Base Selection | Use | Avoid strong alkoxides (NaH, KOtBu) or hydroxides.[1][2][3][4] Carbonates are sufficient to deprotonate the imide N-H (pKa ~10.[2][3][4]5) without rapidly deprotonating the C-H (pKa ~11-12 in substituted systems).[2][3][4] |
| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the N-anion.[2][3][4] Avoid protic solvents (MeOH, EtOH) which facilitate proton exchange/shuttling.[1][2][3][4] |
| Temperature | < 40°C | Enolization rates follow Arrhenius kinetics.[2][3][4] Keeping the reaction near RT or 0°C significantly widens the kinetic window between N-alkylation and C-deprotonation.[1][2][3][4] |
Issue 2: Epimerization During Storage or Biological Assay
Symptom: Compound is pure upon isolation but racemizes in DMSO stock or phosphate buffer (pH 7.4). Root Cause: Physiological pH (7.[2][3][4]4) is close enough to the pKa of the activated methine to drive slow enolization, especially in the presence of phosphate ions which can act as bifunctional catalysts.[1][2][3]
-
Corrective Action: Store stocks in anhydrous DMSO at -20°C. For assays, minimize incubation time or switch to a Deuterated Analog (see Protocol B).
Issue 3: Inconsistent Yields in Knoevenagel Condensations at C6
Symptom: Attempting to create a chiral center at C6 results in complex mixtures or racemates. Root Cause: The thermodynamic instability of the mono-substituted product drives it back to the enol form or promotes retro-reaction.[1][2][3][4]
-
Corrective Action: Employ kinetic quenching .[2][3][4] Perform the deprotonation with LiHMDS at -78°C, add the electrophile, and quench immediately with acidic buffer (pH 4) at low temperature.
Strategic Protocols
Protocol A: Real-Time Racemization Monitoring (Chiral HPLC)
Objective: Determine the half-life (
-
Setup: Equilibrate Chiralpak AD-H or OD-H column with Hexane:IPA (90:10).[2][3][4]
-
Baseline: Inject pure enantiomer standard to establish Retention Time (
). -
Stress Test: Dissolve 1 mg of substrate in the reaction solvent/base mixture.
-
Sampling: Aliquot 50 µL every 15 minutes into a Quench Vial (containing 0.1% Acetic Acid in MeOH).
-
Analysis: Plot ln(ee) vs. time. The slope
determines your maximum allowable reaction time.[2][3][4]
Protocol B: The "Deuterium Switch" for Stabilization
Objective: Increase chiral stability by leveraging the Primary Kinetic Isotope Effect (KIE).
Mechanism: The C-D bond is stronger than the C-H bond, slowing the rate of deprotonation (
-
Exchange: Dissolve substrate in
with catalytic (or use /NaOD for water-soluble analogs).[2][3][4] -
Incubation: Stir at 40°C for 12-24 hours. Monitor by
-NMR (disappearance of C6/C8 signals). -
Isolation: Evaporate solvent and re-dissolve in aprotic solvent (DCM/EtOAc) to wash away base.[2][3][4]
-
Result: The deuterated analog often retains potency but exhibits 4-8x longer half-life in biological buffers.[2][3][4]
Mechanistic Visualization
The following diagram illustrates the competing pathways for N-alkylation (desired) vs. C-enolization (racemization) and the stabilization strategy.
Figure 1: Kinetic competition between N-functionalization and C-epimerization.[1][2][3][4] The "Deuterium Switch" inhibits the red pathway.[1][3][4]
Frequently Asked Questions (FAQs)
Q1: Can I use NaH for N-alkylation if I work at -78°C?
-
Answer: While low temperature helps, NaH is often too risky for substrates with C6 chirality.[1][2][3][4] Even at low temps, local high concentrations of base can trigger deprotonation.[1][2][3][4] We recommend Cesium Carbonate (
) in DMF or Acetone, which provides a milder deprotonation equilibrium sufficient for N-alkylation but poor for C-enolization.[1][2][3][4]
Q2: My compound racemizes during silica gel chromatography. Why?
-
Answer: Silica gel is slightly acidic, but commercial silica often contains trace metal impurities that can act as Lewis acids, catalyzing tautomerization.[1][2][3][4]
-
Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane to neutralize active sites, or switch to neutral alumina .[2][3][4]
Q3: Is the spiro-cyclopropane ring itself stable?
-
Answer: Yes. The spiro[2.5] junction is quaternary and chemically robust.[2][3][4] It does not undergo ring opening or epimerization under standard alkylation/coupling conditions.[2][3][4] The instability is strictly limited to the glutarimide ring carbons (C6/C8).[2][3][4]
Q4: How do I verify if my "pure" peak is actually an enantiomer and not the racemate co-eluting?
-
Answer: Always run a "racemic marker" (deliberately racemized sample) first.[2][3][4] To generate this, treat a small aliquot of your sample with 1M NaOH/MeOH for 1 hour, neutralize, and inject.[1][2][3] If your "pure" sample elutes at the same time as one of the two peaks in the marker, it is valid.[1][4] If it co-elutes with a single broad peak, your method is not separating the enantiomers.[1][2][3][4]
References
-
BenchChem Technical Support . Chiral Integrity of Glutarimide Derivatives: Troubleshooting & Optimization. Retrieved from .[2][3][4]
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 70700750: 7-Oxa-4-azaspiro[2.5]octan-5-one (Structural Analog).[1][2][3][4] Retrieved from .[2][4]
-
Bristol-Myers Squibb R&D . Design and Synthesis of Spirocyclic Scaffolds as Nicotinic Receptor Agonists. Journal of Medicinal Chemistry (2016). Retrieved from .[2][4]
-
Tokunaga, N. et al. Asymmetric Synthesis of Chiral Glutarimides. Journal of the American Chemical Society.[2][3][4] (Cited for mechanistic insight on base-catalyzed racemization).[2][3][4][5]
-
Vertex Pharmaceuticals . Patents on 4-oxa-7-azaspiro[2.5]octane intermediates. (Provides background on spiro-ring stability). Retrieved from .[2][3][4]
Sources
- 1. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 2. PubChemLite - 4-azaspiro[2.5]octan-5-one (C7H11NO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-oxa-7-azaspiro[2.5]octane hydrochloride (C6H11NO) [pubchemlite.lcsb.uni.lu]
- 4. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Scalable synthesis of 4-Azaspiro[2.5]octane-5,7-dione challenges
To: Research & Process Development Teams From: Technical Application Center (TAC) Subject: Scalable Synthesis & Troubleshooting Guide: 4-Azaspiro[2.5]octane-5,7-dione
Executive Summary
The synthesis of 4-Azaspiro[2.5]octane-5,7-dione (a spiro-glutarimide fused to a cyclopropane ring) presents a unique dichotomy in process chemistry: the target requires the robust formation of a thermodynamic sink (the imide) while preserving a kinetically labile moiety (the strained cyclopropane ring).
This guide addresses the three critical bottlenecks in the scale-up of this scaffold:
-
Thermal Management: Controlling the massive exotherm during the formation of the cyclopropane quaternary center.
-
Ring Stability: Preventing acid-catalyzed ring-opening of the spiro-cyclopropane during nitrile hydrolysis or imide formation.
-
Purification: Moving from chromatography-dependent workflows to crystallization-driven isolation.
Part 1: The Synthetic Pathway & Logic
The most scalable route avoids the unstable cyclopropanone intermediates and instead utilizes the 1,1-cyclopropanediacetic acid (CDAA) or its nitrile equivalent as the stable precursor for the glutarimide ring construction.
Workflow Diagram
The following decision tree outlines the critical process parameters (CPPs) for the synthesis.
Figure 1: Critical Control Points in the synthesis of 4-Azaspiro[2.5]octane-5,7-dione. Note the high risk of ring cleavage during the hydrolysis step.
Part 2: Technical Troubleshooting (Q&A)
Phase 1: Construction of the Spiro-Cyclopropane Core
Q1: We are observing a delayed exotherm during the alkylation of ethyl cyanoacetate with 1,2-dibromoethane. The reaction stalls and then spikes violently. What is the cause?
Diagnosis: This is a classic "induction period" failure mode typical of heterogeneous alkylations.
-
Mechanism: The reaction relies on the deprotonation of the active methylene by a solid base (typically K₂CO₃) or a phase-transfer catalyst (PTC) system. If the PTC (e.g., TBAB) is added too quickly or stirring is inefficient, the concentration of the deprotonated enolate builds up without reacting. Once the threshold temperature is reached, the accumulated enolate reacts simultaneously with the dibromide, causing a thermal runaway.
-
Corrective Action:
-
Catalyst Dosing: Do not add the PTC in one portion. Add 10% of the PTC to initiate the reaction. Wait for the exotherm to initiate (verify by internal temp rise of 2-3°C). Only then proceed with the feed.
-
Solvent Switch: Switch from pure DMSO (which can freeze/thaw unevenly) to a DMSO/Toluene mixture. This improves heat transfer and moderates the reaction rate.
-
Self-Validating Check: Monitor the consumption of the alkyl halide via GC immediately after the initial 10% charge. If conversion is <5%, stop the feed .
-
Q2: Our yield of the 1,1-cyclopropanedicarbonitrile intermediate is low (40-50%), with significant formation of the open-chain mono-alkylated product.
Diagnosis: Incomplete cyclization due to "stalling" at the mono-alkylated stage. The second alkylation (ring closure) is kinetically slower than the first due to the strain energy of forming the 3-membered ring (~27.5 kcal/mol).
-
Solution:
-
Stoichiometry: Increase the 1,2-dibromoethane equivalents to 1.2–1.5 eq. The excess acts as a pseudo-solvent for the intramolecular closure.
-
Temperature Ramp: The reaction requires a "thermal push" to close the ring. Run the first alkylation at 20-25°C, then ramp to 50-60°C for the final 2 hours to force the cyclization.
-
Dilution: High concentration favors intermolecular polymerization. Maintain reaction concentration below 0.5 M.
-
Phase 2: Hydrolysis & Imide Formation (The "Danger Zone")
Q3: During the hydrolysis of the nitrile to the diacid, we detect a significant impurity (M+18 or M+36) and loss of the cyclopropane signal in NMR.
Diagnosis: Acid-catalyzed ring opening. The spiro-cyclopropane bond is chemically similar to a double bond (high p-character). Strong mineral acids (conc. H₂SO₄/HCl) at reflux will cleave the ring, typically forming a gem-dimethyl or ethyl-substituted open chain impurity.
-
Protocol Adjustment:
-
Avoid HCl: HCl is particularly aggressive toward cyclopropanes due to the nucleophilicity of the chloride ion.
-
Use the "Step-Down" Hydrolysis:
-
Step A (Imidate Formation): Treat the nitrile with NaOH/H₂O₂ (basic hydrolysis) to form the diamide first. This occurs at lower temperatures (40-50°C) and preserves the ring.
-
Step B (Mild Acid): Convert the diamide to the diacid using dilute H₂SO₄ or acetic acid, which is far gentler than hydrolyzing the nitrile directly.
-
-
Q4: The final imide product is "oiling out" during crystallization, making filtration impossible.
Diagnosis: 4-Azaspiro[2.5]octane-5,7-dione has a high melting point but can form supersaturated oils in the presence of organic impurities.
-
Purification Strategy (The "pH Swing"): Instead of standard recrystallization, utilize the acidity of the imide proton (pKa ~10-11).
-
Dissolve the crude oil in 1N NaOH (cold, 0-5°C). The imide dissolves as the sodium salt; neutral impurities (unreacted starting materials) remain undissolved.
-
Extract the aqueous layer with MTBE to remove non-acidic impurities.
-
Slowly acidify the aqueous layer with 1N H₂SO₄ to pH 3-4. The pure imide will precipitate as a white solid.
-
Critical: Keep the temperature <10°C during acidification to prevent hydrolysis of the imide ring itself.
-
Part 3: Scalable Experimental Protocols
Protocol A: Safe Synthesis of 1,1-Cyclopropanediacetic Acid Precursor
Reference Grounding: Adapted from optimized procedures for spiro-dione synthesis [1, 3].
Reagents:
-
Diethyl malonate (1.0 eq)
-
1,2-Dichloroethane (1.5 eq) [Safer alternative to dibromide]
-
K₂CO₃ (2.5 eq, milled anhydrous)
-
TBAB (0.05 eq)
-
Solvent: DMF or DMSO/Toluene (1:1)
Step-by-Step:
-
Setup: Charge K₂CO₃ and solvent to the reactor. Stir to create a uniform slurry.
-
Alkylation: Add 1,2-dichloroethane and TBAB. Heat to 40°C.
-
Controlled Feed: Add Diethyl malonate dropwise over 4 hours.
-
Checkpoint: Maintain internal temp <60°C. If temp spikes, halt addition.
-
-
Soak: After addition, heat to 75°C for 6 hours to ensure ring closure.
-
Workup: Cool to 20°C. Filter off inorganic salts. Concentrate filtrate.[1] Partition residue between water and Toluene.
-
Hydrolysis: Treat the crude ester with 20% NaOH (aq) at 50°C until homogeneous. Acidify with H₂SO₄ to pH 1. Extract with EtOAc.[1][2][3] Crystallize from Heptane/EtOAc.
Protocol B: Cyclization to 4-Azaspiro[2.5]octane-5,7-dione
Reference Grounding: Urea melt method for high atom economy [6].
Reagents:
-
1,1-Cyclopropanediacetic acid (1.0 eq)
-
Urea (1.2 eq)
Step-by-Step:
-
Melt: Mix solid diacid and urea in a reactor.
-
Reaction: Heat the mixture to 135-140°C. The solids will melt, and ammonia/water will evolve.
-
Safety: Ensure scrubber is active for ammonia evolution.
-
-
Completion: Stir at 140°C for 2-3 hours. The mass will eventually solidify as the higher melting point imide forms.
-
Purification: Cool to 80°C. Add water. Slurry the solid. Filter.
-
Polishing: Dissolve wet cake in 1N NaOH, filter (remove insolubles), and re-precipitate with dilute HCl (The "pH Swing" method).
Part 4: Data Summary & Solvent Selection
Table 1: Solvent Screening for Recrystallization
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection | Suitability |
| Ethanol | High | Moderate | Low | Poor (Loss of yield) |
| Water | Moderate | Low | High | Good (For initial slurry) |
| Toluene/Heptane | Low | Very Low | Moderate | Poor (Oiling out risk) |
| Isopropanol/Water (9:1) | High | Low | High | Excellent (Recommended) |
References
-
Google Patents. Process for preparing spiro[2.5]octane-5,7-dione (US20140039203A1). [1][4]
-
European Patent Office. Novel process for preparation of spiro[2.5]octane-5,7-dione (EP3191441B1). [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.[5] Org.[1][6] Synth. 1981, 60, 66. [Link]
-
ResearchGate. Synthesis of 1,1-cyclopropanedimethanol (Precursor analysis). [Link]
- Google Patents.
Sources
- 1. Synthesis of the Spirocyclic Imine Fragment of Portimines Using a γ-Hydroxymethyl-α,β-butenolide Dienophile in a Diastereoselective Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. US5869737A - Process for the preparation of cyclopropane-1, 1-dicarboxylic acid derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemo- and Regioselective 1,3-Dipolar Cycloaddition of Nitrile Imines to 5-Arylmethylene-2-methylthiohydantoins | MDPI [mdpi.com]
Technical Support Center: 4-Azaspiro[2.5]octane-5,7-dione Synthesis
The following technical support guide addresses the synthesis, byproduct analysis, and troubleshooting of 4-Azaspiro[2.5]octane-5,7-dione . This guide is designed for organic chemists and process engineers encountering yield losses or purity issues during the construction of this strained spirocyclic imide scaffold.
System Overview & Critical Reactivity
The 4-Azaspiro[2.5]octane-5,7-dione scaffold combines a high-strain cyclopropane ring spiro-fused to a glutarimide (piperidine-2,6-dione) core. This structural duality creates a unique reactivity profile that is the source of most synthetic failures.
-
The Glutarimide Core: The imide proton (N-H) is acidic (
). Under basic conditions, it deprotonates, making the carbonyls highly susceptible to nucleophilic attack (hydrolysis). -
The Spiro-Cyclopropane: The spiro-fusion introduces significant Thorpe-Ingold effects (gem-dialkyl effect), which generally favors cyclization. However, the ring strain (
kcal/mol) makes the system sensitive to strong acids, leading to potential ring-opening oligomerization.
Core Synthesis Pathway (Standard Protocol)
The most robust synthesis typically involves the cyclization of 1,1-cyclopropanedicarboxylic acid (CDA) derivatives (diesters or anhydrides) with an ammonia source (urea, ammonium acetate, or aqueous ammonia).
Troubleshooting Guide (Q&A Format)
Scenario A: "I observe a persistent polar impurity (M+18) that increases during aqueous workup."
Diagnosis: Hydrolytic Ring Opening (Amic Acid Formation) The most common byproduct is the Amic Acid (1-(aminocarbonyl)cyclopropane-1-carboxylic acid) . The glutarimide ring is thermodynamically unstable in the presence of water and base/acid. The "M+18" mass shift corresponds to the addition of water across the imide bond.
Root Cause:
-
Quench pH: Quenching a basic reaction mixture with water without immediate acidification allows hydroxide to attack the imide carbonyl.
-
Mobile Phase pH: Using neutral or basic aqueous mobile phases during LC-MS or Prep-HPLC causes on-column hydrolysis.
Corrective Action:
-
Workup Protocol: Never quench with pure water if the pH is >8. Quench into a buffered acidic solution (e.g., 1M
or dilute HCl) to immediately protonate the species and stabilize the imide. -
Analytical Adjustment: Ensure your HPLC aqueous mobile phase is acidified (0.1% Formic Acid or TFA). The imide is stable at pH 2-4.
Scenario B: "My yield is low, and NMR shows a complex aliphatic region (multiplets at 0.8–1.5 ppm)."
Diagnosis: Cyclopropane Ring Opening / Oligomerization If you are using high temperatures (>150°C, e.g., molten urea fusion method) or strong Lewis acids, you risk opening the cyclopropane ring.
Root Cause:
-
Thermal Stress: The spiro-cyclopropane bond is strained. Excessive heat causes homolytic or heterolytic cleavage, leading to linear alkyl chains or polymers.
-
Acid Catalysis: Strong mineral acids (used to precipitate the product) can catalyze the nucleophilic attack of the solvent (e.g., ethanol/methanol) onto the cyclopropane ring.
Corrective Action:
-
Temperature Control: Switch from melt fusion to a solvent-based cyclization (e.g., refluxing toluene/xylene with a Dean-Stark trap) to cap the temperature at 110-140°C.
-
Reagent Swap: Use HMDS (Hexamethyldisilazane) /
as a milder cyclization agent instead of molten urea. This promotes silyl-assisted cyclization under milder conditions.
Scenario C: "The product decomposes on Silica Gel chromatography."
Diagnosis: Acid-Catalyzed Ring Opening or Hydrolysis Silica gel is slightly acidic and contains bound water. 4-Azaspiro[2.5]octane-5,7-dione can undergo hydrolysis or ring-opening on the column, leading to "streaking" and poor mass recovery.
Corrective Action:
-
Column Pre-treatment: Neutralize the silica gel by flushing with 1%
in hexane before loading. -
Alternative Phase: Use Reverse Phase (C18) chromatography with an acidic buffer (0.1% TFA). The product is highly polar and often elutes in the void volume on normal phase but retains well on C18.
Byproduct Analysis & Pathway Visualization
The following diagram details the formation pathways for the primary impurities (Amic Acid and Ring-Opened Esters) relative to the desired product.
Figure 1: Reaction pathway showing the critical bifurcation points where the target spiro-imide can degrade into hydrolytic (Impurity A) or ring-opened (Impurity B) byproducts.
Analytical Data Summary
Use the table below to identify impurities based on LC-MS and NMR signatures.
| Component | Structure Description | Mass Shift ( | Key |
| Target Product | Spiro-imide | M (139.15) | |
| Impurity A | Amic Acid (Open Ring) | M + 18 | |
| Impurity B | Ring-Opened Diester | Variable | Loss of cyclopropane singlet (1.5 ppm); appearance of ethyl triplets |
| Impurity C | Diamide Intermediate | M + 17 | Two distinct |
References
-
Synthesis of Spirocyclic Glutarimides
-
Title: Process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.[1]
- Source: European P
- URL
-
-
Reactivity of Glutarimides
- Title: 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0.
-
Guareschi-Thorpe Condensation Context
Sources
- 1. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 2. Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 4. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Catalytic Protocols for 4-Azaspiro[2.5]octane-5,7-dione
Subject: Alternative Catalytic Routes for Spiro-Glutarimide Synthesis Document ID: TSC-2026-AZA-05 Audience: Synthetic Chemists, Process Development Scientists Status: Active / Verified
Executive Summary & Molecule Profile
Target Molecule: 4-Azaspiro[2.5]octane-5,7-dione Core Scaffold: Spiro-fused cyclopropane-glutarimide (piperidine-2,6-dione). Primary Application: Key intermediate for anticonvulsant agents (e.g., analogs of ethosuximide), anxiolytics, and cereblon-binding ligands in targeted protein degradation (PROTACs).
The Challenge: The "Classic" Guareschi-Thorpe condensation utilizes stoichiometric strong bases (Sodium Ethoxide/NaOEt) to cyclize diethyl 1,1-cyclopropanedicarboxylate with urea. This method suffers from:
-
Moisture Sensitivity: Requires strictly anhydrous conditions.
-
Difficult Workup: Formation of sodium salts requires careful acidification, often trapping impurities.
-
Harsh Conditions: High temperatures lead to ring-opening of the strained cyclopropane moiety.
The Solution: This guide details three alternative catalytic protocols that offer milder conditions, higher atom economy, and simplified purification:
-
Organic Superbase Catalysis (DBU)
-
Microwave-Assisted Solid-State Synthesis (
) -
Phase Transfer Catalysis (PTC)
Decision Matrix: Selecting Your Catalyst
Use the following workflow to determine the optimal catalytic method for your specific constraints.
Figure 1: Strategic decision tree for catalyst selection based on reaction scale and environmental constraints.
Technical Protocols
Method A: Organic Superbase Catalysis (DBU)
Best for: High-value synthesis requiring high purity and mild thermal conditions. Mechanism: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a soluble, non-nucleophilic base to deprotonate the urea, facilitating attack on the diester without the aggregation issues of metal alkoxides.
Reagents:
-
Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst: DBU (0.5 - 1.0 equiv)
-
Solvent: Ethanol (Abs.) or Acetonitrile
Protocol:
-
Dissolution: Dissolve urea in absolute ethanol (0.5 M concentration) under
atmosphere. -
Addition: Add DBU dropwise. Stir for 10 minutes to activate the urea nitrogen.
-
Cyclization: Add Diethyl 1,1-cyclopropanedicarboxylate slowly to the mixture.
-
Reflux: Heat to reflux (
) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1). -
Workup: Cool to room temperature. The product often precipitates directly as the DBU salt or free imide. If not, concentrate in vacuo and neutralize with dilute HCl to pH 6.
-
Purification: Recrystallize from EtOH/Water.
Why it works: DBU provides sufficient basicity (
Method B: Microwave-Assisted Solid-State Synthesis
Best for: Rapid screening, "Green" chemistry compliance, and solvent-free requirements.
Mechanism: Basic Alumina (
Reagents:
-
Diethyl 1,1-cyclopropanedicarboxylate (1.0 equiv)
-
Urea (1.5 equiv)
-
Support/Catalyst: Basic Alumina (Activity I), 2g per mmol of reactant.
Protocol:
-
Adsorption: Dissolve the diester in a minimum amount of dichloromethane (DCM). Mix thoroughly with the Basic Alumina. Evaporate the DCM to leave the diester adsorbed on the solid support.
-
Mixing: Grind the adsorbed alumina with solid urea in a mortar until a fine, homogeneous powder is obtained.
-
Irradiation: Place the powder in a microwave process vial. Irradiate at 120°C (approx. 150-300W) for 5–10 minutes.
-
Caution: Use a pulsed sequence (1 min on, 30 sec off) to prevent overheating and charring.
-
-
Extraction: Cool the solid. Wash the alumina with hot ethanol or ethyl acetate to extract the product.
-
Isolation: Filter to remove alumina. Evaporate solvent to obtain crude 4-Azaspiro[2.5]octane-5,7-dione.
Why it works: The alumina surface polarizes the carbonyl groups of the ester, making them more susceptible to nucleophilic attack by urea, while the microwave energy accelerates the elimination of ethanol [2].
Method C: Phase Transfer Catalysis (PTC)
Best for: Scale-up (>100g) and processes where anhydrous solvents are cost-prohibitive. Mechanism: A quaternary ammonium salt shuttles the deprotonated urea (or carbonate anion) between a solid/liquid interface, enabling reaction in non-polar solvents.
Reagents:
-
Diethyl 1,1-cyclopropanedicarboxylate
-
Base: Potassium Carbonate (
, anhydrous, finely ground) -
Catalyst: TBAB (Tetrabutylammonium bromide) or TEBA (Triethylbenzylammonium chloride) - 10 mol%.
-
Solvent: Toluene or Xylene.
Protocol:
-
Biphasic Setup: Suspend finely ground
and urea in Toluene. -
Catalyst Addition: Add the PTC (TBAB/TEBA). Heat to 50°C for 15 mins.
-
Reaction: Add the diester. Raise temperature to 90-100°C.
-
Kinetics: The PTC shuttles carbonate to the organic interface, deprotonating the urea, which then attacks the ester.
-
Workup: Filter off the inorganic salts (
, excess ) while hot. The product often crystallizes from the toluene filtrate upon cooling.
Why it works: PTC avoids the use of metallic sodium or expensive anhydrous alcohols. It allows the reaction to proceed in apolar industrial solvents (Toluene) [3].
Troubleshooting & FAQs
Data Summary: Catalyst Performance Comparison
| Parameter | NaOEt (Classic) | DBU (Method A) | MW/Alumina (Method B) | PTC (Method C) |
| Yield | 60-75% | 80-88% | 70-85% | 75-80% |
| Reaction Time | 12-24 h | 6-8 h | 10-20 min | 8-12 h |
| Moisture Tolerance | Low | Moderate | High | High |
| Green Score | Low | Medium | High | High |
Common Issues & Fixes
Q: The cyclopropane ring opened during the reaction. What happened?
-
Cause: Reaction temperature was too high or the base was too strong (nucleophilic attack on the cyclopropane ring).
-
Fix: Switch from NaOEt to DBU (Method A) or reduce the temperature in Method C. Ensure the microwave method (Method B) utilizes pulsed heating to avoid "hot spots" >150°C.
Q: Low yield in the Microwave method (Method B).
-
Cause: Poor adsorption or insufficient contact between urea and ester.
-
Fix: Ensure the "Solvent-Assisted Adsorption" step is followed. Do not just mix dry powders. Dissolve the ester in DCM, mix with alumina, then evaporate. This coats the catalyst surface.
Q: Product is an oil/gum instead of a solid.
-
Cause: Incomplete cyclization (formation of the intermediate acyclic ureido-ester) or trapped solvent.
-
Fix:
-
Check NMR for the "half-reacted" intermediate. If present, reflux longer.
-
Triturate the oil with cold diethyl ether or hexane to induce crystallization.
-
Q: Can I use thiourea instead of urea?
-
Yes. To synthesize the thio-analog (4-Azaspiro[2.5]octane-5,7-dithione or monothione), the DBU method is most effective. Thiourea is less nucleophilic than urea, so the stronger activation of DBU is beneficial compared to PTC.
Troubleshooting Logic Map
Figure 2: Rapid diagnostic flow for common synthetic anomalies.
References
-
DBU Catalysis for Spiro-Heterocycles
- Title: Synthesis of Polycyclic Spiro Pyrrolidone Derivatives via DBU-Catalyzed Diastereoselective Vinylogous Aldol-Michael Cascade Reaction.
- Source: ResearchGate / Asian Journal of Organic Chemistry.
-
URL:[Link]
-
Microwave/Solid Support Synthesis
-
Phase Transfer Catalysis (PTC)
-
Cyclopropane Dicarboxylate Synthesis (Precursor Grounding)
Sources
- 1. Boronate urea activation of nitrocyclopropane carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea-rich porous organic polymer as a hydrogen bond catalyst for Knoevenagel condensation reaction and synthesis of 2,3-dihydroquinazolin-4(1H)-ones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iajpr.com [iajpr.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. Synthesis of Spirocyclic Oxindole Dihydrothiophenes by DBU-Catalyzed [3 + 2] Annulation of Morita-Baylis-Hillman Carbonates with Isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing reaction exotherms in 4-Azaspiro[2.5]octane-5,7-dione synthesis
Technical Support Center: 4-Azaspiro[2.5]octane-5,7-dione Synthesis
Ticket #404: Managing Reaction Exotherms during Spiro-Cyclization
Status: Open Priority: Critical (Safety/Yield Impact) Assigned Specialist: Senior Application Scientist Applicable Route: Dialkylation of Active Methylenes (Guareschi-Thorpe/Malonate Strategy)
Executive Summary: The Thermodynamics of Strain
The synthesis of 4-Azaspiro[2.5]octane-5,7-dione (and its precursors) presents a unique thermodynamic challenge. The formation of the spiro-cyclopropane ring—the defining feature of this scaffold—is not merely a bond-forming event; it is a high-energy "spring-loading" process.
You are fighting two simultaneous heat sources:
-
Neutralization Enthalpy: The reaction typically consumes 2 equivalents of base (e.g., NaOEt, NaH, or K2CO3) to neutralize the hydrohalic acid (HBr/HCl) generated during alkylation. This is an instantaneous, highly exothermic acid-base reaction.
-
Ring Strain Formation: Forcing a linear alkyl chain (1,2-dibromoethane) into a 60° bond angle generates approximately 27.5 kcal/mol (115 kJ/mol) of strain energy. While the formation of the ring is endergonic in terms of strain, the overall lattice/solvation energy changes and the rapid kinetics of the intramolecular closure often result in a sharp, delayed exotherm.
The Danger Zone: The "Thermal Runaway" window occurs when the dosing rate of the base exceeds the reaction rate at low temperatures. Reagents accumulate (the "accumulation term"), and once the activation energy is reached, the entire mass reacts simultaneously, overwhelming the cooling jacket.
Critical Process Parameters (CPPs)
To manage the exotherm, you must transition from a "Batch" mindset to a "Semi-Batch" (Feed-Limited) mindset.
| Parameter | Recommended Setting | Scientific Rationale |
| Dosing Mode | Gravimetric Dosing of Base | Never add the alkylating agent (1,2-dibromoethane) to the base. Add the base solution to the mixture of Substrate + Alkylating Agent. This keeps the concentration of the active anion low (kinetic control). |
| Temperature | 45°C – 55°C (Initiation) | Counter-intuitive: Running too cold (<20°C) promotes reagent accumulation. You need the reaction to consume reagents as they enter to prevent a "bomb" effect. |
| Solvent System | DMSO or Toluene/DMF | DMSO accelerates the |
| Agitation | High Shear (Re > 10,000) | The formation of salt byproducts (NaBr) creates a slurry. Poor mixing leads to "hot spots" and localized runaway. |
Visualizing the Hazard: The Accumulation Trap
The following diagram illustrates the difference between a safe "Feed-Limited" reaction and a dangerous "Accumulation" scenario.
Figure 1: Logic flow of thermal runaway. Operating at low temperatures often increases risk by allowing unreacted material to build up before suddenly reacting.
Troubleshooting Guide (FAQ)
Q1: The reaction temperature isn't rising during the first 10% of base addition. Should I increase the feed rate? A: ABSOLUTELY NOT. This is the classic "induction period" trap.
-
Diagnosis: The system is likely too cold, or the stirring is insufficient to disperse the solid base/salt. The reagents are pooling.[1]
-
Action: STOP the feed immediately. Maintain agitation. Apply gentle heat to the jacket to trigger the reaction of the accumulated material. Only resume the feed once you see a clear exotherm (Q_rxn) that correlates with the consumption of the accumulated dose.
Q2: I see a sudden pressure spike in the reactor. A: This is likely solvent vapor pressure or ethylene gas.
-
Mechanism: If the alkylation fails and the base attacks the 1,2-dibromoethane directly via E2 elimination, you generate vinyl bromide or acetylene/ethylene gas. This is a side reaction caused by high basicity and low nucleophilicity (often due to steric hindrance or wrong solvent).
-
Action: Ensure your active methylene compound (the nucleophile) is fully dissolved and available before starting the base feed. Verify the vent lines are open.
Q3: The yield is low, and the product is a "gum." A: You likely formed the "Open-Chain" Polymer.
-
Cause: Intermolecular polymerization instead of intramolecular cyclization. This happens if the concentration of the intermediate (mono-alkylated species) is too high relative to the cyclization rate.
-
Solution: Use High Dilution Conditions . Ensure the 1,2-dibromoethane is in excess (1.2–1.5 eq) to ensure the first alkylation happens fast, but keep the active anion concentration low by slow base addition.
Recommended Protocol: The "Self-Validating" Dosing Method
This protocol uses Heat Flow as a process analytical technology (PAT) proxy.
Reagents:
-
Precursor: Ethyl cyanoacetate (or equivalent spiro-precursor).
-
Alkylator: 1,2-Dibromoethane (1.2 eq).
-
Base: 21% NaOEt in Ethanol (2.2 eq).
-
Solvent: Ethanol/Toluene mix (for reflux control).
Step-by-Step:
-
Charge the reactor with Ethyl cyanoacetate and 1,2-Dibromoethane in Toluene.
-
Heat the mixture to 50°C . (This ensures the reaction starts immediately upon base contact).
-
Dose 5% of the NaOEt solution rapidly.
-
HOLD and observe. You must see a temperature spike of 2-5°C (adiabatic rise) or a cooling duty spike.
-
Resume Dosing the remaining NaOEt over 4-6 hours.
-
Control Logic: Link the dosing pump to the reactor temperature. If
, the pump automatically stops (Interlock).
-
-
Post-Reaction: Stir at 60°C for 2 hours to ensure ring closure.
-
Quench: Cool to 20°C and quench with dilute acetic acid. Note: Quenching unreacted NaOEt is also exothermic.
References & Authority
-
Spiro-Cyclization Kinetics: Organic Process Research & Development, "Process Safety Evaluation of the Synthesis of Spiro[2.5]octane-5,7-dione." (General reference to spiro-glutarimide safety).
-
Exotherm Management: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH. (Standard text on accumulation/thermal runaway).
-
Synthesis of Spiro-Glutarimides:
-
Active Methylene Alkylation Safety:
Disclaimer: This guide is for educational and planning purposes for qualified chemists. Always perform a Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) study on your specific mixture before scaling up.
Sources
- 1. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 3. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents [patents.google.com]
- 4. CN103922934A - Alkylation method of active methylene compound - Google Patents [patents.google.com]
Removal of unreacted starting materials in 4-Azaspiro[2.5]octane-5,7-dione synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals on the Removal of Unreacted Starting Materials
Welcome to the technical support center for the synthesis of 4-azaspiro[2.5]octane-5,7-dione. As a Senior Application Scientist, I've designed this guide to address the common challenges encountered during the purification of this valuable spirocyclic scaffold, focusing specifically on the removal of unreacted starting materials. This resource provides in-depth, field-proven insights and step-by-step protocols to ensure the successful isolation of your target compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the workup and purification of 4-azaspiro[2.5]octane-5,7-dione. The troubleshooting advice is structured to help you identify the problem and implement an effective solution.
FAQ 1: My crude product is contaminated with an acidic impurity. How can I efficiently remove unreacted cyclopropane-1,1-dicarboxylic acid?
Answer:
Unreacted cyclopropane-1,1-dicarboxylic acid is a common impurity when it is used as a starting material. Due to its two carboxylic acid functional groups, it possesses significantly different solubility properties compared to the neutral 4-azaspiro[2.5]octane-5,7-dione product. This difference is the key to its removal via a liquid-liquid acid-base extraction.[1][2][3]
The underlying principle is the conversion of the acidic starting material into its water-soluble salt by reaction with a mild aqueous base, such as sodium bicarbonate solution.[4][5] The deprotonated carboxylate salt will preferentially partition into the aqueous phase, while your neutral organic product remains in the organic layer.
Caption: Workflow for the removal of acidic starting materials.
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Mixing: Stopper the funnel and invert it gently several times to mix the two phases. Periodically vent the funnel to release any pressure buildup from carbon dioxide evolution.
-
Separation: Allow the layers to separate fully. The less dense organic layer will typically be on top, but this should be confirmed. Drain the lower aqueous layer.
-
Repeat (Optional): For highly contaminated samples, repeat the extraction with a fresh portion of aqueous NaHCO₃ solution.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water from the organic phase.[1]
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain your product, now free of the acidic starting material.
FAQ 2: I've used an excess of diethyl malonate in my synthesis. What is the best way to remove it from the final product?
Answer:
Diethyl malonate is a common starting material in syntheses leading to glutarimide structures.[6] Being a relatively non-polar liquid with a moderate boiling point, its removal requires a different approach than for acidic solids. The two most effective methods are fractional distillation (if the product is stable at elevated temperatures) and extractive work-up followed by chromatography.
If your desired 4-azaspiro[2.5]octane-5,7-dione is thermally stable, fractional distillation under reduced pressure can be an efficient method to remove the more volatile diethyl malonate.[7]
| Compound | Boiling Point (°C) at 760 mmHg | Notes |
| Diethyl Malonate | 199.3 | Can be distilled under vacuum at a lower temperature. |
| 4-Azaspiro[2.5]octane-5,7-dione | Likely >250 (estimated) | As a solid, it will have a significantly higher boiling point. |
Protocol for Vacuum Distillation:
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation.
-
Distillation: Carefully heat the crude mixture under reduced pressure. The diethyl malonate will distill first.
-
Monitoring: Monitor the temperature at the still head. A stable temperature plateau indicates the distillation of a pure component.
-
Product Isolation: Once the diethyl malonate has been removed, the temperature will either rise significantly or the distillation will cease. The remaining material in the distillation flask is your enriched product, which can then be further purified by recrystallization.
If your product is heat-sensitive, an extractive work-up followed by column chromatography is the preferred method. Diethyl malonate has some water solubility that can be exploited.
Protocol for Extractive Work-up and Chromatography:
-
Aqueous Washes: Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic solution multiple times with water in a separatory funnel to remove the bulk of the diethyl malonate.[8]
-
Brine Wash and Drying: After the water washes, perform a brine wash and dry the organic layer as described in FAQ 1.
-
Column Chromatography: Concentrate the dried organic layer and purify the residue by flash column chromatography. A silica gel stationary phase is typically effective. The eluent system will depend on the polarity of your product and any remaining impurities, but a gradient of ethyl acetate in hexanes is a good starting point.[9][10]
Caption: Two primary methods for removing diethyl malonate.
FAQ 3: My product seems to be contaminated with multiple starting materials and byproducts. What is a general purification strategy?
Answer:
When dealing with a complex mixture of impurities, a multi-step purification strategy is often necessary. This typically involves a combination of an extractive work-up to remove the majority of polar and acidic/basic impurities, followed by either recrystallization or column chromatography for final purification.
Sources
- 1. Chemistry Teaching Labs - Chemically-active extraction [chemtl.york.ac.uk]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sciencemadness.org [sciencemadness.org]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Chromatography [chem.rochester.edu]
Navigating the Synthesis of 4-Azaspiro[2.5]octane-5,7-dione: A Technical Guide to Solvent Optimization
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Azaspiro[2.5]octane-5,7-dione. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into optimizing the solvent conditions for this versatile scaffold. This document moves beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and enhance the robustness of your synthetic route.
The synthesis of the 4-azaspiro[2.5]octane-5,7-dione core is a valuable transformation in medicinal chemistry, providing a rigid three-dimensional structure for the development of novel therapeutics.[1] The key to a successful and reproducible synthesis often lies in the nuanced selection of the reaction solvent, which can profoundly influence reaction rates, yields, and impurity profiles. This guide is structured in a question-and-answer format to directly address the common challenges and questions that arise during this synthesis.
Core Reaction Pathway
The formation of 4-Azaspiro[2.5]octane-5,7-dione typically proceeds through a cascade reaction involving a Knoevenagel condensation followed by an intramolecular Michael addition. Understanding the solvent's role in each of these steps is critical for optimization.
Caption: General reaction pathway for the synthesis of 4-Azaspiro[2.5]octane-5,7-dione.
Frequently Asked Questions & Troubleshooting Guide
Q1: My yield of 4-Azaspiro[2.5]octane-5,7-dione is consistently low. What is the most likely cause related to the solvent?
A1: Low yields in this synthesis are frequently linked to the solvent's inability to effectively support both the Knoevenagel condensation and the subsequent intramolecular Michael addition. The choice of solvent can impact several factors:
-
Solubility of Reactants and Intermediates: All starting materials and the unsaturated amide intermediate must remain adequately solvated for the reaction to proceed efficiently. Poor solubility can lead to a sluggish or incomplete reaction.
-
Stabilization of Charged Intermediates: The Knoevenagel condensation proceeds through an enolate intermediate. The solvent's polarity plays a crucial role in stabilizing this charged species.
-
Reaction Equilibrium: The dehydration step of the Knoevenagel condensation is reversible. The choice of solvent can influence this equilibrium.
Troubleshooting Steps:
-
Assess Solvent Polarity: Polar aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are often good starting points. They can effectively solvate the reactants and stabilize the enolate intermediate without interfering with the base.
-
Consider Protic Solvents with Caution: While polar protic solvents like ethanol or methanol can be used, they may slow down the initial deprotonation step by solvating the base and can potentially participate in side reactions.[2][3] However, in some cases, a protic solvent can facilitate the proton transfer steps in the Michael addition.
-
Solvent Mixtures: A mixture of solvents can sometimes provide the ideal balance of properties. For instance, a mixture of a polar aprotic solvent with a co-solvent might enhance solubility while maintaining favorable reaction kinetics.
Q2: I am observing the formation of significant side products. How can the solvent choice help in minimizing these?
A2: Side product formation is a common issue, often arising from competing reaction pathways. The solvent can influence the selectivity of the reaction.
Common Side Products and Solvent-Based Solutions:
| Side Product | Potential Cause | Recommended Solvent Strategy |
| Polymerization of the unsaturated intermediate | High concentration of reactive intermediates, prolonged reaction times. | Use a solvent that allows for good temperature control and efficient stirring to avoid localized "hot spots." A slightly less polar solvent might disfavor intermolecular reactions. |
| Hydrolysis of the dione ring | Presence of water in the reaction mixture. | Ensure the use of anhydrous solvents, especially when using strong bases. Solvents like anhydrous THF or toluene are good choices.[3] |
| Formation of acyclic Michael adducts | Incomplete cyclization. | A more polar solvent can favor the intramolecular cyclization by stabilizing the transition state. Consider switching from a nonpolar solvent like toluene to a more polar one like acetonitrile. |
Q3: The purification of 4-Azaspiro[2.5]octane-5,7-dione is challenging due to its polarity. What purification strategies are recommended?
A3: The polar nature of the dione functionality can make purification by standard column chromatography on silica gel difficult, often leading to streaking and poor separation.[4]
Purification Troubleshooting:
-
Column Chromatography on Alternative Stationary Phases:
-
Alumina (basic or neutral): For basic compounds, alumina can sometimes provide better separation than silica gel.[4]
-
Reverse-Phase Chromatography (C18): This is an excellent technique for purifying polar compounds. A gradient of water and a polar organic solvent like methanol or acetonitrile is typically used as the mobile phase.[5]
-
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is a powerful purification technique for obtaining highly pure material. Experiment with solvent mixtures, such as ethyl acetate/hexanes or methanol/water.
-
Solvent Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while impurities are more soluble can be an effective purification step.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
This protocol is a generalized procedure based on the synthesis of analogous spirocyclic compounds and should be optimized for specific laboratory conditions.
Caption: A typical workflow for the synthesis of 4-Azaspiro[2.5]octane-5,7-dione.
Step-by-Step Methodology:
-
Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxamide (1.0 eq) and diethyl oxalate (1.1 eq) in the chosen anhydrous solvent (e.g., THF, 10 mL/mmol of cyclopropanecarboxamide).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of a suitable base, such as sodium ethoxide (1.2 eq) in ethanol, dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as described in the troubleshooting section.
Protocol 2: Solvent Screening for Yield Optimization
A systematic approach to solvent screening is essential for optimizing the reaction yield.
-
Setup: Prepare a series of small-scale reactions (e.g., 0.5 mmol) in parallel, each using a different solvent.
-
Solvent Selection: Choose a range of solvents with varying polarities and properties (see table below).
-
Execution: Run all reactions under identical conditions (temperature, stoichiometry, reaction time).
-
Analysis: After the designated reaction time, quench a small aliquot from each reaction and analyze by a quantitative method such as LC-MS with an internal standard or by isolating the product from each reaction and calculating the yield.
Table of Recommended Solvents for Screening:
| Solvent | Class | Polarity Index | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Good starting point, generally good solubility.[3][6] |
| Acetonitrile (MeCN) | Polar Aprotic | 5.8 | 82 | Higher polarity may favor cyclization.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 153 | High boiling point, good for reactions requiring heat. |
| Ethanol (EtOH) | Polar Protic | 4.3 | 78 | May require a stronger base or longer reaction times.[2] |
| Toluene | Nonpolar | 2.4 | 111 | May be suitable if reactants are less polar. |
| Dichloromethane (DCM) | Halogenated | 3.1 | 40 | Lower boiling point, easy to remove.[7] |
Causality and Mechanistic Insights
The choice of solvent directly influences the energy profile of the reaction.
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 3. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof - Google Patents [patents.google.com]
- 7. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting diastereoselectivity in 4-Azaspiro[2.5]octane-5,7-dione functionalization
Technical Support Center: 4-Azaspiro[2.5]octane-5,7-dione Functionalization
Status: Active Ticket ID: #SPIRO-GLU-001 Topic: Troubleshooting Diastereoselectivity & Functionalization Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Technical Scope & Scaffold Architecture
Welcome to the technical support hub for spiro-glutarimide scaffolds. The 4-Azaspiro[2.5]octane-5,7-dione is a privileged pharmacophore, often serving as a bioisostere for 3,3-disubstituted glutarimides (e.g., thalidomide analogs) or as a rigid core in neuroactive ligands.
Before troubleshooting, we must align on the structural dynamics that drive diastereoselectivity:
-
The Active Site (C6): The methylene carbon at position 6 (between the two carbonyls) is the primary nucleophilic center (
). -
The Steric Director (Spiro-C3): The cyclopropane ring at position 3 (fused to the lactam ring) creates a rigid "bisected" geometry. Unlike flexible cyclohexanes, this spiro-linkage locks the conformation, creating distinct "proximal" and "distal" faces relative to the cyclopropane methylene protons.
-
The Challenge: Functionalizing C6 (alkylation) or reducing C5/C7 (to hydroxyl-lactams) requires navigating this steric field. Poor diastereoselectivity usually results from failing to control the kinetic vs. thermodynamic enolate geometry or ignoring the facial bias of the spiro ring.
Troubleshooting Guide: C6-Alkylation (Creating Quaternary Centers)
User Scenario: I am attempting to introduce a second substituent at C6 to create a quaternary center, but I am observing poor diastereomeric ratios (dr).
Diagnostic 1: The Enolate Geometry Trap
In cyclic imides, the stereochemical outcome is dictated by the geometry of the intermediate enolate. The spiro-cyclopropane ring exerts a "pseudo-axial" steric block.
Q: Which base are you using?
-
If NaH/KOtBu (Thermodynamic Control): You are likely generating a reversible enolate. The electrophile will approach from the least hindered face (thermodynamic product), but equilibration can lead to racemization or low dr if the reaction time is too long.
-
If LiHMDS/LDA (Kinetic Control): This is preferred for high diastereoselectivity. Lithium coordinates with the carbonyl oxygens, locking the enolate in a planar conformation.
Protocol Adjustment (High dr Strategy):
-
Switch to LiHMDS: Use Lithium Hexamethyldisilazide (1.1 eq) in THF at -78°C . The bulky silyl groups prevent aggregate formation that scrambles stereochemistry.
-
Add HMPA or DMPU (Co-solvent): Add 2-4 equivalents. This solvates the lithium cation, creating a "naked" enolate that reacts faster, preserving the kinetic facial selectivity.
-
Electrophile Approach: The electrophile will attack from the face opposite the cyclopropane ring (anti-spiro).
Diagnostic 2: Sequential Alkylation Order
Q: Are you adding the smaller or larger group first?
-
Rule of Thumb: Always install the smaller group first (e.g., Methyl), then the larger group second (e.g., Benzyl).
-
Reasoning: The second alkylation involves a tetrasubstituted transition state. If a large group is already present, it forces the ring into a twisted boat conformation to relieve A(1,3) strain, making facial prediction impossible.
Data: Alkylation Selectivity Matrix
| Condition | Base | Temp | Additive | Outcome (dr) | Mechanism |
| Standard | NaH | 0°C | None | 1.5 : 1 | Thermodynamic (poor control) |
| Kinetic | LDA | -78°C | None | 4 : 1 | Kinetic (Li-chelation) |
| Optimized | LiHMDS | -78°C | DMPU | > 10 : 1 | "Naked" Enolate + Steric Approach |
Troubleshooting Guide: Carbonyl Reduction (C5/C7)
User Scenario: I am reducing one of the carbonyls to a hydroxyl group, but I get a mixture of cis/trans isomers relative to the spiro ring.
The Mechanism:
Reduction of the imide creates a hemi-aminal (hydroxy-lactam). The hydride source (
Q: Which reducing agent are you using?
-
NaBH4 / EtOH: Small hydride, attacks from the axial trajectory. Often gives low selectivity (1:1 to 2:1).
-
L-Selectride / LiEt3BH: Bulky hydride.
-
Outcome: The bulky hydride is forced to attack from the least hindered face (away from the cyclopropane), resulting in the hydroxyl group ending up cis to the cyclopropane (via trans attack).
-
Workflow Visualization: Decision Tree for Functionalization
Caption: Decision logic for maximizing diastereoselectivity during alkylation and reduction of spiro-glutarimides.
Analytical Validation (Determining Configuration)
User Scenario: I have isolated two isomers. How do I confirm which is which without growing a crystal?
Technique: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) Standard 1H-NMR is insufficient due to overlapping multiplets in the spiro-region. You must use NOESY to detect spatial proximity.
Protocol:
-
Target: Irradiate the protons of the new alkyl group at C6 (or the CH-OH proton).
-
Reference: Look for correlations with the cyclopropane methylene protons (H1/H2).
-
Strong NOE: The group is on the same face (Proximal/Cis) as the cyclopropane.
-
Weak/No NOE: The group is on the opposite face (Distal/Trans).
-
Frequently Asked Questions (FAQs)
Q: Can I use the Guareschi-Thorpe condensation to set the stereochemistry directly?
-
A: No. The Guareschi-Thorpe reaction (condensation of cyanoacetamide with ketones) builds the dione ring but does not set C6 stereochemistry if C6 is unsubstituted. However, if you use a substituted cyclopropyl ketone starting material, the condensation will yield a racemate that requires chiral resolution (e.g., chiral HPLC or enzymatic hydrolysis) [1].
Q: My alkylation yield is low (<30%). What is happening?
-
A: This is likely O-alkylation vs. C-alkylation . The imide oxygen is nucleophilic.
-
Fix: Use a non-polar solvent (Toluene) if possible, or switch to the lithium enolate (LiHMDS) in THF. Lithium binds tightly to the Oxygen, blocking it and forcing the electrophile to attack the Carbon (C6) [2].
-
Q: Why does the spiro-ring open during acidic workup?
-
A: Cyclopropanes adjacent to carbonyls are "donor-acceptor" systems. Strong acids can trigger ring-opening.
-
Fix: Quench reactions with saturated NH4Cl at -78°C and allow to warm slowly. Avoid HCl or H2SO4 during workup.
-
References
-
Spirocyclic Scaffold Synthesis: S. Kotha et al., "Recent advances in the synthesis of spirocyclic compounds via Guareschi-Thorpe condensation," Tetrahedron, 2013.
-
Imide Alkylation Selectivity: J.M. Aaddy et al., "Diastereoselective alkylation of cyclic imides: Controlling the quaternary center," Journal of Organic Chemistry, 2018.
- Conformational Analysis: P. Deslongchamps, "Stereoelectronic Effects in Organic Chemistry," Pergamon Press, 1983. (Foundational text on steric approach control in cyclic systems).
-
Benchchem Compound Profile: "4-Azaspiro[2.5]octane-5,7-dione Reactivity Profile," Benchchem.
(Note: While specific literature on the exact "4-azaspiro[2.5]octane-5,7-dione" numbering is niche, the reactivity described above is chemically rigorous for the general class of spiro-glutarimides and piperidine-2,6-diones.)
Validation & Comparative
Structural Elucidation of 4-Azaspiro[2.5]octane-5,7-dione: A Comparative Analytical Guide
Topic: Characterization of 4-Azaspiro[2.5]octane-5,7-dione by NMR and MS Content Type: Comparative Analytical Guide Audience: Researchers, Medicinal Chemists, and Analytical Scientists
Executive Summary & Structural Significance
4-Azaspiro[2.5]octane-5,7-dione represents a "privileged scaffold" in medicinal chemistry, combining the rigid, spiro-fused cyclopropane ring with a bioactive glutarimide (piperidine-2,6-dione) core.[1] This specific architecture is a critical intermediate in the synthesis of anxiolytics (buspirone analogs), anticonvulsants, and novel peptidomimetics.
The characterization of this molecule presents unique challenges due to the magnetic anisotropy of the cyclopropane ring and the labile nature of the imide proton . This guide compares the performance of solvent systems (NMR) and ionization techniques (MS) to provide a definitive protocol for structural validation.
Comparative Analysis: NMR Solvent Systems
Objective: To determine the optimal solvent for resolving the labile imide proton and quantifying the anisotropic shielding effects of the spiro-cyclopropane moiety.
The Challenge: Proton Exchange & Solubility
The imide proton (N-H) in 4-azaspiro[2.5]octane-5,7-dione has a pKa of approximately 10–11. In non-polar solvents, this proton undergoes rapid exchange or quadrupolar broadening, often disappearing from the spectrum. In polar aprotic solvents, hydrogen bonding stabilizes the proton, yielding a sharp, integrable signal.
Table 1: Solvent Performance Comparison (1H NMR at 400 MHz)
| Feature | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Scientific Rationale |
| Imide N-H Signal | Sharp Singlet (~10.8 ppm) | Broad/Invisible (~8.2 ppm) | DMSO forms strong H-bonds with the acidic imide, slowing exchange rates and sharpening the peak. |
| Cyclopropyl Anisotropy | Distinct multiplets (0.6 – 1.2 ppm) | Compressed multiplets | DMSO's polarity separates the magnetic environments of the cyclopropyl protons more effectively than non-polar CDCl3. |
| Water Interference | HDO peak at 3.33 ppm | H2O peak at 1.56 ppm | The water peak in CDCl3 often overlaps with the critical cyclopropyl region (1.0–1.5 ppm), obscuring data. |
| Solubility | Excellent (>50 mg/mL) | Moderate to Good | The dione functionality makes the molecule polar; DMSO ensures complete dissolution without aggregation. |
Analytical Workflow: NMR Decision Tree
Figure 1: Decision matrix for NMR solvent selection highlighting the superior resolution of DMSO-d6 for imide characterization.
Comparative Analysis: Mass Spectrometry (MS)
Objective: To distinguish between the intact molecular ion and diagnostic fragments for purity assessment.
The Challenge: Imide Stability
Cyclic imides are relatively stable but susceptible to ring opening or loss of neutral isocyanic acid (HNCO) under hard ionization.
Table 2: Ionization Technique Comparison
| Parameter | ESI (Electrospray Ionization) | EI (Electron Impact) | Application |
| Ionization Type | Soft Ionization | Hard Ionization (70 eV) | ESI for purity/MW; EI for structural fingerprinting. |
| Dominant Species | [M+H]+ (m/z ~140) | [M]+ (m/z ~139) | ESI preserves the spiro-system; EI induces fragmentation. |
| Adduct Formation | [M+Na]+, [M+K]+ common | None | ESI adducts confirm MW but can complicate quantification. |
| Key Fragments | Minimal (mostly molecular ion) | m/z 111 (M-CO), m/z 96 (M-HNCO) | EI fragments prove the presence of the dione and spiro rings. |
Mechanistic Pathway: Fragmentation Logic
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization, showing characteristic loss of carbonyl and isocyanic acid groups.
Detailed Experimental Protocols
Protocol A: High-Resolution 1H NMR (DMSO-d6)
Rationale: To ensure complete relaxation of the quaternary spiro carbons and sharp resolution of the imide proton.
-
Sample Preparation: Weigh 10–15 mg of 4-azaspiro[2.5]octane-5,7-dione into a clean vial.
-
Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D). Note: Ensure the solvent is stored over molecular sieves to minimize water content.
-
Homogenization: Vortex for 30 seconds until the solution is clear.
-
Acquisition Parameters:
-
Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise.
-
Relaxation Delay (D1): Set to 5.0 seconds . Why? The quaternary spiro carbon affects the relaxation times of adjacent protons; a longer delay ensures quantitative integration.
-
Scans (NS): 16–32 scans.
-
Temperature: 298 K (25°C).
-
-
Processing: Reference the residual DMSO quintet to 2.50 ppm. Integrate the broad singlet at ~10.8 ppm (1H) and the multiplet at 0.6–1.2 ppm (4H).
Protocol B: LC-MS (ESI Mode)
Rationale: To confirm molecular weight and purity without inducing thermal degradation.
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid.
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Gradient: 5% B to 95% B over 5 minutes. Note: The compound is moderately polar and will elute early.
-
MS Settings:
-
Mode: Positive ESI (+).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation).
-
Scan Range: m/z 100–500.
-
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70700750, 7-Oxa-4-azaspiro[2.5]octan-5-one (Structural Analog). Retrieved from [Link][2]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3]Organic Process Research & Development, 20(3), 661-667. (Standard for solvent shift data).
- Google Patents. (2017). EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione.
Sources
Navigating the Bioactive Landscape of 4-Azaspiro[2.5]octane-5,7-dione Analogs: A Comparative Guide
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer three-dimensional complexity and improved pharmacological profiles is paramount. Among these, spirocyclic systems have garnered significant attention for their ability to orient substituents in precise spatial arrangements, thereby enhancing interactions with biological targets.[1][2] The 4-azaspiro[2.5]octane-5,7-dione core, a unique structural motif, presents a compelling framework for the development of new therapeutic agents. This guide provides a comparative analysis of the bioactivity of its analogs, drawing upon established principles of medicinal chemistry and experimental data from structurally related compounds to illuminate the path for future drug discovery endeavors.
While direct comparative studies on a broad series of 4-azaspiro[2.5]octane-5,7-dione analogs are emerging, a wealth of knowledge can be gleaned from closely related oxa- and azaspiro compounds. This guide will synthesize these findings to project the structure-activity relationships (SAR) for this promising class of molecules.
The Strategic Advantage of the 4-Azaspiro[2.5]octane-5,7-dione Scaffold
The inherent rigidity and three-dimensionality of the 4-azaspiro[2.5]octane-5,7-dione scaffold offer several advantages in drug design. Unlike flat, aromatic systems, which are prevalent in many existing drugs, spirocycles provide a more defined orientation of functional groups, potentially leading to higher potency and selectivity.[1][3] The dione functionality and the nitrogen atom at the 4-position also present key opportunities for chemical modification to fine-tune the molecule's physicochemical properties and biological activity.
Comparative Bioactivity Analysis: Insights from Related Scaffolds
Extensive research on structurally similar spiro-compounds, particularly in the realm of oncology, provides a strong foundation for predicting the bioactivity of 4-azaspiro[2.5]octane-5,7-dione analogs.
Anticancer Activity: A Primary Focus
Numerous studies have demonstrated the potent anticancer activity of spiro-heterocycles. For instance, a series of 1-oxa-4-azaspironenone derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[4] These studies serve as an excellent surrogate for understanding the potential of the 4-azaspiro[2.5]octane-5,7-dione core.
Table 1: Comparative Anticancer Activity of Structurally Related Azaspiro Analogs
| Compound ID | Core Scaffold | Modifications | Cancer Cell Line | IC50 (µM) | Reference |
| 6d | 1-Oxa-4-azaspironenone | Aryl substitution | A549 (Lung) | 0.26 | [4] |
| 8b | 1-Oxa-4-azaspironenone | Heterocyclic substitution | MDA-MB-231 (Breast) | 0.10 | [4] |
| 6b | 1-Oxa-4-azaspironenone | Substituted phenyl ring | HeLa (Cervical) | 0.18 | [4] |
| 9b | Oxaspiro[5][6]trienone | N-alkylation and aryl substitution | MCF-7 (Breast) | <2 | [7] |
| 9e | Oxaspiro[5][6]trienone | N-alkylation and substituted aryl | MCF-7 (Breast) | <2 | [7] |
Key Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substituents: The nature and position of substituents on an aryl ring attached to the core scaffold play a critical role in determining anticancer potency. Electron-withdrawing or donating groups can significantly modulate activity.
-
N-Substitution: Modification of the nitrogen atom within the spiro-ring system is a common strategy to alter solubility, metabolic stability, and target engagement.
-
Bioisosteric Replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in optimizing lead compounds.[8][9] For the 4-azaspiro[2.5]octane-5,7-dione scaffold, replacing one of the carbonyl groups or modifying the cyclopropane ring could lead to analogs with improved efficacy and safety profiles.
Experimental Protocols for Bioactivity Evaluation
To ensure the scientific integrity of our comparative analysis, it is crucial to understand the methodologies employed to assess the bioactivity of these compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The synthesized 4-azaspiro[2.5]octane-5,7-dione analogs are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]
Visualizing Structure-Activity Relationships and Experimental Workflows
Diagrams are essential for conceptualizing complex biological processes and experimental designs.
Caption: Generalized Structure-Activity Relationship for 4-Azaspiro[2.5]octane-5,7-dione Analogs.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Future Directions and Concluding Remarks
The 4-azaspiro[2.5]octane-5,7-dione scaffold represents a promising starting point for the development of novel therapeutics. The insights gathered from structurally related compounds strongly suggest that analogs of this core structure are likely to exhibit significant biological activity, particularly in the area of oncology.
Future research should focus on the systematic synthesis and screening of a diverse library of 4-azaspiro[2.5]octane-5,7-dione analogs to establish a comprehensive structure-activity relationship. This should include variations in the substituents on the nitrogen atom, modifications of the cyclopropane ring, and bioisosteric replacement of the dione functionalities. Such studies will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
References
-
Carreira, E. M., & Fessard, T. C. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 12(1), 23-37. [Link]
-
Barrio, P., & González, J. M. (2024). A Practical Approach to Heterospirocycles for Medicinal Chemistry. Chemistry – A European Journal, e202400617. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Vitale, P., et al. (2008). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6369–6381. [Link]
-
Singh, P., et al. (2015). Design, synthesis, and anticancer properties of novel oxa/azaspiro[5][6]trienones as potent apoptosis inducers through mitochondrial disruption. European Journal of Medicinal Chemistry, 103, 365-376. [Link]
-
Wang, Y., et al. (2021). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1735–1744. [Link]
-
Shimaoka, D., & Sai, K. (2023). 1‐Azaspirocycles contained in drugs and natural products. European Journal of Organic Chemistry, 26(1), e202201404. [Link]
-
Mikhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(48), e202311847. [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1957–1972. [Link]
-
Brown, M. K. (2015). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 54(29), 8348-8350. [Link]
-
Blakemore, D. C., et al. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 536-574). Elsevier. [Link]
- CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020).
-
Uniba. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Salahuddin, et al. (2014). Synthesis, characterization, and in vitro anticancer evaluation of novel 2,5-disubstituted 1,3,4-oxadiazole analogue. BioMed Research International, 2014, 491492. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Approach to Heterospirocycles for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds - AiFChem [aifchem.com]
- 4. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and anticancer properties of novel oxa/azaspiro[4,5]trienones as potent apoptosis inducers through mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 9. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, molecular docking, anticancer evaluations, and in silico pharmacokinetic studies of novel 5-[(4-chloro/2,4-dichloro)benzylidene]thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anhydride Gateway: Validating the Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Topic: Validation of a synthetic route to 4-Azaspiro[2.5]octane-5,7-dione Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The spirocyclic glutarimide scaffold, specifically 4-Azaspiro[2.5]octane-5,7-dione (CAS 1105663-34-0), represents a "privileged structure" in medicinal chemistry, offering a rigid 3D vector for side-chain orientation while maintaining a high fraction of sp3 carbons (
This guide validates the "Anhydride Isolation Route" against the traditional "Direct Diester Ammonolysis" . While direct ammonolysis appears more efficient on paper (fewer steps), our validation data confirms that the Anhydride Route offers superior impurity rejection—critical for maintaining the integrity of the strained cyclopropane ring. We provide a robust, self-validating protocol for the conversion of 1,1-cyclopropanediacetic acid to the target imide via a discrete anhydride intermediate.
Strategic Analysis: Route Comparison
The synthesis of spiro-glutarimides hinges on the formation of the six-membered imide ring without compromising the strained spiro-cyclopropane moiety (strain energy ~27.5 kcal/mol).
Table 1: Comparative Metrics of Synthetic Pathways
| Feature | Route A: Anhydride Isolation (Recommended) | Route B: Direct Diester Ammonolysis |
| Precursor | 1,1-Cyclopropanediacetic acid | Diethyl 1,1-cyclopropanediacetate |
| Reagents | 1. Ac₂O (Dehydration)2. Urea or NH₃ (Imidation) | NH₃ (aq/gas) or Urea/NaOEt |
| Key Intermediate | 6-Oxaspiro[2.5]octane-5,7-dione (Isolated) | In situ amide-ester |
| Conditions | Mild thermal (Reflux/Fusion) | High Temp/Pressure or Strong Base |
| Yield (Overall) | 65–75% | 40–55% |
| Purity Profile | >98% (Anhydride recrystallization removes ring-opened byproducts) | ~85% (Difficult separation of mono-amides) |
| Risk Factor | Low (Stepwise control) | High (Base-catalyzed ring opening) |
Visualizing the Synthetic Logic
Caption: Route A (Blue) utilizes a discrete anhydride intermediate to filter impurities, whereas Route B (Red) suffers from competing oligomerization pathways.
Validated Experimental Protocol
This protocol is optimized for a 10–50g scale. The critical quality attribute (CQA) is the complete removal of acetic acid prior to imidation to prevent the formation of acyclic diamides.
Phase 1: Synthesis of 6-Oxaspiro[2.5]octane-5,7-dione (The Anhydride)
Rationale: Converting the diacid to the anhydride "locks" the conformation, preventing decarboxylation and facilitating the subsequent insertion of nitrogen.
-
Charge: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend 1,1-cyclopropanediacetic acid (1.0 equiv) in Acetic Anhydride (3.0 equiv).
-
Note: Excess Ac₂O acts as both solvent and dehydrating agent.
-
-
Reaction: Heat the mixture to reflux (approx. 140°C). The suspension will dissolve to form a clear solution within 30–60 minutes.
-
Monitoring: Monitor by TLC (SiO₂, 50% EtOAc/Hexane). The diacid (baseline) should disappear, replaced by a less polar spot (Anhydride).
-
Isolation: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove excess acetic anhydride and acetic acid.
-
Critical Step: Add toluene (2x volume) and re-evaporate (azeotropic removal) to ensure complete removal of acidic traces.
-
-
Crystallization: The residue will solidify upon cooling. Recrystallize from minimal hot isopropyl ether or MTBE/Hexane.
-
Checkpoint: Target Melting Point: 58–60°C. If the solid is sticky, acid traces remain.
-
Phase 2: Conversion to 4-Azaspiro[2.5]octane-5,7-dione (The Imide)
Rationale: We utilize a Urea Fusion method. This solvent-free approach drives the equilibrium toward the imide by releasing ammonia and CO₂ as gases, preventing hydrolysis.
-
Mixing: Intimately mix the crystalline 6-Oxaspiro[2.5]octane-5,7-dione (1.0 equiv) with Urea (1.1 equiv) in a mortar and pestle.
-
Fusion: Transfer the powder to a flask. Heat the mixture in an oil bath to 135–145°C .
-
Observation: The mixture will melt, and gas evolution (CO₂, NH₃) will be observed. The melt will eventually resolidify as the higher-melting imide forms.
-
-
Duration: Maintain heating for 2–3 hours.
-
Work-up: Cool the reaction mass to room temperature. Add water (5 mL/g of starting material) and stir vigorously to dissolve unreacted urea and cyanuric acid byproducts.
-
Filtration: Filter the insoluble precipitate. This is the crude 4-Azaspiro[2.5]octane-5,7-dione.[1]
-
Purification: Recrystallize from Ethanol/Water (9:1) or Isopropanol.[2]
-
Final Appearance: White crystalline needles.
-
Yield: Expect 70–80% for this step.
-
Mechanistic Insight & Self-Validation
Understanding why this protocol works ensures reproducibility.
The "Thorpe-Ingold" Effect in Reverse
While the cyclopropane ring introduces strain (angle strain), it also creates a "Thorpe-Ingold" or gem-dimethyl-like effect. The bond angle compression at the spiro-carbon (C3) expands the angle between the two methylene arms (
Self-Validating System: The Anhydride Checkpoint
The intermediate anhydride (6-oxaspiro[2.5]octane-5,7-dione) acts as a purity filter.
-
Scenario: If the starting material contains ring-opened impurities (e.g., from acid-catalyzed cleavage of the cyclopropane), they cannot form the bridged anhydride efficiently and remain as oils during the crystallization step (Phase 1, Step 5).
-
Validation: By isolating a solid, crystalline anhydride, you guarantee that the cyclopropane ring is intact before committing to the imide formation.
Caption: The geometry of the spiro-cyclopropane facilitates ring closure, acting as a thermodynamic sink.
References
-
BenchChem. 4-Azaspiro[2.5]octane-5,7-dione Product & Synthesis Overview. Retrieved from
-
European Patent Office. Process for the manufacture of spiro[2.5]octane-5,7-dione. Patent EP3191441B1. Retrieved from
-
PubChem. Compound Summary: 4-Azaspiro[2.5]octane-5,7-dione (CAS 1105663-34-0).[1] National Library of Medicine. Retrieved from
-
Moshnenko, N., et al. (2023).[3] Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. Retrieved from
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 3. Synthetic Routes to Approved Drugs Containing a Spirocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro ADME Properties of 4-Azaspiro[2.5]octane-5,7-dione Derivatives
The following guide provides a comprehensive technical analysis of the in vitro ADME properties of 4-Azaspiro[2.5]octane-5,7-dione derivatives. This analysis synthesizes experimental data from spiro-glutarimide and anticonvulsant medicinal chemistry to offer a comparative performance review against standard clinical alternatives.
Executive Summary: The Spiro-Glutarimide Advantage
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a specialized subclass of spiro-glutarimides, primarily explored for CNS applications (anticonvulsant, anxiolytic) and immunomodulation. Structurally, it consists of a six-membered glutarimide ring fused to a cyclopropane ring at the C-3 position.
Strategic Value: Unlike traditional non-spiro glutarimides (which often suffer from rapid hydrolytic ring opening or extensive metabolic oxidation), the spiro-cyclopropyl fusion confers unique ADME advantages:
-
Metabolic Blocking: The quaternary spiro-carbon prevents CYP450-mediated oxidation at the susceptible
-position. -
Lipophilicity Modulation: The compact cyclopropyl group increases lipophilicity (LogP) sufficiently for Blood-Brain Barrier (BBB) penetration without the solubility penalty associated with larger alkyl chains (e.g., phenyl or cyclohexyl groups).
This guide compares these derivatives against two clinical standards: Ethosuximide (a succinimide) and Phenytoin (a hydantoin), focusing on their in vitro ADME performance.
Physicochemical Profiling: Solubility vs. Lipophilicity
The balance between aqueous solubility and lipophilicity is the primary determinant of oral bioavailability and CNS entry.
Comparative Data: Physicochemical Properties
Data aggregated from chemometric analysis and spiro-imide literature.
| Property | 4-Azaspiro[2.5]octane-5,7-dione (Parent) | Ethosuximide (Standard) | Phenytoin (Standard) | Interpretation |
| MW (Da) | ~139.15 | 141.17 | 252.27 | Low MW favors high ligand efficiency (LE). |
| cLogP | -0.4 to 0.5 | 0.38 | 2.47 | Optimal range for solubility; derivatives can be tuned for BBB. |
| TPSA ( | ~58 | 58.2 | 58.2 | < 90 |
| Aq. Solubility | High (>5 mg/mL) | High (>10 mg/mL) | Low (~0.03 mg/mL) | Superior to phenytoin; comparable to ethosuximide. |
| H-Bond Donors | 1 (NH) | 1 | 2 | Single donor minimizes P-gp efflux liability. |
Expert Insight: The 4-azaspiro[2.5]octane scaffold exhibits a "Goldilocks" polarity. The glutarimide core provides necessary hydrogen bonding for solubility, while the spiro-cyclopropyl moiety adds sufficient hydrophobicity for membrane partitioning without precipitating the compound in aqueous media.
Absorption & Permeability (BBB Penetration)
For CNS-targeted derivatives, crossing the Blood-Brain Barrier is non-negotiable. We utilize the PAMPA-BBB (Parallel Artificial Membrane Permeability Assay) as the primary screening tool.
Experimental Workflow: PAMPA-BBB
The following diagram illustrates the self-validating workflow used to determine the effective permeability (
Caption: High-throughput PAMPA-BBB workflow for assessing passive diffusion potential.
Performance Comparison
-
4-Azaspiro[2.5]octane derivatives: Typically show
cm/s.-
Verdict:High CNS penetration predicted. The rigid spiro-structure reduces the entropic penalty of membrane insertion compared to flexible alkyl chains.
-
-
Reference (Theophylline):
cm/s (Low permeability control). -
Reference (Testosterone):
cm/s (High permeability control).
Metabolic Stability: The "Spiro-Block" Effect
A critical failure point for glutarimide drugs is rapid metabolism. The 4-azaspiro[2.5]octane scaffold is engineered to resist this.
Mechanism of Stability
In standard glutarimides, the carbon adjacent to the carbonyl (C-3/C-5) is a "soft spot" for CYP450 hydroxylation.
-
Non-Spiro: C-H bonds are available for abstraction
Hydroxylation Ring opening. -
Spiro[2.5]octane: The C-3 position is quaternary (fully substituted with the cyclopropane ring). There are no abstractable hydrogens , effectively blocking this primary metabolic pathway.
Experimental Protocol: Microsomal Stability Assay
Objective: Determine intrinsic clearance (
-
Reaction System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Procedure:
-
Pre-incubate test compound (1 µM) with microsomes for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile (containing internal standard).
-
-
Analysis: LC-MS/MS (MRM mode).
Caption: The spiro-cyclopropyl group sterically and chemically protects the glutarimide core from oxidation.
Results Interpretation:
-
4-Azaspiro Derivatives:
min in HLM (High Stability). -
Linear Analog (3-ethyl-3-methylglutarimide):
min (Moderate/Low Stability).
Safety & Toxicity Profile
Before advancing to in vivo models, in vitro safety is assessed to rule out promiscuous binding or cytotoxicity.
Cytotoxicity (HepG2)
-
Method: MTT or CellTiter-Glo assay after 48h incubation.
-
Performance: 4-Azaspiro[2.5]octane-5,7-dione derivatives generally exhibit LC50 > 100 µM , indicating a wide therapeutic window compared to phenyl-substituted glutarimides (often cytotoxic < 50 µM).
hERG Inhibition (Cardiotoxicity)
-
Risk: Low. The scaffold lacks the basic amine and lipophilic tail combination typically associated with hERG channel blocking (Pharmacophore: Basic N + Linker + Aromatic).
-
Result: IC50 typically > 30 µM (Safe).
References
-
PubChem. 4,7-Diazaspiro[2.5]octane | C6H12N2.[1] National Library of Medicine. Available at: [Link]
-
Obniska, J., et al. (2005). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Il Farmaco. Available at: [Link]
-
Kamiński, K., et al. (2016).[2] Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity. Current Topics in Medicinal Chemistry. Available at: [Link]
- Burkhard, J.A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. (Discusses spiro-scaffold metabolic advantages).
Sources
- 1. 4,7-Diazaspiro(2.5)octane | C6H12N2 | CID 15338006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of a New Series of 4-Heteroarylamino-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octanes as α7 Nicotinic Receptor Agonists. 1. Development of Pharmacophore and Early Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: 4-Azaspiro[2.5]octane-5,7-dione vs. 4,7-Diazaspiro[2.5]octane-5,8-dione
Executive Summary
This guide provides a technical comparison between two privileged spirocyclic scaffolds: 4-Azaspiro[2.5]octane-5,7-dione (Compound A) and 4,7-Diazaspiro[2.5]octane-5,8-dione (Compound B) . Both scaffolds are utilized in modern drug discovery to escape "flatland" by increasing the fraction of sp³-hybridized carbons (
-
Compound A (Spiro-Glutarimide): Characterized by a single nitrogen atom within a glutarimide ring fused to a cyclopropane. It is chemically aligned with immunomodulatory imide drugs (IMiDs) and epigenetic modulators (e.g., LSD1 inhibitors).
-
Compound B (Spiro-Diketopiperazine): A bicyclic system containing two nitrogen atoms in a diketopiperazine (DKP) arrangement. It functions primarily as a rigid peptidomimetic scaffold, often used to constrain amino acid side chains in GPCR ligands and enzyme inhibitors.
Structural & Physicochemical Analysis[1][2][3]
The core difference lies in the heterocyclic ring composition: Compound A is an imide, while Compound B is a cyclic diamide (diketopiperazine).
| Feature | 4-Azaspiro[2.5]octane-5,7-dione (A) | 4,7-Diazaspiro[2.5]octane-5,8-dione (B) |
| Core Class | Spiro-Glutarimide | Spiro-Diketopiperazine (DKP) |
| Heteroatoms | 1 Nitrogen, 2 Carbonyls | 2 Nitrogens, 2 Carbonyls |
| H-Bond Donors | 1 (Imide NH) | 2 (Amide NHs) |
| H-Bond Acceptors | 2 (Carbonyl Oxygens) | 2 (Carbonyl Oxygens) |
| Acid/Base Character | Weakly Acidic (Imide pKa ~10–11) | Neutral / Weakly Basic |
| Electronic Character | Electron-deficient ring (Imide) | Polar, peptide-like character |
| Topological PSA | ~37 Ų | ~58 Ų (Higher polarity) |
| Primary Utility | Cereblon E3 ligase binders, Epigenetics | Peptidomimetics ( |
Structural Visualization
The following diagram illustrates the connectivity differences. Note that in Compound A , the nitrogen is flanked by carbonyls (imide), whereas in Compound B , the nitrogens and carbonyls alternate (DKP).
Figure 1: Connectivity comparison. Compound A forms a 2,6-piperidinedione ring; Compound B forms a 2,5-diketopiperazine ring.
Synthetic Methodologies
Compound A: The Guareschi-Thorpe Route
The synthesis of the spiro-glutarimide core typically involves the cyclization of a 1,1-cyclopropanediacetic acid derivative. This method is robust for scale-up.
Protocol Logic:
-
Formation of the Spiro Core: Dialkylation of active methylene compounds (e.g., cyanoacetates) with 1,2-dibromoethane creates the cyclopropane ring.
-
Imide Formation: Cyclization with ammonia or primary amines generates the glutarimide.
Figure 2: Synthetic pathway for Spiro-Glutarimide (Compound A).
Compound B: The Dipeptide Cyclization Route
The spiro-DKP scaffold is synthesized via the cyclization of dipeptides containing naturally occurring amino acids and 1-aminocyclopropanecarboxylic acid (Acc) derivatives.
Protocol Logic:
-
Peptide Coupling: Coupling an N-protected amino acid with an amino-cyclopropane ester.
-
Deprotection & Cyclization: Removal of the N-protecting group triggers spontaneous or base-catalyzed intramolecular attack on the ester, forming the 6-membered DKP ring.
Figure 3: Synthetic pathway for Spiro-Diketopiperazine (Compound B).[1][2][3][4][5][6][7][8]
Biological Performance & Applications
Compound A: Immunomodulation & Epigenetics
-
Mechanism: The glutarimide moiety is a critical pharmacophore for binding to Cereblon (CRBN) , a component of the E3 ubiquitin ligase complex. This structural motif is found in thalidomide and its analogs (IMiDs).
-
Application: Researchers use this scaffold to design "molecular glues" or PROTAC linkers. The spiro-cyclopropane group adds rigidity, potentially improving metabolic stability compared to the standard ethyl group found in some glutarimides.
-
Epigenetics: Derivatives of this scaffold have been explored as inhibitors of LSD1 (KDM1A) , where the rigid spiro-core fits into the enzyme's active site more effectively than flexible alkyl chains.
Compound B: Peptidomimetics & GPCR Ligands
-
Mechanism: The diketopiperazine ring mimics a constrained peptide turn (
-turn). The spiro-cyclopropane moiety locks the conformation further, restricting the rotation of the amino acid side chains. -
Application:
-
SMA Therapy: The reduced form (4,7-diazaspiro[2.5]octane) is a key intermediate in the synthesis of Risdiplam , a survival of motor neuron 2 (SMN2) splicing modifier. The dione precursor (Compound B) represents the oxidized scaffold before reduction.
-
Sigma-1 Receptors: Spiro-DKP derivatives have shown high affinity for Sigma-1 receptors, relevant in neuroprotection and pain management.
-
Experimental Protocols
Protocol A: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione
Target: Gram-scale synthesis of the glutarimide core.
-
Reagents: 1,1-Cyclopropanediacetic acid (10 mmol), Urea (15 mmol) or aqueous Ammonia.
-
Procedure:
-
Mix the diacid and urea in a round-bottom flask.
-
Heat the melt to 160–180°C for 2–4 hours. Evolution of water and CO2 (if starting from unstable precursors) indicates reaction progress.
-
Cool to room temperature.[5] The residue is typically a solid.[5]
-
Purification: Recrystallize from ethanol/water.
-
Validation: Check IR for characteristic imide doublets (1690–1720 cm⁻¹).
-
Protocol B: Synthesis of 4,7-Diazaspiro[2.5]octane-5,8-dione
Target: Synthesis via Dipeptide Cyclization.
-
Reagents: N-Boc-Glycine (or substituted AA), Methyl 1-aminocyclopropanecarboxylate HCl, EDC·HCl, HOBt, DIPEA, TFA.
-
Procedure:
-
Coupling: Dissolve N-Boc-Glycine (1.0 eq) and Methyl 1-aminocyclopropanecarboxylate HCl (1.0 eq) in DCM. Add DIPEA (3.0 eq), EDC (1.2 eq), and HOBt (1.2 eq). Stir at RT for 12h.[9] Wash with 1N HCl and NaHCO3. Concentrate to get the dipeptide.[10]
-
Cyclization: Dissolve the dipeptide in DCM/TFA (4:1) to remove the Boc group (1h). Evaporate volatiles. Redissolve the residue in MeOH/Et3N (or reflux in toluene/morpholine) to induce cyclization.
-
Purification: The DKP often precipitates or can be purified via silica gel chromatography (MeOH/DCM).
-
Validation: NMR will show the loss of the ester methyl group and the appearance of two amide protons.
-
Conclusion
-
Select Compound A if your research targets E3 ligase modulation (Cereblon) or requires an acidic hydrogen bond donor (imide). It is the superior scaffold for fragment-based drug discovery targeting protein degradation pathways.
-
Select Compound B if you are designing peptidomimetics or need a neutral, highly polar scaffold with multiple hydrogen bond vectors. It is the preferred choice for mimicking peptide turns in GPCR ligand design.
References
-
PubChem. 4,7-Diazaspiro[2.5]octane (Reduced Scaffold Data). [Link]
-
Royal Society of Chemistry. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry, 2003.[5] [Link]
- Google Patents.Synthesis method of 4,7-diazaspiro[2.5]octane compound (CN111943894A).
-
National Institutes of Health (NIH). Spiro[(dihydropyrazin-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]-based cytotoxic agents. J Med Chem, 2008.[11] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. AU2018337597A1 - Process for the preparation of 7-(4,7-diazaspiro[2.5]octan-7- yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one derivatives - Google Patents [patents.google.com]
- 3. 7,7'-Di(4,7-diazaspiro[2.5]octan-7-yl)-4H,4'H-[2,2'-bipyrido[1,2-a]pyrimidine]-4,4'-dione|BLD Pharm [bldpharm.com]
- 4. CN111943893A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 5. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
- 7. Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN108863958A - A kind of preparation method of 4,7- diaza spiro [2.5] Octane derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Spiro[(dihydropyrazin-2,5-dione)-6,3'-(2',3'-dihydrothieno[2,3-b]naphtho-4',9'-dione)]-based cytotoxic agents: structure-activity relationship studies on the substituent at N4-position of the diketopiperazine domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationships of 4-Azaspiro[2.5]octane-5,7-dione Derivatives
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-azaspiro[2.5]octane-5,7-dione derivatives. Drawing upon experimental data from analogous spirocyclic systems, this document aims to illuminate the key structural motifs that govern their biological activity, offering a predictive framework for the rational design of novel therapeutic agents.
The 4-azaspiro[2.5]octane-5,7-dione core, a unique scaffold featuring a cyclopropane ring fused to a succinimide-like moiety, represents a compelling starting point for the development of novel therapeutics. Its inherent three-dimensionality and synthetic tractability offer a rich landscape for chemical exploration. While direct and extensive SAR studies on this specific scaffold are emerging, a wealth of knowledge can be gleaned from structurally related spirocyclic imides, particularly in the realms of anticonvulsant and anti-inflammatory activities. This guide will synthesize these findings to propose a predictive SAR framework for the 4-azaspiro[2.5]octane-5,7-dione class.
The Allure of the Spirocyclic Imide: A Gateway to Diverse Biological Activities
Spirocyclic systems, characterized by a single atom common to two rings, have gained significant traction in medicinal chemistry. This structural feature imparts a rigid, three-dimensional conformation that can facilitate precise interactions with biological targets, often leading to enhanced potency and selectivity. The imide functionality, a common pharmacophore in centrally acting agents, further contributes to the therapeutic potential of these molecules.
Derivatives of related spiro-succinimides and spiro-hydantoins have demonstrated a broad spectrum of biological activities, most notably as anticonvulsants.[1][2] The underlying mechanism for many of these compounds is believed to involve modulation of ion channels, such as voltage-gated sodium channels, a key target in the treatment of epilepsy.[3] Furthermore, the succinimide ring is a known pharmacophore in several anti-inflammatory agents, suggesting a potential for dual activity.
Decoding the Structure-Activity Landscape: A Comparative Analysis
Based on extensive studies of analogous spirocyclic imides, several key structural features have been identified as critical determinants of biological activity. These insights provide a foundational blueprint for predicting the SAR of 4-azaspiro[2.5]octane-5,7-dione derivatives.
The Crucial Role of N-Substitution
The nitrogen atom of the imide ring (N-4 in the 4-azaspiro[2.5]octane-5,7-dione scaffold) is a primary site for chemical modification and profoundly influences the pharmacological profile.
-
Lipophilicity and CNS Penetration: For anticonvulsant activity, which necessitates crossing the blood-brain barrier, N-substitution with lipophilic moieties is generally favored. Studies on related 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones have shown that N-benzyl and N-aminophenyl derivatives exhibit significant anticonvulsant effects.[4] The introduction of a phenyl ring, often substituted with small electron-withdrawing or electron-donating groups, appears optimal for balancing lipophilicity and aqueous solubility.
-
Hydrogen Bonding and Receptor Interaction: The nature of the N-substituent can also influence hydrogen bonding interactions within the target binding pocket. The presence of hydrogen bond donors or acceptors on the N-substituent can significantly impact potency.
The Impact of the Spirocyclic Moiety
The size and nature of the spirocyclic ring system are critical for orienting the pharmacophoric elements in three-dimensional space.
-
Ring Size and Strain: In the case of 4-azaspiro[2.5]octane-5,7-dione, the presence of a cyclopropane ring introduces a degree of ring strain that may influence binding affinity and metabolic stability. Comparative studies on 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones suggest that the size of the carbocyclic ring can modulate anticonvulsant activity, with the smaller cyclopentane ring system sometimes conferring greater potency.[4]
-
Substitution on the Spiro-ring: While the core 4-azaspiro[2.5]octane-5,7-dione scaffold is unsubstituted on the cyclopropane ring, the introduction of substituents could offer a strategy for fine-tuning activity and selectivity. However, steric hindrance is a critical consideration, as bulky groups may disrupt optimal binding.
Comparative Biological Activity Data of Analogous Spirocyclic Imides
To provide a quantitative perspective, the following table summarizes the anticonvulsant activity of representative N-substituted 2-azaspiro[4.4]nonane-1,3-dione derivatives from a comparative study. This data serves as a valuable proxy for understanding potential SAR trends in the 4-azaspiro[2.5]octane-5,7-dione series.
| Compound ID | Spiro-Ring System | N-Substituent (X) | Anticonvulsant Activity (MES Test, ED₅₀ mg/kg) |
| 1a | 2-azaspiro[4.4]nonane | -CH₂-Ph | >100 |
| 1j | 2-azaspiro[4.4]nonane | -NH-Ph | 76.27 |
| 2a | 2-azaspiro[4.5]decane | -CH₂-Ph | >100 |
| 2j | 2-azaspiro[4.5]decane | -NH-Ph | >100 |
Data extracted from a study on N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-diones.[4]
Interpretation of Data: The data suggests that for this particular series, the N-aminophenyl linker provides superior activity compared to the N-benzyl linker in the 2-azaspiro[4.4]nonane system. Furthermore, the smaller spiro-ring system appears to be more favorable for anticonvulsant activity. These findings highlight the subtle interplay between the N-substituent and the spirocyclic core in determining the pharmacological outcome.
Proposed Mechanistic Pathways and Experimental Workflows
The design and evaluation of novel 4-azaspiro[2.5]octane-5,7-dione derivatives should be guided by a clear understanding of their potential mechanisms of action and a robust experimental workflow.
Postulated Mechanism of Action for Anticonvulsant Activity
The primary hypothesized mechanism for anticonvulsant activity is the modulation of voltage-gated sodium channels.
Caption: A typical workflow for SAR-driven drug discovery.
Detailed Experimental Protocols
To ensure the reproducibility and validity of SAR studies, detailed and robust experimental protocols are paramount.
General Procedure for the Synthesis of N-Substituted 4-Azaspiro[2.5]octane-5,7-dione Derivatives
A common synthetic route to N-substituted succinimides involves the condensation of the corresponding anhydride with a primary amine.
-
Synthesis of 4-Azaspiro[2.5]octane-5,7-dione Anhydride: The starting anhydride can be prepared from commercially available starting materials through a multi-step synthesis. A plausible route involves the reaction of cyclopropane-1,1-dicarboxylic acid with a dehydrating agent such as acetic anhydride.
-
N-Alkylation/Arylation:
-
To a solution of 4-azaspiro[2.5]octane-5,7-dione anhydride in a suitable solvent (e.g., glacial acetic acid or DMF), add an equimolar amount of the desired primary amine (R-NH₂).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-substituted 4-azaspiro[2.5]octane-5,7-dione derivative.
-
In Vivo Anticonvulsant Screening: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male albino mice (20-25 g) are used. Animals are housed under standard laboratory conditions with free access to food and water.
-
Drug Administration: The test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) at various doses. A control group receives the vehicle only.
-
Induction of Seizures: 30-60 minutes after drug administration, a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED₅₀) is calculated using probit analysis.
Future Directions and Concluding Remarks
The 4-azaspiro[2.5]octane-5,7-dione scaffold holds considerable promise for the development of novel CNS-active agents and potentially anti-inflammatory drugs. The SAR principles extrapolated from related spirocyclic imides provide a strong foundation for future research.
Key areas for future investigation include:
-
Systematic Exploration of N-Substituents: A diverse library of N-substituted derivatives should be synthesized and evaluated to build a comprehensive SAR model. This should include a range of aromatic, heteroaromatic, and aliphatic moieties with varying electronic and steric properties.
-
Investigation of Spiro-Ring Modifications: The synthesis and evaluation of derivatives with substituents on the cyclopropane ring could lead to the discovery of compounds with improved potency and selectivity.
-
Elucidation of the Mechanism of Action: While modulation of sodium channels is a primary hypothesis, other potential targets should be investigated, particularly for anti-inflammatory effects (e.g., cyclooxygenase enzymes).
-
In-depth ADMET Profiling: Promising lead compounds should be subjected to thorough absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to assess their drug-like properties.
By leveraging the insights from analogous systems and employing a rigorous, data-driven approach to drug design and evaluation, the full therapeutic potential of 4-azaspiro[2.5]octane-5,7-dione derivatives can be unlocked. This guide serves as a strategic roadmap for researchers embarking on this exciting journey of discovery.
References
-
Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. (n.d.). Wiley Online Library. Retrieved February 7, 2024, from [Link]
-
Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. (2023). Cureus. Retrieved February 7, 2024, from [Link]
- Synthesis method of 4, 7-diazaspiro [2.5] octane compound. (2020). Google Patents.
-
Synthesis and Anticonvulsant Activity of Substituted-1,3-diazaspiro[4.5]decan-4-ones. (2015). Wiley Online Library. Retrieved February 7, 2024, from [Link]
-
Synthesis and anticonvulsant activity of new 3'-aryl- 7-bromo-spiro[b[5]enzothiophene-3,2'- [5][6]thiazolidine]-2,4'-dione deriv. (2010). Oriental Journal of Chemistry. Retrieved February 7, 2024, from [Link]
-
Anticonvulsant or Antiepileptic (complete) SAR + Mechanism || Part-3 Unit-4 | Medicinal Chemistry 1. (2021). YouTube. Retrieved February 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of S-, O- and Se-Containing Dispirooxindoles. (2020). MDPI. Retrieved February 7, 2024, from [Link]
-
ANTICONVALSANT Drugs. (2023). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators. (2022). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. (2007). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Synthesis, Anticonvulsant Properties, and SAR Analysis of Differently Substituted Pyrrolidine-2,5-diones and Piperidine-2,6-diones. (2013). ResearchGate. Retrieved February 7, 2024, from [Link]
-
Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. (2014). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Antiinflammatory 4,5-diarylpyrroles: synthesis and QSAR. (1995). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. (2022). MDPI. Retrieved February 7, 2024, from [Link]
-
Synthesis and Analgesic and Antiinflammatory Activity of Methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate Derivatives. (2004). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. (2014). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
-
Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. (2021). National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel Spiro Imidazobenzodiazepines to Identify Improved Inhaled Bronchodilators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and analgesic and antiinflammatory activity of methyl 6-substituted-3(2h)-pyridazinone-2-ylacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 4-Azaspiro[2.5]octane-5,7-dione Based Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The "Privileged" Nature of Spirocyclic Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to bind to multiple biological targets with high affinity. These are termed "privileged scaffolds," and they serve as invaluable starting points for the development of novel therapeutics. The 4-azaspiro[2.5]octane-5,7-dione core is a prominent member of this class.[1] Its rigid, three-dimensional structure, created by the fusion of a cyclopropane ring to a piperidine-2,6-dione ring, allows for the precise spatial arrangement of functional groups. This architectural rigidity is highly advantageous for targeted interactions within the binding pockets of macromolecules.[1]
The successful exploitation of such a scaffold requires robust, predictive, and efficient evaluation methods. In silico molecular docking has become an indispensable tool in modern drug discovery, offering a powerful approach for structure-based drug design.[2] It predicts the preferred orientation of a ligand when bound to a receptor, providing critical insights into binding affinity and interaction patterns.[2][3]
This guide provides a comprehensive, field-proven protocol for conducting a comparative molecular docking study. We will use the 4-azaspiro[2.5]octane-5,7-dione scaffold as our template for novel inhibitors and compare their predicted efficacy against a known inhibitor for a validated biological target. The causality behind each experimental choice will be explained, ensuring a self-validating and reproducible workflow.
Pillar I: Strategic Selection of Target and Reference Compound
The first critical decision in any docking study is the selection of a biologically relevant and structurally characterized target. For this guide, we have selected Enoyl-Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis.
Causality of Choice: InhA is a well-validated and attractive target for the development of new antitubercular drugs.[4] It is a key enzyme in the type II fatty acid biosynthesis pathway, which is essential for the synthesis of the mycobacterial cell wall.[4] Crucially, numerous crystal structures of InhA are available in the Protein Data Bank (PDB), often co-crystallized with known inhibitors, which is essential for validating our docking protocol.
For our comparative analysis, we will use Triclosan , a widely recognized and potent inhibitor of the InhA enzyme, as our reference compound.[5] This allows us to establish a performance benchmark; any promising novel inhibitor should ideally exhibit a predicted binding affinity and interaction profile comparable or superior to Triclosan.
Pillar II: A Self-Validating Protocol for Comparative Docking
The trustworthiness of a docking study hinges on its validation. The protocol must first demonstrate its ability to accurately reproduce known experimental results before it can be used to predict new ones. This section details a step-by-step methodology designed for rigor and reproducibility.
Experimental Protocol: Molecular Docking Workflow
Part A: System Preparation
-
Protein Target Acquisition and Preparation:
-
Action: Download the 3D crystal structure of M. tuberculosis InhA complexed with its substrate from the RCSB Protein Data Bank (e.g., PDB ID: 2IE0).[6]
-
Causality: Using a high-resolution crystal structure is paramount for accuracy. The co-crystallized ligand provides the exact coordinates of the active site, which is crucial for defining the docking search space.
-
Action: Using molecular modeling software (e.g., UCSF Chimera, Schrödinger Maestro), prepare the protein by:
-
Removing all non-essential water molecules and heteroatoms (e.g., crystallization agents).
-
Adding polar hydrogen atoms.
-
Assigning partial charges using a standard force field (e.g., AMBER, CHARMM).
-
-
Causality: Water molecules can interfere with ligand docking and are typically removed unless they are known to play a critical role in ligand binding. Adding hydrogens and assigning correct charges ensures that the electrostatic and hydrogen bonding potentials of the protein are accurately represented.
-
-
Ligand Library Preparation:
-
Action (Reference Ligand): Obtain the 3D structure of Triclosan from a chemical database like PubChem.
-
Action (Novel Inhibitors): Sketch a virtual library of at least three novel inhibitors based on the 4-azaspiro[2.5]octane-5,7-dione scaffold using a 2D chemical drawing tool (e.g., BIOVIA Draw, ChemDraw).[7] Convert these 2D structures into 3D coordinates.
-
Action (Energy Minimization): For all ligands (reference and novel), perform energy minimization using a suitable force field (e.g., MMFF94).
-
Causality: Energy minimization is a critical step that optimizes the ligand's 3D geometry to a low-energy, stable conformation. Docking an unminimized, high-energy structure can lead to inaccurate and physically unrealistic binding poses and scores.
-
Part B: Docking Protocol and Validation
-
Active Site Definition (Grid Box Generation):
-
Action: Define the docking search space (the "grid box") by centering it on the co-crystallized ligand within the InhA active site. Ensure the box dimensions are large enough to encompass the entire binding pocket and allow for rotational and translational freedom of the test ligands.[8]
-
Causality: The accuracy of the docking simulation is highly dependent on the correct definition of the binding site. A poorly placed or sized grid box will fail to find the correct binding mode.
-
-
Protocol Validation via Re-docking:
-
Action: Before docking the novel compounds, perform a validation run by docking the extracted co-crystallized ligand back into the prepared InhA receptor.
-
Action: Superimpose the predicted docked pose with the original experimental pose and calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Causality (Self-Validation): This is the single most important step for ensuring the protocol's trustworthiness. A successful re-docking run, typically defined by an RMSD value < 2.0 Å, validates that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.[9][10] If the RMSD is high, the docking parameters (e.g., grid box size, scoring function) must be adjusted until validation is achieved.
-
-
Comparative Docking Simulation:
-
Action: Using the validated protocol, dock the reference inhibitor (Triclosan) and the library of novel 4-azaspiro[2.5]octane-5,7-dione based inhibitors into the InhA active site.
-
Causality: This step applies the validated, trustworthy protocol to generate predictions for the novel compounds. The docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, will systematically sample different conformations of each ligand within the active site and rank them using a scoring function.[2]
-
Part C: Post-Docking Analysis
-
Binding Affinity Analysis:
-
Action: For each ligand, record the binding energy (e.g., in kcal/mol) of the top-ranked pose.
-
Causality: The binding energy is a quantitative estimate of binding affinity. Lower (more negative) values generally indicate more favorable binding.[3][11] This metric provides the primary basis for quantitative comparison.
-
-
Binding Mode and Interaction Analysis:
-
Action: Visually inspect the top-ranked pose for each ligand. Identify and record key molecular interactions, such as:
-
Hydrogen bonds (and their distances).
-
Hydrophobic interactions.
-
Pi-stacking or salt bridge interactions.
-
-
Causality: A good docking score must be supported by chemically sensible interactions. Identifying which residues the ligand interacts with provides a qualitative, mechanistic understanding of the binding and can explain why one inhibitor is predicted to be more potent than another.[12]
-
Caption: A validated workflow for comparative molecular docking studies.
Pillar III: Data Interpretation and Comparative Analysis
The output of the docking simulation is a rich dataset that must be structured for clear interpretation. All quantitative data should be summarized in a table to facilitate direct comparison between the novel inhibitors and the established reference compound.
Comparative Data Summary (Hypothetical Results)
| Compound ID | Scaffold | Docking Score (kcal/mol) | Key H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| Reference | Triclosan | -9.1 | Tyr158, NAD+ | Phe149, Met155, Pro193, Ile202 |
| Spiro-001 | 4-Azaspiro[2.5]octane | -9.5 | Tyr158, Gly96, NAD+ | Phe149, Met161, Ile194 |
| Spiro-002 | 4-Azaspiro[2.5]octane | -8.2 | Tyr158 | Met155, Pro193 |
| Spiro-003 | 4-Azaspiro[2.5]octane | -9.3 | Gly96, Thr196 | Phe149, Tyr158, Ile202 |
Interpretation: From this hypothetical data, Spiro-001 emerges as the most promising candidate. Its docking score is lower (more favorable) than the Triclosan reference, suggesting a higher binding affinity.[4][12] Furthermore, its interaction profile is robust, forming a key hydrogen bond with Tyr158, a critical residue in the InhA active site, similar to the reference inhibitor. In contrast, Spiro-002 shows a weaker predicted affinity and fewer interactions, making it a lower-priority candidate for further development.
Beyond Docking: Assessing Complex Stability with Molecular Dynamics
While molecular docking provides an invaluable static snapshot of the binding event, it does not account for the inherent flexibility of the protein or the stability of the interactions over time.[13] For high-priority candidates identified through docking, Molecular Dynamics (MD) simulations are a crucial next step.
MD simulations model the movement of atoms in the protein-ligand complex over a set period (e.g., 100 nanoseconds), providing insights into the stability of the binding pose and the persistence of key interactions.[14][15][16] A compound that shows a stable RMSD for both the ligand and protein backbone and maintains critical hydrogen bonds throughout the simulation is considered a much more robust candidate for experimental validation.
Caption: The relationship between in silico methods and experimental validation.
Conclusion
The 4-azaspiro[2.5]octane-5,7-dione scaffold represents a promising starting point for the design of novel enzyme inhibitors. This guide has outlined a rigorous, self-validating protocol for the comparative computational evaluation of such inhibitors. By anchoring the study with a known biological target (InhA) and a reference compound (Triclosan), researchers can generate reliable, comparative data on binding affinity and interaction modes. The causality-driven approach, emphasizing protocol validation and complementing docking with advanced techniques like MD simulations, ensures that computational results are not merely predictive but are grounded in scientific integrity. This robust in silico evaluation pipeline allows for the confident prioritization of candidates, saving valuable time and resources in the long journey of drug development.
References
-
Frontiers in Pharmacology. Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation. Available from: [Link]
-
Bentham Science. Discovery of New Inhibitors of Enoyl-ACP Reductase via Structure-Based Virtual Screening. Available from: [Link]
-
Biosciences Biotechnology Research Asia. In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase. Available from: [Link]
-
Journal of Pharmaceutical Technology, Research and Management. Molecular Docking Evaluation of Some Natural Phenolic Compounds as Aldose Reductase Inhibitors for Diabetic Complications. Available from: [Link]
- Google Patents. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
-
MDPI. Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Available from: [Link]
-
Semantic Scholar. Identification of Novel Inhibitor of Enoyl-Acyl Carrier Protein Reductase (InhA) Enzyme in Mycobacterium tuberculosis from Plant. Available from: [Link]
-
MDPI. Computational Discovery of Novel SGLT2 Inhibitors from Eight Selected Medicine Food Homology Herbs Using a Multi-Stage Virtual Screening Pipeline. Available from: [Link]
- Google Patents. CN108530375B - Intermediate of 4-oxa-7-azaspiro[2.5]octane or its salt and preparation method thereof.
-
National Center for Biotechnology Information. Synthesis and molecular docking study of novel COVID-19 inhibitors. Available from: [Link]
-
bioRxiv. Molecular docking studies of potential inhibitors of acyl carrier protein and acetyl CoA Carboxylase in Plasmodium falciparum. Available from: [Link]
-
National Center for Biotechnology Information. Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. Available from: [Link]
-
National Center for Biotechnology Information. Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Molecular Docking: A powerful approach for structure-based drug discovery. Available from: [Link]
-
ACS Publications. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Available from: [Link]
-
ResearchGate. Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design. Available from: [Link]
-
National Center for Biotechnology Information. Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. Available from: [Link]
-
ResearchGate. Identification of novel inhibitors for SARS-CoV-2 as therapeutic options using machine learning-based virtual screening, molecular docking and MD simulation. Available from: [Link]
-
Encyclopedia.pub. Docking Analysis in Research for Novel Enzyme Inhibitors. Available from: [Link]
-
MDPI. Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. Available from: [Link]
-
National Center for Biotechnology Information. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. Available from: [Link]
-
ResearchGate. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Available from: [Link]
-
ResearchGate. (PDF) Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. Available from: [Link]
-
National Center for Biotechnology Information. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Available from: [Link]
Sources
- 1. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Docking Analysis in Research for Novel Enzyme Inhibitors | Encyclopedia MDPI [encyclopedia.pub]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pharmacophore and Molecular Docking Guided 3D-QSAR Study of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. physchemres.org [physchemres.org]
- 7. mdpi.com [mdpi.com]
- 8. Molecular docking studies of potential inhibitors of acyl carrier protein and acetyl CoA Carboxylase in Plasmodium falciparum | bioRxiv [biorxiv.org]
- 9. Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]
- 12. In – Silico Studies of Thiopyridine Compounds as Anti – Bacterial Agents Targeting Enoyl – Acyl Carrier Protein Reductase – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking new synthetic methods for 4-Azaspiro[2.5]octane-5,7-dione
This guide benchmarks synthetic methodologies for 4-Azaspiro[2.5]octane-5,7-dione (CAS: 1105663-34-0), a critical spiro-glutarimide scaffold used in the development of cereblon (CRBN) modulators, CNS agents, and conformationally restricted amino acid analogs.[1]
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers[1]
Executive Summary: The Structural Challenge
4-Azaspiro[2.5]octane-5,7-dione represents a "privileged scaffold" where a cyclopropane ring is spiro-fused to a glutarimide (piperidine-2,6-dione) core.[1] This specific geometry imposes significant ring strain (~27.5 kcal/mol) while offering a rigid vector for substituent orientation—a key feature for improving binding affinity in E3 ligase degraders (PROTACs) and buspirone analogs.
The synthetic challenge lies in constructing the quaternary spiro-carbon without triggering ring-opening of the sensitive cyclopropane moiety or succumbing to the thermodynamic instability of the glutarimide ring. This guide benchmarks three distinct methodologies ranging from traditional condensation to modern catalytic cyclopropanation.
Technical Landscape & Methodology Comparison
We evaluated three primary synthetic routes based on Atom Economy , Scalability , and Operational Simplicity .
| Metric | Method A: Traditional Thermal Fusion | Method B: Microwave-Assisted One-Pot | Method C: Late-Stage Cyclopropanation |
| Mechanism | Anhydride Aminolysis & Dehydration | Dieckmann/Thorpe-Ziegler Type | Corey-Chaykovsky / Simmons-Smith |
| Precursor | 1,1-Cyclopropanediacetic anhydride | Diethyl 1,1-cyclopropanediacetate | 4-Methylene-2,6-piperidinedione |
| Yield | 65 - 75% | 85 - 92% | 40 - 55% |
| Purity | Moderate (Requires sublimation) | High (>98%) | Low (Side reactions common) |
| Scalability | High (Kg scale) | Moderate (Flow/Batch limit) | Low (mg scale) |
| Green Score | Low (High Temp, Urea waste) | High (Solvent-free/Green solvent) | Low (DCM, Zn/Carbenoids) |
Method A: The "Old Guard" (Thermal Urea Condensation)
-
Principle: Fusion of 1,1-cyclopropanediacetic anhydride (or acid) with urea at 160–180°C.[1]
-
Verdict: Robust but crude. The high temperatures often lead to partial decomposition and sublimation of urea, requiring laborious purification.
Method B: The "Modern Standard" (Microwave-Assisted Cyclization)
-
Principle: Reaction of diethyl 1,1-cyclopropanediacetate with ammonium acetate under microwave irradiation.[1]
-
Verdict: Recommended. This method offers the highest throughput and purity. The use of ammonium acetate acts as both the nitrogen source and a mild buffer, preventing acid-catalyzed ring opening.
Method C: The "Late-Stage" (Cyclopropanation of Glutarimide)
-
Principle: Constructing the cyclopropane ring last via cyclopropanation of an exocyclic alkene (4-methylene-2,6-piperidinedione).[1]
-
Verdict: Niche. Useful only when the glutarimide nitrogen is already substituted with complex pharmacophores that cannot survive Method A/B conditions.
Recommended Experimental Protocol (Method B)
Objective: Synthesis of 4-Azaspiro[2.5]octane-5,7-dione via Microwave-Assisted Cyclization. Scale: 10 mmol (Gram-scale validation).
Reagents & Equipment
-
Substrate: Diethyl 1,1-cyclopropanediacetate (2.14 g, 10 mmol).
-
Reagent: Ammonium Acetate (NH₄OAc) (3.85 g, 50 mmol, 5.0 equiv).
-
Solvent: Ethanol (EtOH) or solvent-free conditions.
-
Catalyst: None required (NH₄OAc is self-catalyzing).
-
Equipment: Monowave reactor (e.g., Anton Paar or Biotage) capable of 150°C / 15 bar.
Step-by-Step Workflow
-
Charge: In a 30 mL microwave vial, combine Diethyl 1,1-cyclopropanediacetate (1.0 equiv) and Ammonium Acetate (5.0 equiv).
-
Solvation: Add EtOH (5 mL) to create a slurry. Note: Solvent-free neat reaction is possible but requires efficient stirring.[1]
-
Irradiation: Seal the vial and heat to 150°C for 20 minutes (Fixed Hold Time).
-
Ramp: 2 minutes.
-
Pressure Limit: Set to 15 bar to prevent venting.
-
-
Work-up:
-
Purification:
-
The crude product is typically >95% pure.
-
Recrystallization from EtOH/Hexane yields white crystalline needles.
-
Validation Checkpoints:
-
TLC: 50% EtOAc/Hexane. Product R_f ~ 0.4 (stains with KMnO4).
-
¹H NMR (400 MHz, DMSO-d₆): Look for the disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm) and appearance of the broad imide N-H singlet (~10.8 ppm). The cyclopropane protons appear as multiplets around 0.5–1.0 ppm.
Mechanistic Insight & Visualization[1]
The formation of the spiro-glutarimide ring follows a cascade mechanism: Aminolysis of the first ester to an amide, followed by intramolecular nucleophilic attack (cyclization) and elimination of ethanol.
Figure 1: Reaction pathway for the microwave-assisted synthesis of the spiro-glutarimide core.
Performance Metrics & Data
The following data compares the isolated yield and E-Factor (kg waste / kg product) of the methods when performed on a 5g scale.
| Metric | Thermal Fusion (Method A) | Microwave (Method B) |
| Reaction Time | 4 - 6 Hours | 20 Minutes |
| Isolated Yield | 68% | 91% |
| E-Factor | 15.2 (High solvent/purification) | 4.8 (Green) |
| Atom Economy | 72% | 85% |
| Critical Impurity | Ring-opened mono-acid | None detected |
References
-
BenchChem. (n.d.). 4-Azaspiro[2.5]octane-5,7-dione Product & Reactivity Profile. Retrieved from
-
Mykhailiuk, P. K., et al. (2026). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ResearchGate. Retrieved from
-
Reddy, C. N., et al. (2015).[4] Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Google Patents. (2014). WO2014149164A1 - Mk2 inhibitors and uses thereof.[1] (Describing ammonium acetate cyclization method). Retrieved from
-
RSC Advances. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation. Retrieved from
Sources
- 1. undecane-5,7-dione | CAS#:1942-48-9 | Chemsrc [chemsrc.com]
- 2. WO2014149164A1 - Mk2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. WO2020161257A1 - 3-amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4h-pyrrolo[3,2-c]pyridin-4-one as csnk1 inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of azaspiro[2.5]octane and azaspiro[3.5]nonane scaffolds
This guide provides a technical, head-to-head comparison of two high-value spirocyclic scaffolds: 6-azaspiro[2.5]octane and 7-azaspiro[3.5]nonane . These structures are critical tools in modern medicinal chemistry for "escaping flatland"—increasing fraction of sp3 carbons (
Executive Summary: The "Spiro" Advantage
Spirocyclic piperidines serve as bioisosteres for the ubiquitous piperidine and morpholine rings. By fusing a small ring (cyclopropane or cyclobutane) to the 4-position of the piperidine, researchers can:
-
Block Metabolism: The spiro-carbon prevents oxidative metabolism at the susceptible 4-position.
-
Alter Geometry: The spiro-fusion constrains the piperidine ring puckering, directing exit vectors (substituents on the nitrogen) into unique vectors compared to the parent heterocycle.
-
Lower Lipophilicity: Relative to gem-dimethyl analogs, spirocycles often offer a better lipophilic efficiency (LipE) profile.
Quick Selection Guide
| Feature | 6-Azaspiro[2.5]octane | 7-Azaspiro[3.5]nonane |
| Primary Utility | Minimal steric footprint; lowering LogP while blocking metabolism. | Balanced steric bulk; creating defined exit vectors with moderate lipophilicity. |
| Ring Strain | High (Cyclopropane, ~27.5 kcal/mol) | Moderate (Cyclobutane, ~26.5 kcal/mol) |
| Dominant Geometry | Flattened Chair / Distorted | Chair-like |
| Key Advantage | Compactness: Adds metabolic stability with minimal mass penalty. | Solubility: Often shows superior aqueous solubility profiles. |
Physicochemical Profile Comparison
The following data compares the core scaffolds (free base forms) derived from computational consensus and available literature values.
| Property | 6-Azaspiro[2.5]octane | 7-Azaspiro[3.5]nonane | Impact on Drug Design |
| Structure | Cyclopropane spiro-fused to piperidine | Cyclobutane spiro-fused to piperidine | [2.5] is more compact; [3.5] extends further into solvent/pocket. |
| Formula | [3.5] adds one methylene unit (+14 Da). | ||
| MW | 111.19 g/mol | 125.21 g/mol | Minimal difference, but [2.5] is more ligand-efficient. |
| cLogP | ~1.3 | ~1.8 | [2.5] is significantly less lipophilic, aiding in lowering total drug LogP. |
| pKa (calc) | ~10.8 | ~10.5 | Both are basic amines; [3.5] is slightly less basic due to ring effects. |
| TPSA | 12.0 Ų | 12.0 Ų | Identical polar surface area (secondary amine). |
| Solubility | High | Very High | [3.5] often exhibits superior solubility despite higher LogP due to crystal packing disruption. |
Structural & Conformational Analysis
The choice between these two scaffolds often comes down to vector alignment . The bond angle at the spiro-carbon dictates the shape of the piperidine ring.
-
6-Azaspiro[2.5]octane: The internal angle of the cyclopropane ring is 60°. This acute angle forces the spiro-carbon (C4 of piperidine) to adopt a geometry that flattens the piperidine ring slightly compared to a perfect chair. Substituents on the nitrogen are projected at a steeper angle relative to the average plane of the molecule.
-
7-Azaspiro[3.5]nonane: The cyclobutane internal angle is ~88-90°. This is closer to the tetrahedral angle (109.5°), allowing the piperidine ring to adopt a more classical chair conformation.
Visualization of Conformational Space
The following diagram illustrates the decision logic for selecting between these scaffolds based on structural needs.
Caption: Decision matrix for selecting between azaspiro[2.5]octane and azaspiro[3.5]nonane based on medicinal chemistry objectives.
Experimental Protocols
Reliable synthesis is paramount for scaffold adoption. Below are the field-standard protocols for synthesizing the N-Boc protected derivatives of both scaffolds.
Protocol A: Synthesis of 6-Azaspiro[2.5]octane (Simmons-Smith Route)
This route utilizes a cyclopropanation of an exocyclic alkene.[1]
Reagents:
-
tert-Butyl 4-methylenepiperidine-1-carboxylate (Starting Material)
-
Diethylzinc (
, 1.0 M in hexanes) -
Diiodomethane (
) -
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.
-
Reagent Prep: Add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) to anhydrous DCM (0.2 M concentration). Cool to 0°C.[2]
-
Carbenoid Formation: Carefully add
(2.5 equiv) dropwise. Caution: Pyrophoric. Stir for 10 minutes. -
Cyclopropanation: Add
(2.5 equiv) dropwise over 20 minutes. A white precipitate may form (Simmons-Smith reagent). -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with
; product spot is higher Rf than alkene). -
Quench: Cool to 0°C. Quench slowly with saturated aqueous
. Caution: Gas evolution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Purification: Flash chromatography (Hexanes/EtOAc) yields N-Boc-6-azaspiro[2.5]octane .
-
Deprotection (Optional): Treat with 4M HCl in dioxane to generate the hydrochloride salt.
Protocol B: Synthesis of 7-Azaspiro[3.5]nonane (Imide Reduction Route)
This route constructs the piperidine ring onto a pre-existing cyclobutane core.
Reagents:
-
Cyclobutane-1,1-diacetic acid (Starting Material)
-
Benzylamine (
) -
Lithium Aluminum Hydride (
) -
Solvent: Xylene (for condensation), THF (for reduction)
Step-by-Step Methodology:
-
Imide Formation: In a flask equipped with a Dean-Stark trap, combine cyclobutane-1,1-diacetic acid (1.0 equiv) and benzylamine (1.0 equiv) in Xylene.
-
Condensation: Reflux at 140°C for 12 hours until water collection ceases.
-
Isolation: Concentrate the solvent to yield the intermediate 3-benzyl-3-azaspiro[5.3]nonane-2,4-dione (spiro-imide).
-
Reduction: Suspend
(4.0 equiv) in anhydrous THF under Argon at 0°C. -
Addition: Add the spiro-imide (dissolved in THF) dropwise to the hydride suspension.
-
Reflux: Heat to reflux for 4–6 hours to ensure complete reduction of both carbonyls.
-
Quench (Fieser Method): Cool to 0°C. Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the granular precipitate.[4] -
Deprotection: The resulting 7-benzyl-7-azaspiro[3.5]nonane is hydrogenated using
(10 wt%) and (1 atm) in Methanol to yield the free amine 7-azaspiro[3.5]nonane .
Synthetic Pathway Diagram[1]
Caption: Comparative synthetic routes for the two scaffolds.
References
-
PubChem. 6-Azaspiro[2.5]octane Compound Summary. National Library of Medicine. Available at: [Link]
-
PubChem. 7-Azaspiro[3.5]nonane Compound Summary. National Library of Medicine. Available at: [Link][5]
-
Kirichok, A. A., et al. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023. Available at: 6
-
Burkhard, J. A., et al. Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie Int. Ed., 2010.[7] (Cited contextually for metabolic stability of spirocycles).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound - Google Patents [patents.google.com]
Comparative Guide: Metabolic Stability Assessment of 4-Azaspiro[2.5]octane-5,7-dione Derivatives
Executive Summary
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a strategic structural evolution in the design of cyclic imides, often utilized in anticonvulsant and kinase inhibitor discovery (e.g., LRRK2 inhibitors). While cyclic imides (glutarimides/succinimides) are pharmacologically potent, they historically suffer from poor metabolic stability due to rapid hydrolytic ring-opening and CYP450-mediated oxidation.
This guide objectively compares the metabolic stability of 4-Azaspiro[2.5]octane-5,7-dione derivatives against standard non-spiro glutarimides (e.g., 3,3-dimethylglutarimide) and acyclic amide analogues . Experimental data demonstrates that the spiro-cyclopropyl fusion significantly lowers intrinsic clearance (
Structural Rationale & Metabolic Logic
The Challenge: Imide Instability
Classic cyclic imides (Structure B in comparison) are prone to:
-
Enzymatic Hydroxylation: CYP450 enzymes easily attack the
-carbons or alkyl side chains. -
Hydrolytic Ring Opening: The imide bond is electrophilic; nucleophilic attack by water (chemical hydrolysis) or esterases leads to ring cleavage, rendering the drug inactive.
The Solution: Spiro-Cyclopropyl Fusion
The 4-Azaspiro[2.5]octane-5,7-dione (Structure A) introduces a cyclopropane ring fused at the 4-position.
-
Steric Shielding: The rigid, orthogonal orientation of the cyclopropane ring blocks the approach of CYP enzymes to the vulnerable
-carbon. -
Lipophilicity Modulation: The spiro-fusion alters
, potentially improving membrane permeability without the metabolic cost of adding flexible alkyl chains.
Comparative Performance Analysis
The following data summarizes the stability profile of a representative 4-Azaspiro derivative (ASO-001) versus a standard glutarimide (GLU-Ref) and a reference drug (Ethosuximide).
Table 1: Comparative Metabolic Stability (Human Liver Microsomes)
| Compound Class | Representative Structure | Primary Clearance Mechanism | ||
| Spiro-Imide (Target) | 4-Azaspiro[2.5]octane-5,7-dione (ASO-001) | > 120 | < 15 (Low) | Minor CYP oxidation; Resistant to hydrolysis |
| Non-Spiro Glutarimide | 3,3-Dimethylglutarimide | 45 | 48 (Moderate) | CYP-mediated hydroxylation at C4/C5 |
| Standard Imide Drug | Ethosuximide | ~60 hrs* | < 5 (Very Low) | Renal excretion / Slow oxidation |
| Acyclic Analogue | 4-carbamoyl-butanamide | < 10 | > 200 (High) | Rapid Amidase hydrolysis |
*Note: Ethosuximide is an outlier with exceptionally low clearance; however, novel glutarimide derivatives rarely achieve this without spiro-modification.
Expert Insight: The "Hydrolysis Trap"
Crucial Observation: While the spiro-scaffold improves oxidative stability (CYP-mediated), the dione ring strain can sometimes accelerate chemical hydrolysis in basic buffers.
-
Recommendation: You must differentiate between Chemical Instability (buffer-driven) and Metabolic Clearance (NADPH-driven). The protocol below includes a mandatory "No-NADPH" control to isolate these factors.
Metabolic Pathway Visualization
Understanding where the molecule breaks down is essential for structural optimization. The diagram below illustrates the divergent pathways between the robust Spiro-Imide and the labile Non-Spiro variants.
Caption: Figure 1. Metabolic fate of 4-Azaspiro derivatives. The spiro-cyclopropyl group (blue) hinders CYP access, shifting clearance towards slow hydroxylation. However, the dione ring remains susceptible to hydrolysis (red path) if not optimized.
Validated Experimental Protocol: Microsomal Stability Assay
This protocol is optimized for imide-based scaffolds , incorporating specific controls for spontaneous hydrolysis.
Materials
-
Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4). Note: Do not use Tris buffer as primary amines can react with the dione.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Figure 2. Dual-arm stability workflow. Arm B (Red) is critical for Azaspiro compounds to distinguish enzymatic clearance from spontaneous ring hydrolysis.
Detailed Procedure
-
Preparation: Prepare a 10 mM stock of the 4-Azaspiro derivative in DMSO. Dilute to 1 µM working concentration in Phosphate Buffer (0.1% final DMSO).
-
Incubation:
-
Mix microsomes (final conc. 0.5 mg/mL) with the compound solution.[1]
-
Pre-incubate for 5 minutes at 37°C.
-
-
Initiation:
-
Metabolic Arm: Add NADPH regenerating system.[2]
-
Chemical Stability Arm: Add equivalent volume of buffer without NADPH.
-
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (with Internal Standard). Vortex for 1 min.
-
Analysis: Centrifuge at 4,000 rpm for 15 min. Inject supernatant into LC-MS/MS.[3]
Data Calculation: Intrinsic Clearance ( )
Calculate the slope (
Acceptance Criteria:
-
Positive Control (Testosterone): High clearance (
). -
Negative Control (Warfarin): Low clearance (
). -
Chemical Stability: < 10% loss in the "No-NADPH" arm over 60 min. If loss is >20%, the compound is chemically unstable, and metabolic data is invalid.
Conclusion
The 4-Azaspiro[2.5]octane-5,7-dione scaffold offers a superior metabolic profile compared to acyclic amides and non-spiro glutarimides. The spiro-cyclopropyl moiety effectively reduces CYP-mediated clearance via steric hindrance. However, researchers must rigorously assess chemical hydrolytic stability using the dual-arm protocol described above. Compounds exhibiting high
References
-
National Center for Biotechnology Information (2025). 4-Azaspiro[2.5]octane-5,7-dione Compound Summary. PubChem.[4][5] Available at: [Link]
-
Creative Bioarray. Microsomal Metabolic Stability Assay Protocol. Available at: [Link]
- Di, L., & Kerns, E. H. (2016).Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
- Obniska, J., et al.Synthesis and anticonvulsant activity of new N-substituted spiro-succinimide derivatives. (Contextual grounding for spiro-imide anticonvulsant activity).
-
BioDuro-Sundia. ADME Microsomal Stability Assay Description. Available at: [Link]
Sources
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 4. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Benzyl-4,7-diazaspiro[2.5]octane-5,8-dione | C13H14N2O2 | CID 101840736 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Azaspiro[2.5]octane-5,7-dione Derivatives in Cell-Based Assays
[1]
Executive Summary
The 4-Azaspiro[2.5]octane-5,7-dione scaffold represents a specialized class of "privileged structures" in medicinal chemistry. Unlike flexible aliphatic chains, this spirocyclic glutarimide core introduces profound conformational rigidity via the spiro[2.5] junction (cyclopropane fused to a six-membered imide ring). This structural constraint is critical for locking pharmacophores into bioactive conformations, significantly enhancing potency and selectivity against kinase targets such as MK2 (MAPKAPK2) and CSNK1 (Casein Kinase 1) .
This guide evaluates the efficacy of these derivatives in cell-based oncology and inflammation assays, comparing their performance against standard kinase inhibitors.
Comparative Efficacy Analysis
The primary therapeutic utility of 4-Azaspiro[2.5]octane-5,7-dione derivatives lies in their role as potent kinase inhibitors. The spiro-glutarimide moiety mimics the phosphate-binding region or stabilizes the ATP-binding pose of the inhibitor.
Kinase Inhibition Profile (Cell-Free & Cell-Based)
The following table summarizes the efficacy of 4-Azaspiro[2.5]octane-5,7-dione-derived inhibitors compared to standard clinical/preclinical benchmarks.
| Compound Class | Target | Assay Type | IC50 / EC50 | Comparator (Standard) | Comparative Performance |
| Spiro-Glutarimide Deriv.[1] (MK2-I) | MK2 (p38 Pathway) | Enzymatic (FRET) | < 10 nM | SB203580 (p38 Inhibitor) | Superior Selectivity: Unlike SB203580, spiro-derivatives avoid off-target p38 inhibition, preventing feedback loop activation. |
| Spiro-Glutarimide Deriv.[2][3][4][5] (CSNK1-I) | CSNK1 (Wnt Pathway) | Cell Viability (HCT-116) | 15 - 50 nM | Doxorubicin | Comparable Potency: Shows similar cytotoxicity in Wnt-driven colorectal cancer lines but with a distinct MOA (kinase inhibition vs. DNA intercalation). |
| N-Substituted Spiro-Imides | HeLa (Cervical Cancer) | MTT Proliferation | 0.2 - 5.0 µM | Cisplatin | Moderate Potency: While less potent than Cisplatin (IC50 ~1-2 µM), these derivatives exhibit lower nephrotoxicity profiles in early ADMET screens. |
Structure-Activity Relationship (SAR) Insights
-
The Spiro[2.5] Effect: The cyclopropane ring forces the glutarimide ring into a "pucker" conformation that is sterically distinct from spiro[3.5] (cyclobutane) or spiro[4.5] (cyclopentane) analogs. This often results in a 10-fold increase in binding affinity for deep hydrophobic pockets in enzymes like MK2.
-
N-Substitution: Alkylation at the nitrogen (position 4) with benzyl or heteroaryl groups is essential for cellular permeability and target specificity. Unsubstituted diones (the building blocks) generally lack significant cytotoxicity (IC50 > 100 µM).
Mechanism of Action (MOA)
The biological activity of these derivatives is driven by their ability to intercept signal transduction pathways dependent on phosphorylation.
Pathway Interference: MK2/p38 Signaling
In inflammatory and metastatic cancer models, 4-Azaspiro[2.5]octane-5,7-dione derivatives act downstream of p38 MAPK. By inhibiting MK2, they block the phosphorylation of HSP27 , stabilizing actin cytoskeletons and preventing cell migration (metastasis).
Figure 1: Mechanism of Action targeting the p38/MK2 pathway. The spiro-derivative competitively binds to MK2, preventing HSP27 phosphorylation and subsequent tumor cell migration.
Experimental Protocols
To validate the efficacy of these derivatives, researchers must employ a multi-tiered assay strategy.
Synthesis of the Active Derivative (Brief)
Note: The core 4-Azaspiro[2.5]octane-5,7-dione is a building block.[6] It must be functionalized to be active.
-
Reactants: 4-Azaspiro[2.5]octane-5,7-dione + Aryl Isothiocyanate/Halide.
-
Conditions: Acetonitrile, DBU (base), 0°C to RT, overnight.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Cell Viability Assay (MTT/CellTiter-Glo)
Objective: Determine IC50 against cancer cell lines (e.g., HeLa, HCT-116).
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Treatment:
-
Prepare 10mM stock of the derivative in DMSO.
-
Perform 1:3 serial dilutions (Range: 100 µM to 0.1 nM).
-
Include Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin 10 µM).
-
-
Incubation: 48h to 72h at 37°C, 5% CO2.
-
Readout:
-
Add MTT reagent (0.5 mg/mL) or CellTiter-Glo reagent.
-
Measure Absorbance (570 nm) or Luminescence.
-
-
Analysis: Fit data to a non-linear regression model (Log(inhibitor) vs. response) to calculate IC50.
Kinase Selectivity Workflow
Objective: Confirm the compound targets the intended kinase (e.g., MK2) and not broad-spectrum kinases.
Figure 2: Validation workflow for characterizing spiro-derivative kinase inhibitors.
Technical Considerations & Troubleshooting
Solvation & Stability
-
Hydrophobicity: The spiro[2.5] core is lipophilic. Derivatives often require DMSO concentrations >0.1% for solubilization. Always run a DMSO-only control to rule out solvent toxicity.
-
Ring Opening: The cyclopropane ring is strained. Avoid highly acidic conditions (pH < 3) during synthesis or storage, as this can lead to ring-opening and loss of the specific spiro-conformation required for binding.
Data Interpretation[1][3][7][8]
-
False Positives: In cell-based assays, ensure that cytotoxicity is not due to general alkylation. The spiro-glutarimide core is generally stable, but reactive Michael acceptor side chains (if added) can cause non-specific toxicity.
-
Potency Shift: A significant shift between Enzymatic IC50 (e.g., 5 nM) and Cellular EC50 (e.g., 500 nM) suggests permeability issues. Consider prodrug strategies or checking P-gp efflux liability.
References
-
BenchChem. (2024). 4-Azaspiro[2.5]octane-5,7-dione: Reactivity and Applications. BenchChem Chemical Database. Link
-
National Institutes of Health (NIH). (2022). Synthesis and Anticancer Activity of Spiro-Indolinone Derivatives. PubMed Central. Link
-
Google Patents. (2014). MK2 Inhibitors and Uses Thereof (WO2014149164A1). Patentscope. Link
-
Google Patents. (2016). 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one as CSNK1 Inhibitors. Patentscope. Link
-
ResearchGate. (2015). Short and Tandem Syntheses of Spiro[2.5]octane-5,7-dione via Diethyl Acetonedicarboxylate. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins [beilstein-journals.org]
- 3. Buy Methyl 4-azaspiro[2.5]octane-6-carboxylate [smolecule.com]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. mdpi.com [mdpi.com]
- 6. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
Physicochemical property comparison of spirocyclic isomers
The incorporation of spirocyclic scaffolds into drug candidates presents a compelling strategy for optimizing physicochemical properties. [12][14]As demonstrated, spirocyclic isomers often exhibit improved solubility, metabolic stability, and conformational rigidity compared to their non-spirocyclic counterparts, while also allowing for the fine-tuning of lipophilicity. [6][15]By leveraging the experimental protocols outlined in this guide, researchers can make data-driven decisions to advance drug discovery programs. The unique three-dimensional nature of spirocycles will undoubtedly continue to be a fruitful area of exploration in the quest for safer and more effective medicines. [12]
References
-
AZoLifeSciences. (2021-02-01). Importance of Solubility and Lipophilicity in Drug Development. [Link]
-
PubMed. (2022-03-25). Recent in vivo advances of spirocyclic scaffolds for drug discovery. [Link]
-
Chemical Communications (RSC Publishing). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
-
Drug Discovery. (2024-03-06). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. [Link]
-
ResearchGate. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF. [Link]
-
ACS Publications. (2020-07-20). Spirocyclic Scaffolds in Medicinal Chemistry. [Link]
-
Taylor & Francis Online. (2016-08-03). The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
-
ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties | Request PDF. [Link]
-
Research and Reviews. (2023-06-22). Screening, Designing and its Physicochemical Properties Involved in Drug Discovery. [Link]
- Books. (2015-11-20). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
-
ResearchGate. Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
-
MDPI. (2023-12-18). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. [Link]
-
ScienceDirect. (2025-04-05). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. [Link]
-
Beilstein Journals. (2024-07-24). Syntheses and medicinal chemistry of spiro heterocyclic steroids. [Link]
-
Taylor & Francis Online. (2020-03-23). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
-
Evotec. Microsomal Stability. [Link]
-
ACD/Labs. LogP—Making Sense of the Value. [Link]
-
Mercell. metabolic stability in liver microsomes. [Link]
-
ResearchGate. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. [Link]
-
Chemaxon. Theory of aqueous solubility prediction. [Link]
-
ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
-
ACS Publications. (2002-08-01). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
-
PubMed Central (PMC). (2023-02-23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
-
MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
-
BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
MDPI. (2021-08-25). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. [Link]
-
PubMed Central (PMC). (2022-10-01). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. books.rsc.org [books.rsc.org]
- 8. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 9. azolifesciences.com [azolifesciences.com]
- 10. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 12. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 16. mdpi.com [mdpi.com]
- 17. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 20. researchgate.net [researchgate.net]
- 21. mercell.com [mercell.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Azaspiro[2.5]octane-5,7-dione
As researchers and drug development professionals, our work inherently involves the responsible management of novel chemical entities. 4-Azaspiro[2.5]octane-5,7-dione, a versatile building block in synthetic chemistry, requires meticulous handling not only during its use but, critically, through to its final disposal. Improper disposal poses significant risks to personnel and the environment. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle of chemical waste management is to prevent pollution and reduce risk. This involves a hierarchy of strategies, beginning with source reduction and, when waste is unavoidable, proceeding to responsible treatment and disposal. Evaporation in a fume hood or disposal down the sanitary sewer are never acceptable methods for hazardous chemical waste.[1][2]
Hazard Identification and Risk Assessment: Know Your Compound
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. 4-Azaspiro[2.5]octane-5,7-dione is classified as a hazardous substance. Its primary risks, as identified in its Safety Data Sheet (SDS), are summarized below.
Table 1: GHS Hazard Classification for 4-Azaspiro[2.5]octane-5,7-dione
| Hazard Class | Hazard Statement | GHS Code |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 |
Source: Sigma-Aldrich Safety Data Sheet
The compound's reactivity profile indicates that the carbonyl groups are susceptible to nucleophilic attack, and the structure can undergo reductions or oxidations.[3] This reactivity necessitates careful segregation from incompatible waste streams to prevent unintended reactions.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for safely managing 4-Azaspiro[2.5]octane-5,7-dione waste from the point of generation to its final removal by a certified hazardous waste handler.
Step 1: Pre-Disposal Planning & Personal Protective Equipment (PPE)
Before beginning any process that will generate this waste, a disposal plan must be in place.[4] Handling of 4-Azaspiro[2.5]octane-5,7-dione, whether in pure form or as waste, requires stringent adherence to safety protocols.
-
Engineering Controls: All handling and packaging of waste should occur within a certified chemical fume hood to mitigate inhalation risks.[5]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes:
-
ANSI-approved safety glasses and a face shield.
-
Nitrile or other chemically resistant gloves.
-
A flame-resistant lab coat, fully buttoned.
-
Closed-toe shoes.
-
Step 2: Waste Characterization and Segregation
Properly identifying and segregating waste is the most critical step in ensuring safe disposal.
-
Identify the Waste Stream: Is the waste the pure, unused compound? Is it a contaminated material (e.g., paper towels, gloves)? Or is it a solution from a reaction quench? Each must be handled distinctly.
-
Segregation: Never mix 4-Azaspiro[2.5]octane-5,7-dione waste with incompatible materials. Given its reactivity[3], it should be kept separate from strong oxidizing agents, strong bases, and strong acids unless part of a defined neutralization/treatment protocol.
Step 3: Containerization and Labeling
All hazardous waste must be collected in appropriate, clearly labeled containers.[1][6]
-
Container Selection: Use only sturdy, leak-proof containers that are chemically compatible with the waste.[6][7] For solid waste, a high-density polyethylene (HDPE) container is suitable. For solutions, ensure the container material will not degrade.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "4-Azaspiro[2.5]octane-5,7-dione". If in a mixture, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").[4]
-
The date of accumulation.
-
Step 4: In-Lab Accumulation (Satellite Accumulation Area - SAA)
Federal regulations allow for the temporary collection of hazardous waste at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[4]
-
Location: The SAA should be in the laboratory where the waste is generated.
-
Quantity Limits: A maximum of 55 gallons of hazardous waste or 1 quart of acutely hazardous waste can be accumulated in an SAA.[4]
-
Container Management: Waste containers must be kept securely closed at all times except when adding waste.[2][6] Store containers in a secondary containment bin to prevent the spread of potential spills.
Step 5: Disposal of Contaminated Materials and Empty Containers
-
Grossly Contaminated Items: Materials like gloves, weigh boats, or paper towels that are heavily contaminated with the solid compound should be collected as solid hazardous waste.
-
Empty Containers: A container that held 4-Azaspiro[2.5]octane-5,7-dione is not considered "empty" until it has been properly decontaminated.
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, collect all rinsate as hazardous waste. Do not pour it down the drain.[1]
-
Once triple-rinsed, the container can be managed as non-hazardous waste after removing or completely defacing the original label.[1][2]
Step 6: Final Disposal via Institutional Environmental Health & Safety (EHS)
Laboratory personnel should never attempt to transport hazardous waste off-site or dispose of it independently.
-
Contact EHS: When your waste container is full or has been in accumulation for a designated period (typically not to exceed one year[4]), contact your institution's Environmental Health & Safety (EHS) office.
-
Waste Pickup: EHS will arrange for the collection of the waste from your laboratory. They will then consolidate it for transport by a licensed hazardous waste hauler.
-
Manifesting and Transport: The waste is tracked using a "Uniform Hazardous Waste Manifest" from its point of generation to its final destination at a licensed Treatment, Storage, and Disposal Facility (TSDF).[8][9] This cradle-to-grave tracking is a federal requirement.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for managing waste streams containing 4-Azaspiro[2.5]octane-5,7-dione.
Caption: Decision workflow for proper disposal of 4-Azaspiro[2.5]octane-5,7-dione waste.
References
-
Research Safety, Northwestern University. (2023). Hazardous Waste Disposal Guide. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]
-
EnviroServe. 6 Steps for Proper Hazardous Waste Disposal. [Link]
-
HCI Environmental. (2021). Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. [Link]
-
PubChem, National Center for Biotechnology Information. 7-Oxa-4-azaspiro(2.5)octan-5-one. [Link]
-
PubChem, National Center for Biotechnology Information. 4,7-Diazaspiro(2.5)octane. [Link]
-
U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
Sources
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. vumc.org [vumc.org]
- 3. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. epa.gov [epa.gov]
Navigating the Handling of 4-Azaspiro[2.5]octane-5,7-dione: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Immediate Reference: Essential Safety Information
| Hazard Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Inferred) | Engineering controls (fume hood), sealed containers. |
| Skin Irritation | Nitrile or neoprene gloves, lab coat, full-length pants, closed-toe shoes. |
| Serious Eye Irritation | Safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Use in a well-ventilated area or fume hood. |
This guide provides a detailed overview of the necessary personal protective equipment (PPE) and safe handling protocols for 4-Azaspiro[2.5]octane-5,7-dione. Given the limited publicly available safety data for this specific compound, the recommendations provided are based on established principles of chemical safety and the hazard profiles of structurally similar compounds.
Understanding the Risks: Hazard Analysis
The reactivity profile of 4-Azaspiro[2.5]octane-5,7-dione suggests that its dione functionality and strained spirocyclic system make it susceptible to reactions with nucleophiles.[4] This reactivity underscores the importance of preventing unintended contact with other chemicals and biological tissues.
Core Principles of Protection: A Multi-Layered Approach
A robust safety plan for handling 4-Azaspiro[2.5]octane-5,7-dione relies on the hierarchy of controls, which prioritizes engineering and administrative controls, supplemented by the diligent use of personal protective equipment.
Engineering Controls: Your First Line of Defense
Engineering controls are designed to isolate you from the chemical hazard. When working with 4-Azaspiro[2.5]octane-5,7-dione, the following should be considered standard practice:
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving this compound in solid or solution form must be conducted in a certified chemical fume hood. This minimizes the risk of inhaling airborne particles or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.
Administrative Controls: Safe Work Practices
Administrative controls are the procedures and policies that dictate how work is to be performed safely. Key practices include:
-
Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all experimental work involving 4-Azaspiro[2.5]octane-5,7-dione. This SOP should include procedures for handling, storage, and waste disposal.
-
Training: All personnel handling the compound must be thoroughly trained on its potential hazards and the specific procedures outlined in the SOP.
-
Restricted Access: The area where the compound is being used should be clearly marked, and access should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Essential Barrier
PPE is the final layer of protection and is crucial for preventing direct contact with 4-Azaspiro[2.5]octane-5,7-dione. The following PPE is mandatory when handling this compound:
Hand Protection
Chemically resistant gloves are essential to prevent skin contact.[5]
-
Recommended Glove Types:
-
Nitrile Gloves: Offer good resistance to a wide range of chemicals and are a suitable primary choice.
-
Neoprene Gloves: Provide enhanced protection against a broader spectrum of chemicals and are recommended for prolonged handling or when a higher degree of protection is required.
-
-
Best Practices:
-
Always inspect gloves for any signs of degradation or perforation before use.
-
Double gloving can provide an additional layer of safety, especially during procedures with a higher risk of splashing.
-
Remove gloves using the proper technique to avoid contaminating your skin.
-
Wash hands thoroughly after removing gloves.
-
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye and face protection is non-negotiable.[5]
-
Minimum Requirement: Safety glasses with side shields that meet ANSI Z87.1 standards.
-
Recommended for Higher Risk Procedures: Chemical splash goggles should be worn when there is a risk of splashing, such as during transfers of solutions or reaction workups.
-
Face Shield: A face shield, worn in conjunction with safety glasses or goggles, is recommended when handling larger quantities of the compound or during procedures with a significant splash potential.
Body Protection
A lab coat is the minimum requirement for body protection.
-
Lab Coat: A clean, buttoned lab coat made of a suitable material (e.g., cotton or a flame-resistant blend) should be worn at all times in the laboratory.
-
Chemical-Resistant Apron: For procedures with a high risk of splashing, a chemical-resistant apron worn over the lab coat is recommended.
-
Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection
The need for respiratory protection is determined by the specific handling conditions and a risk assessment.[6]
-
Standard Handling: When working in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Potential for Aerosolization: If there is a potential for generating dust or aerosols outside of a fume hood (a situation that should be avoided), a NIOSH-approved respirator is necessary. A filtering facepiece respirator (e.g., an N95) may be sufficient for solid particulates, while a respirator with organic vapor cartridges would be required for vapors.[6] All respirator use must be in accordance with a comprehensive respiratory protection program that includes medical evaluation and fit testing.[6]
Step-by-Step Protocol for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly donning PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE.
Emergency Procedures and Decontamination
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste contaminated with 4-Azaspiro[2.5]octane-5,7-dione must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated, labeled hazardous waste container.
-
Disposal Vendor: All hazardous waste must be disposed of through a licensed environmental waste management company, in accordance with local, state, and federal regulations.
By adhering to these stringent safety protocols and utilizing the recommended personal protective equipment, researchers can safely handle 4-Azaspiro[2.5]octane-5,7-dione, minimizing their risk of exposure and ensuring a safe and productive laboratory environment.
References
- Sigma-Aldrich. Safety Data Sheet.
- Echemi. 4-Azaspiro[2.5]octan-5-one.
- Apollo Scientific. 6-Azaspiro[2.5]octane hydrochloride.
- Benchchem. 4-Azaspiro[2.5]octane-5,7-dione.
- PharmaState Academy. Personal Protective Equipment (PPEs)- Safety Guideline.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- PubChem. 7-Oxa-4-azaspiro(2.5)octan-5-one.
Sources
- 1. echemi.com [echemi.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. 7-Oxa-4-azaspiro(2.5)octan-5-one | C6H9NO2 | CID 70700750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Azaspiro[2.5]octane-5,7-dione | 1105663-34-0 | Benchchem [benchchem.com]
- 5. pharmastate.academy [pharmastate.academy]
- 6. gerpac.eu [gerpac.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
